molecular formula C13H16 B124385 1,1,6-Trimethyl-1,2-dihydronaphthalene CAS No. 30364-38-6

1,1,6-Trimethyl-1,2-dihydronaphthalene

Cat. No.: B124385
CAS No.: 30364-38-6
M. Wt: 172.27 g/mol
InChI Key: RTUMCNDCAVLXEP-UHFFFAOYSA-N
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Description

1,1,6-Trimethyl-1,2-dihydronaphthalene, commonly known as TDN, is a C13-norisoprenoid aroma compound of significant interest in scientific research, particularly in the fields of enology and flavor chemistry . It is a key substance responsible for the distinctive petrol or kerosene note encountered in aged Riesling wines, a characteristic also known as goût de pétrole . At lower concentrations, TDN contributes positively to the complexity of a wine's bouquet, while at higher levels, it can dominate the sensory profile and is often perceived as an off-flavor . This compound is a degradation product of carotenoids such as β-carotene and lutein, and it forms in wine through the acid-catalyzed hydrolysis of glycosidic precursors during bottle aging . Research applications for TDN include the study of its precursors and formation pathways, with recent studies employing advanced techniques like high-performance countercurrent chromatography (HPCCC) to isolate and identify its progenitors in Riesling wine . Furthermore, TDN serves as a critical analyte in investigations concerning the impact of viticultural practices (e.g., cluster sunlight exposure, defoliation) and climatic conditions on wine aroma development . A significant recent discovery is the identification of OR8H1 as a human odorant receptor selectively tuned to TDN, opening new avenues for research into human olfaction and the molecular basis of sensory perception . Beyond wine, TDN has also been identified in other food sources such as passion fruit, peach, and tomato paste, making it a compound of interest for broader flavor and fragrance studies . This product is intended for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,6-trimethyl-2H-naphthalene
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InChI

InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3
Source PubChem
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InChI Key

RTUMCNDCAVLXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H16
Source PubChem
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DSSTOX Substance ID

DTXSID30184443
Record name 1,2-Dihydro-1,1,6-trimethylnaphthalene
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Molecular Weight

172.27 g/mol
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Boiling Point

241.00 to 242.00 °C. @ 760.00 mm Hg
Record name 1,2-Dihydro-1,1,6-trimethylnaphthalene
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CAS No.

30364-38-6
Record name 1,1,6-Trimethyl-1,2-dihydronaphthalene
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Record name 1,2-Dihydro-1,1,6-trimethylnaphthalene
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Record name 1,2-Dihydro-1,1,6-trimethylnaphthalene
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Record name 1,2-DIHYDRO-1,1,6-TRIMETHYLNAPHTHALENE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aromatic compound.[1] It is notably recognized as a significant aroma constituent in aged Riesling wines, where it imparts a characteristic "petrol" or "kerosene" note.[1][2] While low concentrations of TDN can contribute to the complexity and desirability of a wine's bouquet, higher concentrations are often considered a flaw.[2] Beyond its role in oenology, TDN's chemical properties and synthesis are of interest to researchers in flavor chemistry, organic synthesis, and sensory science. This guide provides a comprehensive overview of the core chemical properties of TDN, detailed experimental protocols, and visualizations of its formation pathway and analytical workflow.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a distinct aromatic odor.[3] The quantitative physical and chemical properties of TDN are summarized in the tables below. It is important to note that some reported values, such as boiling point and density, exhibit variations across different sources.

Table 1: General Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₃H₁₆[1][3]
Molar Mass 172.27 g/mol [1][3]
CAS Number 30364-38-6[1]
Appearance Colorless to light yellow liquid[3]
Odor Aromatic, "petrol" or "kerosene" like[1][2]
Table 2: Physical Properties
PropertyValueConditionsSource(s)
Boiling Point 115 °Cat 18 Torr[1]
241.00 to 242.00 °Cat 760.00 mm Hg[3]
270-275 °CNot specified[3]
Density 0.910 g/cm³Not specified[3]
0.9454 g/cm³at 25 °C[3]
Solubility Soluble in organic solvents (e.g., ethers, chlorinated hydrocarbons, alcohols)Not specified[3]

Synthesis and Reactivity

TDN can be synthesized in the laboratory, with common starting materials being α-ionone or β-ionone.[1] An optimized synthesis method has been described, which is crucial for obtaining high-purity TDN for research and as a standard in analytical chemistry.[4] The compound is a degradation product of C40 carotenoids, such as β-carotene and lutein, found in grapes.[1] This degradation process, which leads to the formation of TDN precursors and subsequently TDN itself, is influenced by factors like sun exposure and temperature during grape cultivation.[2]

Spectroscopic Data

The structural elucidation and identification of TDN heavily rely on modern spectroscopic techniques.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common method for the detection and quantification of TDN in complex matrices like wine. The electron ionization (EI) mass spectrum of TDN shows a characteristic fragmentation pattern that can be found in spectral databases such as that of the National Institute of Standards and Technology (NIST).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of TDN. While detailed spectral data for the pure compound is available in specialized databases, research on TDN precursors often involves extensive NMR analysis to characterize the precursor structures.[3][6][7]

  • Infrared (IR) Spectroscopy: The vapor-phase IR spectrum of TDN provides information about its functional groups and can be used for its identification.[3]

Experimental Protocols

Optimized Synthesis of this compound (TDN)

An optimized laboratory synthesis of TDN has been developed to achieve high purity (≥99.5%).[4] This method demonstrates the possibility of using either α-ionone or β-ionone as the starting material and proposes modifications to the reagents used in the multi-step synthesis. The general scheme of the synthesis is publicly available in the cited literature, providing a valuable resource for researchers needing to produce this compound in-house.[4]

Isolation and Identification of TDN Precursors from Natural Sources

The isolation of TDN precursors, which are often present as glycosides in grapes and wine, is a complex process requiring multiple chromatographic steps. A general workflow for this process is as follows:

  • Extraction: The initial extraction of the precursors from the source material (e.g., Riesling grapes or wine) is often performed using solid-phase extraction with a resin like Amberlite XAD-2.[8]

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques for purification. These can include preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[8] High-performance countercurrent chromatography (HPCCC) has also been effectively used for the target-guided isolation of TDN precursors.[9]

  • Hydrolysis: To confirm the presence of TDN-generating precursors in the isolated fractions, acid-catalyzed hydrolysis is performed (e.g., at pH 3.0), which cleaves the glycosidic bonds and releases the aglycones that then convert to TDN.[9]

  • Analysis: The liberated TDN is then identified and quantified using techniques such as headspace gas chromatography-mass spectrometry (HS-GC-MS/MS).[9]

  • Structure Elucidation: The structure of the isolated precursors is determined using spectroscopic methods, primarily 1D and 2D NMR spectroscopy.[8][9]

Visualizations

Formation Pathway of TDN

TDN_Formation_Pathway Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein) Degradation Photochemical or Enzymatic Degradation Carotenoids->Degradation Sunlight, Heat Precursors Glycosidically Bound TDN Precursors (in Grapes) Degradation->Precursors Hydrolysis Acid-Catalyzed Hydrolysis (during aging) Precursors->Hydrolysis Low pH TDN This compound (TDN) Hydrolysis->TDN

Caption: Simplified pathway of TDN formation from carotenoid precursors.

Experimental Workflow for TDN Precursor Analysis

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Identification Sample Grape/Wine Sample SPE Solid-Phase Extraction (e.g., Amberlite XAD-2) Sample->SPE Chromatography Chromatography (HPLC, HPCCC) SPE->Chromatography Hydrolysis Acid Hydrolysis (pH 3.0) Chromatography->Hydrolysis Isolated Fractions NMR NMR Spectroscopy (Structure Elucidation) Chromatography->NMR Purified Precursors GCMS HS-GC-MS/MS Analysis Hydrolysis->GCMS Liberated TDN

References

An In-depth Technical Guide to 1,1,6-Trimethyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aromatic compound primarily known for its contribution to the characteristic "petrol" or "kerosene" aroma in aged Riesling wines.[1][2][3] While often associated with wine chemistry, its unique structure and biological activity, particularly its interaction with human olfactory receptors, make it a molecule of interest for broader research. This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and analytical methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 30364-38-6[1][4][5][6][7]
Molecular Formula C₁₃H₁₆[1][4][5][6]
Molecular Weight 172.27 g/mol [1][4][6]
IUPAC Name This compound[4]
Synonyms TDN, 1,2-Dihydro-1,1,6-trimethylnaphthalene, Dehydro-ar-ionene[1][4][6][7]
Boiling Point 241.0-242.0 °C at 760 mm Hg[4]
Appearance Not specified, likely a liquid at room temperature
Purity (Commercially available) ≥80%, >85%[1][7]

Spectroscopic Data

Key spectroscopic data for the characterization of this compound.

Spectroscopic DataDetailsSource
GC-MS (m/z) Top Peak: 157, 2nd Highest: 142, 3rd Highest: 172[4]
¹³C NMR Data available from Wiley-VCH GmbH[4]
FTIR (Vapor Phase) Spectrum available in literature[8]

Synthesis and Experimental Protocols

An optimized laboratory synthesis for this compound has been developed, which can start from either α-ionone or β-ionone.[2][9]

Optimized Synthesis Protocol from β-Ionone

This protocol is adapted from the work of Dobrydnev et al. (2020).[2]

Step 1: Grignard Reaction

  • Reagents: β-ionone, methyl iodide, magnesium turnings, diethyl ether.

  • Procedure:

    • Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in anhydrous diethyl ether.

    • Slowly add a solution of β-ionone in diethyl ether to the Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate alcohol.

Step 2: Dehydration and Cyclization

  • Reagents: The intermediate alcohol from Step 1, p-toluenesulfonic acid, toluene.

  • Procedure:

    • Dissolve the crude alcohol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Purification

  • Method: The crude product is purified by column chromatography on silica gel.

  • Eluent: A gradient of hexane and ethyl acetate.

  • Purity: This method can yield TDN with a purity of ≥99.5%.[9]

G cluster_synthesis Synthesis of this compound b_ionone β-Ionone grignard Grignard Reaction (CH₃MgI, Et₂O) b_ionone->grignard intermediate_alc Intermediate Alcohol grignard->intermediate_alc dehydration Dehydration & Cyclization (p-TsOH, Toluene) intermediate_alc->dehydration tdn This compound dehydration->tdn

Caption: Synthesis pathway of TDN from β-ionone.

Biological Formation and Significance

In viticulture, TDN is not present in fresh grapes but forms during the aging of wine from non-volatile precursors.[10]

Formation Pathway in Riesling Wine

The primary precursors to TDN in Riesling grapes are carotenoids, specifically lutein and β-carotene.[2][10] Through enzymatic and chemical degradation during fermentation and aging, these carotenoids break down into various C13-norisoprenoids, including TDN. The formation is catalyzed by the acidic conditions of the wine.[10] Several glycosidically bound precursors have been identified, which release TDN upon acid hydrolysis.[11][12]

G cluster_formation Biological Formation of TDN in Wine carotenoids Carotenoids (Lutein, β-Carotene) degradation Enzymatic & Chemical Degradation carotenoids->degradation precursors Glycosidic Precursors degradation->precursors hydrolysis Acid Hydrolysis (Wine Aging) precursors->hydrolysis tdn This compound (TDN) hydrolysis->tdn

Caption: Proposed formation pathway of TDN in wine.

Interaction with Human Olfactory Receptors

Recent research has identified a specific human odorant receptor that is selectively activated by TDN.

  • Receptor: Olfactory Receptor 8H1 (OR8H1).[3][13]

  • Activation: TDN was found to exclusively activate OR8H1 out of a large screening panel of human odorant receptors.[3][13]

  • Significance: This finding provides a molecular basis for the human perception of the distinct "petrol" aroma associated with TDN. It opens avenues for research into the structure-activity relationships of olfactory receptors and the potential for modulating odor perception.

G cluster_olfactory Olfactory Signaling Pathway of TDN tdn TDN or8h1 Odorant Receptor OR8H1 tdn->or8h1 Binds to activation Receptor Activation or8h1->activation signal_transduction Downstream Signal Transduction Cascade activation->signal_transduction perception Perception of 'Petrol' Aroma signal_transduction->perception

Caption: Interaction of TDN with the human odorant receptor OR8H1.

Analytical Methodologies

The primary method for the analysis of TDN in complex matrices like wine is gas chromatography coupled with mass spectrometry (GC-MS).[8]

Typical GC-MS Protocol
  • Sample Preparation: Solid-phase microextraction (SPME) or liquid-liquid extraction can be used to isolate volatile compounds from the sample matrix. For the analysis of precursors, an acid hydrolysis step is required.[14][15]

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5 or equivalent, is typically used.[8]

    • Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 50°C and ramping up to 260°C.[8]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.[8]

    • Detection: The mass spectrometer is operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for quantification.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[4]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It should be stored in a dry, well-ventilated area.[5]

Conclusion

This compound is a significant flavor and aroma compound with a well-characterized chemical profile and an intriguing biological role in sensory perception. The detailed synthetic and analytical protocols available, combined with the recent identification of its specific human olfactory receptor, provide a solid foundation for further research into its properties and potential applications in flavor chemistry, sensory science, and neurobiology.

References

An In-Depth Technical Guide to the Synthesis of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid of significant interest due to its potent aroma characteristics, most notably the "petrol" or "kerosene" note it imparts to aged Riesling wines.[1] Beyond its role in oenology, the unique chemical structure of TDN makes it a subject of study in organic synthesis and a potential building block in the development of novel compounds. This technical guide provides a comprehensive overview of the primary synthesis pathways of TDN, encompassing both its natural formation in grapes and targeted laboratory synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in relevant fields.

Natural Synthesis Pathway in Vitis vinifera

The biosynthesis of TDN in grapes is a complex process initiated by the degradation of carotenoids, primarily lutein and β-carotene.[2][3] This degradation, driven by enzymatic and photochemical reactions, yields a variety of C13-norisoprenoid precursors. These precursors are typically found in grapes as non-volatile glycosides, which are then hydrolyzed under the acidic conditions of wine during aging to release the aromatic TDN.

Key Precursors and Transformation

Several glycosidically bound precursors of TDN have been identified in Riesling grapes and wine. Among the most significant are:

  • 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside [4]

  • 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside [4][5]

The formation of TDN from these precursors involves an acid-catalyzed hydrolysis of the glycosidic bond, followed by a series of dehydrations and rearrangements of the resulting aglycone. The acidic environment of wine (typically pH 3.0-3.5) and elevated storage temperatures can accelerate this transformation.

Natural TDN Synthesis Pathway Natural Formation Pathway of TDN in Grapes and Wine cluster_grape In the Grapevine cluster_wine During Winemaking and Aging Carotenoids Carotenoids C13-Norisoprenoid Precursors C13-Norisoprenoid Precursors Carotenoids->C13-Norisoprenoid Precursors Enzymatic/Photochemical Degradation Glycosidically Bound Precursors Glycosidically Bound Precursors C13-Norisoprenoid Precursors->Glycosidically Bound Precursors Glycosylation Aglycone Aglycone Glycosidically Bound Precursors->Aglycone Acid Hydrolysis (low pH, time) TDN TDN Aglycone->TDN Dehydration & Rearrangement

A simplified diagram of the natural synthesis pathway of TDN.
Experimental Protocol: Isolation and Hydrolysis of TDN Precursors from Riesling Wine

This protocol outlines the general steps for isolating TDN precursors from Riesling wine and inducing their hydrolysis to form TDN.

1. Isolation of Glycosidic Precursors:

  • Adsorption: Pass Riesling wine through a column packed with Amberlite XAD-2 resin. The non-polar resin retains the glycosidic precursors.

  • Elution: Wash the resin with water to remove sugars and other polar compounds. Elute the glycosidic precursors with methanol or ethanol.

  • Purification: The crude extract can be further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate specific precursors.[4][6]

2. Acid Hydrolysis of Precursors:

  • Sample Preparation: Dissolve a known amount of the isolated precursor extract in a buffer solution with a pH of 3.0 (citrate-phosphate buffer is commonly used).

  • Hydrolysis Conditions: Heat the solution at 100°C for 2 hours to accelerate the hydrolysis reaction.

  • Analysis: After cooling, the sample can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of TDN formed.

Laboratory Synthesis of this compound

The laboratory synthesis of TDN typically starts from commercially available α-ionone or β-ionone. An optimized, multi-step procedure provides a reliable route to high-purity TDN.[7][8] The general pathway involves the conversion of ionone to ionene, followed by allylic bromination and subsequent dehydrobromination.

Laboratory Synthesis of TDN Laboratory Synthesis Pathway of TDN Ionone Ionone Ionene Ionene Ionone->Ionene Dehydration/ Rearrangement Bromo-ionene Bromo-ionene Ionene->Bromo-ionene Allylic Bromination (NBS, initiator) TDN TDN Bromo-ionene->TDN Dehydrobromination (Base)

A diagram illustrating the key stages of laboratory TDN synthesis.
Experimental Protocol: Optimized Synthesis of TDN from β-Ionone

This protocol is based on established methods for the synthesis of TDN and its intermediates.

Step 1: Synthesis of Ionene from β-Ionone

  • Reaction: In a round-bottom flask, dissolve β-ionone in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ionene can be purified by vacuum distillation.

Step 2: Allylic Bromination of Ionene

  • Reaction: Dissolve the purified ionene in an anhydrous, non-polar solvent like carbon tetrachloride in a flask equipped with a reflux condenser and a light source (e.g., a sunlamp). Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

  • Conditions: Heat the mixture to reflux while irradiating with the light source. The reaction is typically complete within a few hours. Monitor the reaction progress by observing the consumption of NBS (which is denser than the solvent and will be consumed as the reaction proceeds).

  • Work-up: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration and removal of the solvent, the crude bromo-ionene is typically used in the next step without further purification.

Step 3: Dehydrobromination to TDN

  • Reaction: Dissolve the crude bromo-ionene in a suitable solvent such as ethanol or tert-butanol. Add a strong base, for example, potassium tert-butoxide or sodium ethoxide.

  • Conditions: Stir the reaction mixture at room temperature or with gentle heating until the elimination reaction is complete, as indicated by TLC or GC analysis.

  • Work-up: Quench the reaction with water and extract the product with a non-polar solvent like hexane or diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent, the crude TDN can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product with high purity.

Quantitative Data

The concentration of TDN and its precursors can vary significantly depending on viticultural practices, grape variety, and winemaking techniques. Similarly, the yields of laboratory synthesis are dependent on the specific reaction conditions and purification methods employed.

ParameterValue/RangeSource(s)
Natural Occurrence
Lutein Concentration in GrapesVaries (e.g., higher in hot regions)[9]
β-Carotene Concentration in Grapes2-4 times higher than lutein at maturity[10]
TDN Concentration in Young RieslingTypically low, often near or below detection threshold[11]
TDN Concentration in Aged RieslingCan reach up to 255 µg/L in some cases[12]
Sensory Detection Threshold of TDN~4 µg/L[11]
Sensory Recognition Threshold of TDN10-12 µg/L[11]
Laboratory Synthesis
Purity of Synthesized TDN≥99.5% achievable with optimization[7][8]
Yield of Pseudoionone from Citral70-80%[12]
Yield of Ionones from Pseudoionone56% (47% α-ionone, 9% β-ionone)[13]

Conclusion

The synthesis of this compound is a multifaceted topic with relevance in both natural product chemistry and synthetic organic chemistry. Understanding the natural formation pathway from carotenoid precursors in grapes is crucial for managing its concentration in wine and controlling the final aroma profile. For researchers requiring high-purity TDN for analytical standards or as a synthetic intermediate, the laboratory synthesis from ionones provides a reliable and optimizable route. The detailed protocols and data presented in this guide offer a solid foundation for further research and application in the fields of oenology, flavor chemistry, and drug development.

References

The Genesis of Aroma and Flavor: A Technical Guide to C13-Norisoprenoid Formation from Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C13-norisoprenoids are a class of apocarotenoids that play a crucial role in the aroma and flavor profiles of numerous fruits, flowers, and wines. They are also precursors to important signaling molecules in plants. This technical guide provides an in-depth exploration of the formation of C13-norisoprenoids from their C40 carotenoid precursors. It details the enzymatic and non-enzymatic pathways of carotenoid cleavage, presents quantitative data on precursor-product relationships, and provides comprehensive experimental methodologies for the study of these transformative biochemical processes. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, plant science, food chemistry, and drug development, offering a foundational understanding of C13-norisoprenoid biosynthesis and the analytical techniques used in its investigation.

Introduction

Carotenoids, a diverse group of C40 tetraterpenoid pigments, are essential for photosynthesis and photoprotection in plants.[1] Beyond their vibrant colors, these molecules serve as the precursors for a variety of bioactive compounds, including the C13-norisoprenoids. These smaller molecules are formed through the oxidative cleavage of the carotenoid backbone and are renowned for their potent aromatic properties, contributing significantly to the characteristic scents of flowers like roses and the complex bouquets of wines.[1][2] The formation of C13-norisoprenoids can occur through two primary routes: enzymatic cleavage catalyzed by a specific class of enzymes, and non-enzymatic degradation driven by photo-oxidation and reactive oxygen species (ROS).[3] Understanding the mechanisms of C13-norisoprenoid formation is of great interest for applications in the food and fragrance industries, as well as for elucidating plant responses to environmental stress.

Pathways of C13-Norisoprenoid Formation

The transformation of carotenoids into C13-norisoprenoids is a process of oxidative cleavage. This can be a highly specific, enzyme-mediated reaction or a less specific chemical degradation.

Enzymatic Cleavage: The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The key enzymes responsible for the targeted production of apocarotenoids, including C13-norisoprenoids, are the Carotenoid Cleavage Dioxygenases (CCDs).[4] These non-heme iron-dependent enzymes catalyze the oxidative cleavage of double bonds within the carotenoid polyene chain.[5] The CCD family is diverse, with different subfamilies exhibiting distinct substrate specificities and cleavage positions, leading to the formation of a wide array of apocarotenoids.[4][6]

The CCD1 subfamily is particularly important for the generation of C13-norisoprenoids that contribute to flavor and fragrance.[4] These enzymes are known for their ability to cleave various carotenoids at the 9,10 and 9',10' positions, yielding a C14 dialdehyde and two C13-norisoprenoid molecules.[6] For instance, the cleavage of β-carotene by CCD1 produces the highly aromatic β-ionone.[6] Other CCD families, such as CCD4, are also involved in the production of C13-norisoprenoids and have been linked to flower and fruit coloration.[7]

Non-Enzymatic Formation

Carotenoids are susceptible to degradation through non-enzymatic processes, particularly photo-oxidation and attack by reactive oxygen species (ROS).[3] Exposure to light, especially in the presence of sensitizers, can lead to the formation of carotenoid radicals and subsequent cleavage of the polyene chain, resulting in a mixture of apocarotenoids, including C13-norisoprenoids. This process is less specific than enzymatic cleavage and can generate a wider variety of products. Abiotic stresses that lead to increased ROS production in plant tissues can also enhance the non-enzymatic degradation of carotenoids.

Key C13-Norisoprenoids and Their Carotenoid Precursors

A variety of C13-norisoprenoids are derived from common dietary carotenoids. The structure of the parent carotenoid dictates the resulting C13-norisoprenoid.

C13-NorisoprenoidCarotenoid Precursor(s)Sensory Descriptor(s)Sensory ThresholdConcentration Range in Wine
β-Ionone β-Carotene, β-CryptoxanthinViolet, raspberry, woody90 ng/L (in red wine)up to 340 µg/L
α-Ionone α-Carotene, LuteinViolet, woody--
β-Damascenone Neoxanthin, ViolaxanthinCooked apple, prunes, honey, ripe fruit4-7 µg/L (in wine)Reds: up to 2 µg/L, Whites: 5-10 µg/L
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) Zeaxanthin, LuteinKerosene, petroleum2 µg/Lup to 50 µg/L in aged Rieslings
Vitispirane Carotenoid degradation productsFloral, fruity, woody, eucalyptus--
Actinidiol Carotenoid degradation products---
3-Hydroxy-β-ionone Zeaxanthin---

Table 1: Prominent C13-Norisoprenoids, their carotenoid precursors, sensory characteristics, and typical concentrations in wine.[8][9]

Experimental Protocols

The study of C13-norisoprenoid formation requires robust methodologies for the extraction of carotenoids, the in vitro characterization of CCD enzymes, and the sensitive detection and quantification of C13-norisoprenoid products.

Carotenoid Extraction from Plant Material

Objective: To extract carotenoids from plant tissues for subsequent analysis or use as substrates in enzymatic assays.

Materials:

  • Plant tissue (e.g., leaves, fruits, flowers)

  • Liquid nitrogen

  • Mortar and pestle

  • Organic solvents: Hexane, Acetone, Ethanol, Ethyl lactate (HPLC grade)[10][11]

  • 10% NaCl solution

  • Saturated solution of CaCl2

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[10]

  • To the powdered tissue, add a mixture of hexane and acetone (1:1, v/v) and continue to grind.[10]

  • Slowly add additional acetone at regular intervals to facilitate extraction.[10]

  • Collect the solvent extract and repeat the extraction process with the remaining plant material to ensure complete recovery.

  • Combine the extracts and transfer to a separatory funnel.

  • Wash the extract with a 10% NaCl solution to remove water-soluble impurities.

  • Collect the organic phase (upper layer) containing the carotenoids.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

  • Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., hexane) for storage at -20°C in the dark.

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

Objective: To determine the enzymatic activity of a CCD enzyme on a specific carotenoid substrate.

Materials:

  • Purified recombinant CCD enzyme[12]

  • Carotenoid substrate (e.g., β-carotene, zeaxanthin) dissolved in an appropriate solvent (e.g., acetone)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)[12]

  • Detergent (e.g., 0.05% v/v Triton X-100)[13]

  • Incubator or water bath

  • Quenching solution (e.g., a mixture of chloroform and methanol)

  • Internal standard for quantification

  • GC-MS for analysis

Protocol:

  • Prepare the carotenoid substrate solution. Due to their lipophilic nature, carotenoids may require the addition of a detergent like Triton X-100 to the reaction mixture to ensure solubility.[13]

  • Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, the carotenoid substrate, and the purified CCD enzyme.[12]

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 20 minutes to several hours).[12]

  • Stop the reaction by adding a quenching solution, such as a chloroform/methanol mixture.

  • Add a known amount of an internal standard for accurate quantification.

  • Extract the C13-norisoprenoid products from the aqueous phase by vortexing and centrifugation.

  • Carefully collect the organic phase containing the products.

  • Analyze the extracted products by GC-MS.

Quantification of C13-Norisoprenoids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the C13-norisoprenoid products of an enzymatic reaction or an extract from a biological sample.

Instrumentation:

  • Gas chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for volatile compound analysis (e.g., ZB-WAX)[14]

Protocol:

  • Inject a small volume (e.g., 1-2 µL) of the sample extract into the GC inlet.

  • Separate the volatile compounds on the GC column using a temperature gradient program. A typical program might start at a low temperature (e.g., 35-45°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C).[14][15]

  • The separated compounds are then introduced into the mass spectrometer.

  • The MS is operated in scan mode to acquire mass spectra of the eluting compounds or in selected ion monitoring (SIM) mode for targeted quantification.

  • Identify the C13-norisoprenoids by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the identified compounds by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve generated with known concentrations of the target analytes.

Regulation of C13-Norisoprenoid Formation

The biosynthesis of C13-norisoprenoids is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The expression of CCD genes is a key control point.

  • Developmental Regulation: The expression of CCD genes is often tissue-specific and developmentally regulated. For example, in grapes, the expression of certain VvCCD genes increases during fruit ripening, correlating with the accumulation of C13-norisoprenoids.[16]

  • Hormonal Regulation: Plant hormones such as abscisic acid (ABA) and auxin have been shown to influence CCD gene expression. ABA, itself an apocarotenoid, can induce the expression of some CCD genes, suggesting a potential feedback mechanism.[16]

  • Environmental Factors: Abiotic stresses like high light intensity, drought, and temperature fluctuations can modulate CCD gene expression and, consequently, C13-norisoprenoid production.[17][18] For instance, increased sun exposure on grapes can lead to higher concentrations of certain C13-norisoprenoids in the resulting wine.[8] Transcription factors, such as VvMADS4 in grapes, have been identified as regulators of CCD gene expression, acting as either activators or repressors in response to these cues.[16]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

C13_Norisoprenoid_Formation_Pathway cluster_carotenoid C40 Carotenoid Precursors cluster_cleavage Cleavage Mechanisms cluster_norisoprenoid C13-Norisoprenoid Products beta_carotene β-Carotene enzymatic Enzymatic Cleavage (CCDs) beta_carotene->enzymatic 9,10 cleavage non_enzymatic Non-Enzymatic (Photo-oxidation, ROS) beta_carotene->non_enzymatic zeaxanthin Zeaxanthin zeaxanthin->enzymatic 9,10 cleavage zeaxanthin->non_enzymatic neoxanthin Neoxanthin neoxanthin->enzymatic 9,10 cleavage neoxanthin->non_enzymatic beta_ionone β-Ionone enzymatic->beta_ionone TDN TDN enzymatic->TDN beta_damascenone β-Damascenone enzymatic->beta_damascenone non_enzymatic->beta_ionone non_enzymatic->TDN non_enzymatic->beta_damascenone

Caption: Enzymatic and non-enzymatic pathways of C13-norisoprenoid formation from carotenoid precursors.

Experimental_Workflow sample_prep Plant Tissue Homogenization extraction Carotenoid Extraction (Solvent Partitioning) sample_prep->extraction enzyme_assay In Vitro CCD Enzyme Assay extraction->enzyme_assay Carotenoid Substrate product_extraction Product Extraction (LLE) enzyme_assay->product_extraction analysis GC-MS Analysis product_extraction->analysis quantification Identification and Quantification analysis->quantification

Caption: A typical experimental workflow for studying C13-norisoprenoid formation.

CCD_Regulation_Pathway stimuli Environmental & Developmental Stimuli (Light, Hormones, Stress) signaling Intracellular Signaling Cascades stimuli->signaling tf Transcription Factors (e.g., VvMADS4) signaling->tf gene_expression CCD Gene Expression tf->gene_expression Activation/Repression ccd_protein CCD Protein Synthesis gene_expression->ccd_protein cleavage Carotenoid Cleavage ccd_protein->cleavage

Caption: Simplified signaling pathway for the regulation of CCD gene expression and C13-norisoprenoid formation.

Conclusion

The formation of C13-norisoprenoids from carotenoids is a complex and multifaceted process with significant implications for the sensory qualities of foods and beverages, as well as for plant biology. Both enzymatic and non-enzymatic pathways contribute to the diversity of these aromatic compounds. A thorough understanding of these pathways, the enzymes involved, and their regulation is essential for manipulating the flavor and aroma profiles of agricultural products and for harnessing these compounds for other biotechnological applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of biochemistry. As our knowledge of the genetic and environmental factors that control C13-norisoprenoid formation continues to grow, so too will our ability to modulate these pathways for desired outcomes.

References

A Technical Guide to the Identification of TDN Precursors in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid compound of significant interest due to its potent aroma profile, particularly the characteristic kerosene-like note in aged Riesling wines. Beyond its role in oenology, the study of TDN and its precursors provides a valuable model for understanding carotenoid degradation pathways in plants, which are crucial for the biosynthesis of various signaling molecules and compounds of pharmaceutical interest. This technical guide provides an in-depth overview of the identification of TDN precursors in plant species, focusing on their biosynthetic origins, analytical methodologies for their detection and characterization, and the factors influencing their accumulation. Detailed experimental protocols, quantitative data, and visual representations of biosynthetic pathways and analytical workflows are presented to serve as a comprehensive resource for researchers in plant science, analytical chemistry, and drug development.

Introduction

This compound (TDN) is a volatile C13-norisoprenoid derived from the degradation of carotenoids in plants. While TDN itself is found in trace amounts in fresh plant material, its non-volatile precursors, primarily in the form of glycosides, can accumulate to significant levels.[1] The release of TDN from these precursors occurs through acid-catalyzed hydrolysis, a process that is particularly relevant during the aging of beverages like wine, but also of interest in the context of food processing and natural product stability.[1] The precursors to TDN are formed from the breakdown of carotenoids, which are essential pigments in plants for photosynthesis and photoprotection.[2] The study of these precursors is not only crucial for managing the flavor profile of food and beverages but also offers insights into the broader mechanisms of carotenoid metabolism and the generation of bioactive apocarotenoids.

Biosynthesis of TDN Precursors

The biosynthesis of TDN precursors is intrinsically linked to the carotenoid degradation pathway. Carotenoids, such as lutein, β-carotene, violaxanthin, and neoxanthin, serve as the parent compounds.[3][4] The formation of C13-norisoprenoid aglycones, the core structures of TDN precursors, can occur through two primary mechanisms: enzymatic cleavage and photo-oxidation.

Enzymatic Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) are a key family of enzymes that catalyze the oxidative cleavage of carotenoids at specific double bonds. For instance, CCD1 is known to cleave carotenoids at the 9-10 and 9'-10' positions, generating C13-norisoprenoids among other products.[5]

Photo-oxidation: Non-enzymatic degradation of carotenoids can be initiated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is generated during photosynthesis, especially under high light stress.[6] This process leads to the formation of various apocarotenoids, including the C13-norisoprenoid backbone of TDN.

Once the C13-norisoprenoid aglycones are formed, they undergo glycosylation, a process where a sugar moiety (commonly glucose or a disaccharide) is attached to the molecule. This reaction increases the water solubility and stability of the precursors, rendering them non-volatile.[4] These glycosidically bound precursors then act as a reservoir for the potential release of TDN.

Several specific TDN precursors have been identified in plants, particularly in grapes, including 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside and 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside.[7]

Signaling Pathways in Carotenoid Degradation

The degradation of carotenoids is a highly regulated process influenced by various internal and external factors. Phytohormones such as abscisic acid (ABA), strigolactones, jasmonic acid (JA), and salicylic acid (SA) are known to be involved in the signaling cascades that modulate the expression of carotenoid biosynthesis and degradation genes, including CCDs.[8][9][10] For example, JA and SA are key signaling molecules in plant defense responses and their interplay can influence the production of secondary metabolites derived from carotenoids.[8][11] Environmental stresses like high light intensity and water deficit also play a significant role in triggering carotenoid degradation and the subsequent accumulation of TDN precursors.

Carotenoid Degradation and TDN Precursor Biosynthesis cluster_carotenoids Carotenoids cluster_degradation Degradation Pathways cluster_precursors TDN Precursors cluster_regulation Regulatory Signals Lutein Lutein Enzymatic Cleavage (CCDs) Enzymatic Cleavage (CCDs) Lutein->Enzymatic Cleavage (CCDs) Photo-oxidation (ROS, 1O2) Photo-oxidation (ROS, 1O2) Lutein->Photo-oxidation (ROS, 1O2) Beta-Carotene Beta-Carotene Beta-Carotene->Enzymatic Cleavage (CCDs) Beta-Carotene->Photo-oxidation (ROS, 1O2) Violaxanthin Violaxanthin Violaxanthin->Enzymatic Cleavage (CCDs) Violaxanthin->Photo-oxidation (ROS, 1O2) Neoxanthin Neoxanthin Neoxanthin->Enzymatic Cleavage (CCDs) Neoxanthin->Photo-oxidation (ROS, 1O2) C13-Norisoprenoid Aglycones C13-Norisoprenoid Aglycones Enzymatic Cleavage (CCDs)->C13-Norisoprenoid Aglycones Photo-oxidation (ROS, 1O2)->C13-Norisoprenoid Aglycones Glycosylation (UGTs) Glycosylation (UGTs) C13-Norisoprenoid Aglycones->Glycosylation (UGTs) Glycosidically Bound TDN Precursors Glycosidically Bound TDN Precursors Glycosylation (UGTs)->Glycosidically Bound TDN Precursors High Light Stress High Light Stress High Light Stress->Photo-oxidation (ROS, 1O2) Water Stress Water Stress Water Stress->Enzymatic Cleavage (CCDs) Phytohormones (JA, SA, ABA) Phytohormones (JA, SA, ABA) Phytohormones (JA, SA, ABA)->Enzymatic Cleavage (CCDs)

Biosynthesis of TDN Precursors from Carotenoids.

Experimental Protocols

The identification and quantification of TDN precursors in plant matrices require a multi-step analytical approach, typically involving extraction, purification, separation, and structural elucidation.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of TDN precursors from plant material.

Workflow for TDN precursor analysis.
Detailed Methodologies

3.2.1. Extraction and Purification of Glycosidic Precursors using Amberlite XAD Resin

This protocol is adapted from methodologies frequently cited for the isolation of glycosides from plant extracts.[7][12]

  • Sample Preparation: Freeze fresh plant material (e.g., 100 g of grape skins) in liquid nitrogen and grind to a fine powder.

  • Extraction: Macerate the powdered sample in an 80:20 methanol/water solution (v/v) at a 1:5 sample-to-solvent ratio (w/v) for 24 hours at 4°C in the dark.

  • Filtration and Concentration: Filter the extract through cheesecloth and then a 0.45 µm filter. Concentrate the filtrate under vacuum at a temperature below 35°C to remove the methanol.

  • Resin Preparation: Prepare a column with Amberlite XAD-2 or XAD-16 resin.[7][13] Activate the resin by washing sequentially with methanol and then water until the eluate is clear.[7]

  • Solid-Phase Extraction (SPE): Load the aqueous extract onto the prepared Amberlite XAD column at a slow flow rate (e.g., 2 mL/min).

  • Washing: Wash the column with deionized water to remove sugars and other polar compounds.

  • Elution: Elute the glycosidic precursor fraction with methanol or ethyl acetate.

  • Final Concentration: Evaporate the eluent to dryness under vacuum and redissolve the residue in a known volume of methanol/water for analysis.

3.2.2. Quantification and Identification by HPLC-qTOF-MS/MS

This protocol is a composite of methods described for the analysis of glycosidic aroma precursors.[14][15][16]

  • Chromatographic System: An HPLC system coupled to a quadrupole time-of-flight (qTOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be: 5% B for 2 min, ramp to 95% B over 20 min, hold for 5 min, and return to 5% B for equilibration. The flow rate is typically around 0.3 mL/min.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative modes.

    • Capillary Voltage: 3500-4000 V.

    • Drying Gas Flow and Temperature: e.g., 8 L/min at 325°C.

    • Nebulizer Pressure: e.g., 40 psi.

    • Scan Range: m/z 100-1500.

  • Data Analysis: Process the data using vendor-specific software. Tentatively identify compounds based on accurate mass, fragmentation patterns (MS/MS), and comparison with literature data or databases. For quantification, use an external standard curve of a related compound if a pure standard of the target analyte is not available.

3.2.3. Structure Elucidation by NMR Spectroscopy

For definitive structure elucidation of novel precursors, isolation by preparative HPLC is followed by NMR analysis.[3]

  • Sample Preparation: Dissolve the purified compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon frameworks of the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and determining the overall structure, including the position of glycosylation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

  • Data Interpretation: Integrate the information from all NMR experiments to assemble the complete structure of the TDN precursor.

Quantitative Data on TDN Precursors and Their Carotenoid Progenitors

The concentration of TDN precursors and their parent carotenoids varies significantly among plant species, cultivars, and is influenced by environmental conditions and viticultural practices. The following tables summarize some of the available quantitative data.

Table 1: Concentration of Carotenoids (Progenitors of TDN Precursors) in Various Fruits and Vegetables

Plant SpeciesCultivar/VarietyLutein (µg/g fresh weight)β-Carotene (µg/g fresh weight)Reference(s)
Grape (Vitis vinifera)Chardonnay1.0 - 2.50.5 - 1.5[17]
Grape (Vitis vinifera)Merlot0.8 - 2.00.6 - 1.8[17]
Tomato (Solanum lycopersicum)Red0.7 - 1.33.9 - 5.5[6]
Carrot (Daucus carota)Orange1.5 - 4.050 - 100[18]
Spinach (Spinacia oleracea)-100 - 15040 - 60[2]
Kale (Brassica oleracea)-150 - 25050 - 80[1]
Sweet Pepper (Capsicum annuum)Red5 - 1020 - 30[6]
Mango (Mangifera indica)-10 - 2015 - 25[18]

Table 2: Concentration of C13-Norisoprenoid Glycosides (TDN Precursors) in Grape Varieties

Grape VarietyCompoundConcentration (µg/kg of berries)Reference(s)
Nebbiolo3-oxo-α-ionol50 - 150[13]
Nebbiolo3-hydroxy-β-damascone80 - 200[13]
NebbioloBlumenol C20 - 60[13]
Muscat varietiesβ-damascenone5 - 25[5]
Muscat varietiesβ-ionone2 - 10[5]
Dolcetto(E)-β-iononeNot specified, but higher abundance[19]
Tinto Cão(E)-β-iononeNot specified, but higher abundance[19]

Note: Data for C13-norisoprenoid glycosides in plant species other than grapes is limited in the current literature.

Conclusion

The identification of TDN precursors in plant species is a complex analytical task that provides valuable insights into carotenoid metabolism and its impact on the chemical composition and sensory properties of plant-derived products. This guide has outlined the biosynthetic pathways leading to the formation of these precursors, detailed the experimental protocols for their extraction, purification, and structural elucidation, and presented available quantitative data. The use of advanced analytical techniques such as HPLC-qTOF-MS/MS and 2D-NMR is indispensable for the comprehensive characterization of these compounds. Future research should focus on expanding the quantitative analysis of TDN precursors to a wider range of plant species to better understand the diversity of carotenoid degradation products in the plant kingdom. This knowledge will be beneficial for applications in the food and beverage industry, as well as for the discovery of novel bioactive compounds for pharmaceutical applications.

References

The Discovery and Significance of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) in Riesling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aroma compound that is a key contributor to the characteristic bouquet of aged Riesling wines.[1] Its aroma is often described as "kerosene" or "petrol," and while it can be considered a desirable characteristic of aged Riesling, high concentrations, particularly in young wines, can be perceived as a fault.[2][3] This technical guide provides an in-depth overview of the discovery, formation, analysis, and sensory perception of TDN in Riesling wine, intended for a scientific audience.

Formation of this compound (TDN)

TDN is not present in significant quantities in fresh grapes but forms during winemaking and aging from the degradation of carotenoids, primarily lutein and β-carotene.[4][5] The formation is a two-step process involving the initial enzymatic or photochemical degradation of these C40 carotenoids into non-volatile C13-norisoprenoid precursors.[4] Subsequently, these precursors undergo acid-catalyzed hydrolysis and rearrangement during wine aging to form the volatile TDN.[4]

Several factors have been shown to influence the concentration of TDN in the final wine:

  • Sun Exposure: Increased sunlight exposure to grape clusters leads to higher concentrations of carotenoid precursors and consequently higher levels of TDN in the resulting wine.[6][7]

  • Grape Maturity: The concentration of TDN precursors generally increases with grape ripeness.

  • Water Stress: Water-stressed vines tend to produce grapes with higher potential for TDN development.[3]

  • Storage Temperature: Higher storage temperatures accelerate the acid-catalyzed hydrolysis of precursors, leading to a more rapid increase in TDN concentration.[7]

  • Wine pH: Lower pH (higher acidity) promotes the acid-catalyzed formation of TDN.[7]

  • Bottle Closure: Screw caps, being less permeable to oxygen and less absorptive than cork, can result in higher perceived levels of TDN in the wine over time.[4]

dot

Caption: Formation pathway of TDN from carotenoid precursors in grapes.

Quantitative Data on TDN in Riesling

The concentration of TDN in Riesling wines can vary significantly depending on viticultural practices, winemaking techniques, and aging conditions. The following tables summarize quantitative data from various studies.

Table 1: TDN Concentrations in Riesling Wines from Different Regions

Region/CountryTypical TDN Concentration (µg/L)Reference(s)
European Rieslings1 - 50[8]
Australian RieslingsCan reach up to 250[8]
South African Rieslings3 - 55[9]
Hungarian Rieslings3.9 - 41.1 (median)[9]
New York State Rieslings1.3 - 17.1[9]

Table 2: Sensory Thresholds for TDN in Riesling Wine

Threshold TypeConcentration (µg/L)DescriptionReference(s)
Detection Threshold~2 - 4The lowest concentration at which a difference from the base wine can be perceived.[8][10]
Recognition Threshold10 - 12The lowest concentration at which the characteristic "petrol" aroma can be identified.[8][10]
Rejection Threshold71 - 82The concentration at which the aroma becomes undesirable to a majority of consumers.[8][10]

Experimental Protocols

Protocol 1: Quantification of TDN in Riesling Wine using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of TDN in wine. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation: a. Pipette 5-10 mL of wine into a 20 mL headspace vial. b. Add a saturating amount of sodium chloride (e.g., 2 g) to enhance the volatility of the analytes. c. If an internal standard is used, add a known concentration at this stage. d. Seal the vial with a PTFE-lined septum.

2. HS-SPME Extraction: a. Place the vial in a temperature-controlled autosampler (e.g., at 40-60°C). b. Equilibrate the sample for a set time (e.g., 15-20 minutes). c. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) with agitation.

3. GC-MS Analysis: a. Injection: Thermally desorb the analytes from the SPME fiber in the GC injector port (e.g., at 250°C) in splitless mode. b. Gas Chromatograph (GC) Parameters:

  • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program: An example program could be: hold at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes. c. Mass Spectrometer (MS) Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of TDN (m/z 157, 172) or full scan mode for qualitative analysis.
  • Mass Range: e.g., m/z 40-300.

4. Quantification: a. Create a calibration curve using standard solutions of TDN in a model wine solution. b. Quantify the TDN concentration in the wine samples by comparing their peak areas to the calibration curve.

dot

Caption: Experimental workflow for TDN analysis using HS-SPME-GC-MS.

Protocol 2: Sensory Evaluation of TDN Detection and Recognition Thresholds

This protocol is based on the ASTM E679 standard methodology for determining sensory thresholds using an ascending forced-choice (AFC) method.

1. Panelist Selection and Training: a. Select 15-25 panelists who are regular consumers of wine. b. Train panelists to familiarize them with the "petrol" aroma of TDN using a high-concentration standard.

2. Sample Preparation: a. Prepare a stock solution of TDN in ethanol. b. Create a series of ascending concentrations of TDN in a neutral base wine (a Riesling with no detectable TDN). The concentration steps should be in a geometric progression (e.g., doubling the concentration at each step).

3. Sensory Test Procedure (3-Alternative Forced Choice - 3-AFC): a. For each concentration level, present each panelist with three samples in coded glasses: two are the base wine (blanks), and one is the base wine spiked with TDN. b. The order of presentation of the spiked sample within the triad should be randomized for each panelist. c. Instruct panelists to smell (orthonasal evaluation) each sample and identify the "odd" sample (the one that smells different). d. For recognition threshold determination, after identifying the odd sample, ask the panelist if they can identify the aroma as "petrol" or "kerosene."

4. Data Analysis: a. For each panelist, the individual detection threshold is the lowest concentration at which they correctly identify the odd sample in a statistically significant manner (e.g., two consecutive correct identifications). b. The group detection threshold is calculated as the geometric mean of the individual thresholds. c. The recognition threshold is determined similarly, based on the correct identification of the specific aroma.

dot

Caption: Workflow for sensory threshold determination using the 3-AFC method.

Olfactory Perception of TDN

The perception of the "petrol" aroma of TDN begins with its interaction with a specific olfactory receptor in the human nose. Recent research has identified the human odorant receptor OR8H1 as being selectively activated by TDN.[9] OR8H1 is a G-protein coupled receptor (GPCR). The binding of TDN to OR8H1 initiates a signal transduction cascade.

The canonical olfactory signaling pathway is as follows:

  • Ligand Binding: TDN binds to the OR8H1 receptor.

  • G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein (likely Gαolf), causing the Gα subunit to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gα subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (Na+ and Ca2+) through the open channels depolarizes the olfactory receptor neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, resulting in the perception of the "petrol" aroma.

dot

References

The Role of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) in the Aroma Profile of Aged Wine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a potent C13-norisoprenoid responsible for the characteristic "kerosene" or "petrol" aroma in aged Riesling wines. While it can contribute to the complexity of the wine's bouquet at low concentrations, it can dominate the aroma profile and be perceived as an off-flavor at higher levels. The formation of TDN is a complex process influenced by a multitude of viticultural and winemaking factors, as well as aging conditions. This technical guide provides an in-depth overview of the formation pathways of TDN, its sensory perception, and the key factors that modulate its concentration in wine. Detailed experimental protocols for the analysis of TDN and its precursors, along with quantitative data, are presented to facilitate further research in this area.

Introduction

The aroma of aged wine is a complex mosaic of volatile compounds that evolve during maturation. Among these, this compound (TDN) is a particularly impactful C13-norisoprenoid, primarily associated with aged Riesling.[1][2] Its presence is often polarizing, with low concentrations considered to add a desirable complexity, while high concentrations can lead to consumer rejection due to its dominant kerosene-like aroma.[1][3] The concentration of TDN in wine is not static; it increases during bottle aging as a result of the acid-catalyzed hydrolysis of non-volatile precursors originating in the grapes.[1][4]

This guide delves into the scientific underpinnings of TDN's role in aged wine, providing a technical resource for researchers and professionals in the field. We will explore the chemical origins of TDN, the viticultural and oenological factors that influence its formation, its sensory impact, and the analytical methodologies used for its quantification.

TDN Formation Pathway

TDN is not present in significant amounts in fresh grapes but is formed over time from the degradation of C40-carotenoids.[1][5] The primary precursors are thought to be β-carotene and lutein.[1] During grape ripening, these carotenoids are broken down enzymatically or photochemically into smaller, non-volatile C13-norisoprenoid glycosides.[2][5][6] These glycosidically bound precursors act as a flavor reservoir in the young wine.

During bottle aging, the acidic environment of the wine facilitates the hydrolysis of these precursors, leading to the formation of several intermediates, including Riesling acetal.[1][7] Through a series of acid-catalyzed rearrangements, these intermediates are ultimately converted to the volatile and aromatic TDN.[1][4]

TDN_Formation_Pathway cluster_Grapes In the Grapevine cluster_Wine In the Wine (Aging) Carotenoids Carotenoids C13-Norisoprenoid_Glycosides C13-Norisoprenoid_Glycosides Carotenoids->C13-Norisoprenoid_Glycosides Enzymatic/Photochemical Degradation Intermediates Intermediates (e.g., Riesling Acetal) C13-Norisoprenoid_Glycosides->Intermediates Acid-Catalyzed Hydrolysis (low pH) TDN TDN Intermediates->TDN Acid-Catalyzed Rearrangement

Figure 1: Simplified TDN Formation Pathway.

Factors Influencing TDN Concentration

A variety of factors, from the vineyard to the bottle, can significantly impact the final concentration of TDN in wine.

Viticultural Factors
  • Sun Exposure: Increased sunlight exposure on grape clusters is a primary driver of higher TDN precursor concentrations.[2][5] Studies have shown that even moderate increases in sun exposure (above 20% of full sun) can elevate TDN levels.[5]

  • Temperature: Warmer climates and growing seasons are associated with higher TDN potential.[1][8] Elevated temperatures can accelerate the degradation of carotenoids into TDN precursors.

  • Water Stress: Moderate water stress can lead to higher concentrations of TDN precursors, partly due to a reduction in canopy growth and increased sun exposure on the fruit.[2][6]

  • Grape Maturity: TDN precursors naturally increase as grapes ripen.[5] The timing of harvest can therefore influence the initial concentration of these precursors.

  • Soil Nitrogen: Nitrogen deficiency in the soil can contribute to higher TDN precursor levels by limiting canopy growth and increasing sunlight penetration to the grape clusters.[6]

Winemaking and Aging Factors
  • Wine pH: A lower pH (higher acidity) accelerates the acid-catalyzed hydrolysis of TDN precursors during aging, leading to a more rapid formation of TDN.[1][6]

  • Storage Temperature: Higher storage temperatures significantly increase the rate of TDN formation.[3][5] Wines stored at 30°C have shown considerably higher TDN levels compared to those stored at 15°C.[3][5]

  • Bottle Closure: The type of bottle closure can impact the perceived and actual concentration of TDN. Screw caps are relatively inert and can lead to higher retained TDN levels, while natural and synthetic corks can absorb a portion of the TDN from the wine.[1][2] A study on a 15-year-old Riesling found over 200 µg/L of TDN in a screw-capped bottle compared to 50 µg/L in a cork-sealed bottle of the same wine.[6]

  • Yeast Strain: While some studies suggest that yeast strain has a minimal effect on TDN levels, others indicate that certain yeasts may be able to transform TDN precursors into other compounds.[5][6]

Influencing_Factors cluster_Viticulture Viticultural Factors cluster_Winemaking Winemaking & Aging Factors TDN_Concentration TDN Concentration in Aged Wine Sun_Exposure Sun Exposure Sun_Exposure->TDN_Concentration + Temperature High Temperature Temperature->TDN_Concentration + Water_Stress Water Stress Water_Stress->TDN_Concentration + Grape_Maturity Grape Maturity Grape_Maturity->TDN_Concentration + Nitrogen_Deficiency Nitrogen Deficiency Nitrogen_Deficiency->TDN_Concentration + Low_pH Low Wine pH Low_pH->TDN_Concentration + Storage_Temp High Storage Temp. Storage_Temp->TDN_Concentration + Bottle_Closure Bottle Closure (e.g., Screw Cap) Bottle_Closure->TDN_Concentration +

Figure 2: Factors Influencing TDN Concentration.

Sensory Perception of TDN

The sensory impact of TDN is highly dependent on its concentration and the matrix of the wine. Other aromatic compounds, such as monoterpenes (responsible for floral and fruity notes), can mask or enhance the perception of TDN.[5] In young wines with high levels of these fruity and floral compounds, TDN may be less perceptible even at concentrations above its detection threshold.[5] As the wine ages and these youthful aromas diminish, the kerosene character of TDN can become more prominent.[5]

Quantitative Data

The following tables summarize key quantitative data related to TDN in wine.

Table 1: Sensory Thresholds for TDN in Wine

Threshold TypeConcentration (µg/L)Reference
Odor Detection Threshold2[1][5][9]
Detection Threshold~4[10][11][12]
Recognition Threshold10 - 12[10][11][12]
Rejection Threshold71 - 82[10][11][12]

Table 2: Typical TDN Concentrations in Various Wines

Wine TypeTypical Concentration Range (µg/L)Reference
Young Riesling2.6 - 10.2[6]
Aged Riesling (European)1 - 50[10]
Aged Riesling (Australian)Up to 250+[10]
Other Grape VarietiesGenerally < 2.1[6]
Cabernet FrancUp to 6.4[1]

Table 3: Impact of Viticultural and Winemaking Practices on TDN

FactorConditionImpact on TDN ConcentrationReference
Sun Exposure>20% of full sunIncrease[5]
Storage Temperature30°C vs. 15°CSignificant Increase[3][5]
Bottle Closure (15-year-old Riesling)Screw Cap>200 µg/L[6]
Bottle Closure (15-year-old Riesling)Cork~50 µg/L[6]

Experimental Protocols

Quantification of TDN in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the determination of TDN in wine.

1. Sample Preparation:

  • A known volume of wine (e.g., 10 mL) is taken.

  • An internal standard (e.g., deuterated TDN) is added for accurate quantification.

  • Extraction of TDN from the wine matrix is typically performed using solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Splitless mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: A programmed temperature ramp is used to separate TDN from other volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity, monitoring characteristic ions of TDN and the internal standard.

3. Data Analysis:

  • The concentration of TDN is calculated by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of TDN.

GCMS_Workflow Sample_Prep 1. Sample Preparation (Wine + Internal Standard) Extraction 2. Extraction (SPME or SBSE) Sample_Prep->Extraction GC_Separation 3. GC Separation Extraction->GC_Separation MS_Detection 4. MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

References

The Core of C13-Norisoprenoid Biosynthesis in Vitis vinifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of C13-norisoprenoids in Vitis vinifera (grapevine). These volatile compounds are significant contributors to the aromatic profile of grapes and wine, imparting desirable floral and fruity notes. Understanding their biosynthetic pathway is crucial for viticulturists and winemakers aiming to modulate wine flavor and for researchers interested in plant secondary metabolism. This document details the core biosynthetic pathway, key enzymatic players, regulatory mechanisms, and comprehensive experimental protocols for their study.

The Central Biosynthetic Pathway: From Carotenoids to Aroma

C13-norisoprenoids are apocarotenoids, meaning they are derived from the enzymatic cleavage of larger C40 carotenoid precursors. This process primarily occurs in the plastids of grape berry cells, particularly during the ripening phase known as véraison.

The biosynthesis can be summarized in the following key steps:

  • Carotenoid Precursor Formation : The pathway begins with the synthesis of carotenoids, such as β-carotene, lutein, zeaxanthin, neoxanthin, and violaxanthin, through the methylerythritol 4-phosphate (MEP) pathway. The levels of these precursors are highest in green berries and tend to decrease as the fruit ripens.

  • Enzymatic Cleavage : The pivotal step is the oxidative cleavage of these carotenoids by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . In Vitis vinifera, several CCDs have been identified and characterized, with VvCCD1 , VvCCD4a , and VvCCD4b being the most prominent in C13-norisoprenoid formation.[1] These enzymes exhibit specificity for different carotenoid substrates and cleavage positions, leading to a diverse array of C13-norisoprenoid products. For instance, the symmetrical cleavage of zeaxanthin by VvCCD1 yields 3-hydroxy-β-ionone.[2][3]

  • Formation of Glycosidically Bound Precursors : Following their formation, many C13-norisoprenoids are glycosylated, rendering them non-volatile and accumulating in the grape berry as odorless precursors.[4] This glycosylation is a detoxification and storage mechanism.

  • Release of Volatile Aglycones : The characteristic aromas of C13-norisoprenoids are released from their glycosidic precursors through acid-catalyzed hydrolysis or enzymatic action by glycosidases during winemaking and aging.[5]

Below is a diagram illustrating the core biosynthetic pathway.

C13_Norisoprenoid_Biosynthesis Carotenoids C40 Carotenoids (β-carotene, Lutein, Zeaxanthin, etc.) Cleavage Enzymatic Cleavage Carotenoids->Cleavage C13_Norisoprenoids C13-Norisoprenoids (e.g., β-ionone, β-damascenone) Cleavage->C13_Norisoprenoids Glycosylation Glycosylation C13_Norisoprenoids->Glycosylation Glycosides Glycosidically Bound C13-Norisoprenoids (non-volatile) Glycosylation->Glycosides Hydrolysis Hydrolysis (Acidic/Enzymatic) Glycosides->Hydrolysis Volatile_C13 Volatile C13-Norisoprenoids (Aroma) Hydrolysis->Volatile_C13 VvCCDs VvCCD1, VvCCD4a, VvCCD4b VvCCDs->Cleavage

Core biosynthetic pathway of C13-norisoprenoids in Vitis vinifera.

Regulation of C13-Norisoprenoid Biosynthesis

The accumulation of C13-norisoprenoids is a tightly regulated process influenced by developmental cues, hormonal signaling, and environmental factors.

Hormonal Regulation:

  • Abscisic Acid (ABA): ABA is a key hormone in grape berry ripening and has been shown to positively regulate the biosynthesis of C13-norisoprenoids. Exogenous application of ABA can lead to an increase in the expression of VvCCD genes and the accumulation of free norisoprenoids.[6]

  • Auxins: In contrast to ABA, auxins generally inhibit ripening processes in grapes. A decline in auxin concentration is associated with the onset of véraison and the accumulation of C13-norisoprenoids.[7]

Transcriptional Regulation:

The expression of VvCCD genes is a critical control point. Several transcription factors have been identified that modulate their expression. For instance, the WRKY transcription factor, VviWRKY24 , has been shown to promote β-damascenone biosynthesis by upregulating VviNCED1, a key enzyme in ABA biosynthesis, which in turn induces VviCCD4b expression.

Environmental Factors:

  • Sunlight Exposure: Increased sunlight exposure on grape clusters can enhance the accumulation of carotenoid precursors and subsequently the levels of C13-norisoprenoids in the resulting wine. This is likely a photoprotective response.

  • Water Stress: Moderate water stress has been observed to increase the concentration of C13-norisoprenoid precursors in grape berries.

The following diagram illustrates the regulatory network influencing C13-norisoprenoid biosynthesis.

C13_Regulation Sunlight Sunlight Exposure Carotenoid_Biosynthesis Carotenoid Biosynthesis Sunlight->Carotenoid_Biosynthesis + Water_Stress Water Stress ABA Abscisic Acid (ABA) Water_Stress->ABA + VvCCD_Expression VvCCD Gene Expression (VvCCD1, VvCCD4a, VvCCD4b) ABA->VvCCD_Expression + Auxin Auxin Auxin->VvCCD_Expression - VviWRKY24 VviWRKY24 (Transcription Factor) VviNCED1 VviNCED1 Expression VviWRKY24->VviNCED1 + VviNCED1->ABA + C13_Biosynthesis C13-Norisoprenoid Biosynthesis VvCCD_Expression->C13_Biosynthesis drives Carotenoid_Biosynthesis->C13_Biosynthesis

Regulatory network of C13-norisoprenoid biosynthesis in grapes.

Quantitative Data on C13-Norisoprenoids and Precursors

The concentrations of C13-norisoprenoids and their carotenoid precursors vary significantly depending on the grape cultivar, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Carotenoid Content in Vitis vinifera Berries

CarotenoidCultivarDevelopmental StageConcentration (µg/g fresh weight)Reference
β-CaroteneMerlotGreen1.5 - 2.5Kamffer et al., 2010
MerlotRipe0.5 - 1.0Kamffer et al., 2010
ChardonnayVéraison~1.2Crupi et al., 2010
ChardonnayMaturity~0.4Crupi et al., 2010
LuteinMerlotGreen3.0 - 4.5Kamffer et al., 2010
MerlotRipe1.0 - 2.0Kamffer et al., 2010
ChardonnayVéraison~2.5Crupi et al., 2010
ChardonnayMaturity~0.8Crupi et al., 2010
NeoxanthinPinot NoirPea Size~1.8Yuan and Qian, 2016
Pinot NoirHarvest~0.2Yuan and Qian, 2016
ViolaxanthinPinot NoirPea Size~0.6Yuan and Qian, 2016
Pinot NoirHarvest< 0.1Yuan and Qian, 2016

Table 2: C13-Norisoprenoid Content in Vitis vinifera Berries and Wine

CompoundCultivarMatrixConcentrationReference
β-DamascenonePinot NoirGrapes (Bound)Up to 150 µg/kgYuan and Qian, 2016
RieslingWine0.05 - 5 µg/LVarious
β-IononeMuscatGrapes (Free)0.1 - 0.5 µg/kgMathieu et al., 2005
SyrahWineUp to 10 µg/LVarious
TDNRieslingWine (Aged)Up to 50 µg/LSacks et al., 2012
VitispiraneRieslingWine1 - 20 µg/LVarious

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of C13-norisoprenoid biosynthesis.

Extraction and Quantification of Carotenoids by HPLC-DAD-MS

This protocol is adapted from methodologies described by Kamffer et al. (2010) and Crupi et al. (2010).

1. Sample Preparation:

  • Freeze grape berries in liquid nitrogen and grind to a fine powder.
  • Lyophilize the powdered sample to remove water.

2. Extraction:

  • To 1 g of lyophilized grape powder, add 10 mL of a mixture of methanol:ethyl acetate:petroleum ether (1:1:1, v/v/v).
  • Vortex for 1 minute and sonicate for 10 minutes in an ice bath.
  • Centrifuge at 5000 x g for 10 minutes at 4°C.
  • Collect the supernatant. Repeat the extraction on the pellet two more times.
  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

3. Saponification (Optional, to hydrolyze esterified carotenoids):

  • Resuspend the dried extract in 5 mL of 10% (w/v) methanolic KOH.
  • Incubate in the dark at room temperature for 2 hours.
  • Add 5 mL of diethyl ether and 5 mL of saturated NaCl solution.
  • Vortex and centrifuge to separate the phases. Collect the upper ether phase.
  • Repeat the ether extraction twice.
  • Pool the ether phases, wash with water, and dry over anhydrous sodium sulfate.
  • Evaporate to dryness under nitrogen.

4. HPLC-DAD-MS Analysis:

  • Resuspend the final dried extract in 1 mL of injection solvent (e.g., methyl tert-butyl ether).
  • Inject onto a C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
  • Use a gradient elution with a mobile phase consisting of (A) methanol/acetonitrile/water and (B) methyl tert-butyl ether.
  • Detect carotenoids using a photodiode array (PDA) detector at 450 nm and an electrospray ionization mass spectrometer (ESI-MS) for identification.
  • Quantify against external standards of known carotenoids (e.g., β-carotene, lutein).

Extraction and Quantification of C13-Norisoprenoids by GC-MS

This protocol outlines the analysis of both free and glycosidically bound C13-norisoprenoids.

1. Extraction of Free Volatiles:

  • Homogenize 100 g of deseeded grape berries.
  • Perform a headspace solid-phase microextraction (HS-SPME) using a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber.
  • Incubate the sample at 40°C for 30 minutes with agitation.
  • Expose the SPME fiber to the headspace for 30 minutes.

2. Extraction of Glycosidically Bound Precursors:

  • To the remaining grape homogenate, add 2 g of polyvinylpolypyrrolidone (PVPP) to remove phenolics.
  • Centrifuge and pass the supernatant through a C18 solid-phase extraction (SPE) cartridge.
  • Wash the cartridge with water to remove sugars and acids.
  • Elute the glycosides with methanol.
  • Evaporate the methanol and resuspend the glycoside fraction in a citrate buffer (pH 5).

3. Enzymatic Hydrolysis:

  • Add a commercial glycosidase enzyme preparation (e.g., AR2000) to the glycoside fraction.
  • Incubate at 37°C for 16 hours to release the bound C13-norisoprenoids.
  • Perform HS-SPME on the hydrolyzed sample as described for free volatiles.

4. GC-MS Analysis:

  • Thermally desorb the SPME fiber in the GC injector.
  • Use a polar capillary column (e.g., DB-WAX).
  • Employ a temperature program that effectively separates the target analytes.
  • Use a mass spectrometer in electron ionization (EI) mode for detection and identification.
  • Quantify using internal standards (e.g., deuterated analogues).

The following diagram illustrates the experimental workflow for C13-norisoprenoid analysis.

GCMS_Workflow Grapes Grape Berries Homogenize Homogenization Grapes->Homogenize Free_Volatiles Free Volatiles Homogenize->Free_Volatiles Bound_Precursors Bound Precursors Homogenize->Bound_Precursors HS_SPME1 HS-SPME Free_Volatiles->HS_SPME1 SPE C18 SPE Bound_Precursors->SPE GCMS GC-MS Analysis HS_SPME1->GCMS Hydrolysis Enzymatic Hydrolysis SPE->Hydrolysis HS_SPME2 HS-SPME Hydrolysis->HS_SPME2 HS_SPME2->GCMS

References

An In-depth Technical Guide to 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN): Chemical Structure, Properties, and Isomeric Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a significant C13-norisoprenoid. The focus is on its chemical structure, physicochemical properties, and isomeric forms, with detailed experimental protocols and data presented for scientific and research applications. While the primary context of TDN research is in oenology, due to its contribution to the aroma profile of aged Riesling wines, its unique chemical characteristics are of broader scientific interest.

Chemical Structure and Identification

This compound, commonly abbreviated as TDN, is a volatile organic compound with the chemical formula C₁₃H₁₆.[1][2] It belongs to the class of C13-norisoprenoids, which are derived from the degradation of carotenoids.[1][2] The structure consists of a dihydronaphthalene core with three methyl group substituents at positions 1, 1, and 6.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC NameThis compound
Common NameTDN
CAS Number30364-38-6
Chemical FormulaC₁₃H₁₆
Molar Mass172.271 g/mol
InChIInChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3
InChIKeyRTUMCNDCAVLXEP-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)C(CC=C2)(C)C

Physicochemical Properties

TDN is a colorless to pale yellow oily liquid with a characteristic aroma often described as petrol or kerosene-like.[2] Its volatility and low sensory threshold make it a potent aroma compound.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Boiling Point115 °C at 18 Torr[2]
AppearanceOily liquid
Sensory Threshold in WineDetection: ~4 µg/L; Recognition: 10-12 µg/L

Isomers of Trimethyl-dihydronaphthalene

While this compound is the most extensively studied isomer due to its prevalence and sensory impact in wine, other positional isomers exist. However, detailed information on their specific properties and synthesis is scarce in the current scientific literature.

One example of a positional isomer is 1,4,6-trimethyl-1,2-dihydronaphthalene (CAS Number: 55682-80-9).[1] The different placement of the methyl groups on the dihydronaphthalene ring is expected to result in variations in physicochemical properties, spectral data, and biological activity. Further research is required to fully characterize these isomers.

Regarding stereoisomerism, this compound possesses a chiral center at the C1 position. However, the existing literature does not provide significant information on the separation or differential activities of its enantiomers.

Formation Pathway of TDN in Nature

TDN is not directly produced by the grapevine but is formed from the degradation of C40 carotenoids, such as β-carotene and lutein, during the aging of wine.[2] The formation is a multi-step process involving enzymatic and chemical reactions. The general pathway is illustrated below.

TDN_Formation_Pathway Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein) Degradation Enzymatic/Photochemical Degradation Carotenoids->Degradation in grapes C13_Norisoprenoid_Precursors C13-Norisoprenoid Glycosidic Precursors Degradation->C13_Norisoprenoid_Precursors Acid_Hydrolysis Acid Hydrolysis (during aging) C13_Norisoprenoid_Precursors->Acid_Hydrolysis TDN This compound (TDN) Acid_Hydrolysis->TDN

Figure 1. Simplified formation pathway of TDN from carotenoid precursors.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is adapted from an optimized method for the synthesis of high-purity TDN. The synthesis can start from either α-ionone or β-ionone.

Materials:

  • α-ionone or β-ionone

  • Methylmagnesium iodide (Grignard reagent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Formic acid

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction:

    • Dissolve α-ionone or β-ionone in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add methylmagnesium iodide solution dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Dehydration and Cyclization:

    • Dissolve the crude alcohol in formic acid.

    • Heat the mixture at 80-90°C for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Extract the product with hexane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the hexane under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Analysis of TDN in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and quantification of TDN in a wine matrix.

Materials:

  • Wine sample

  • Internal standard (e.g., deuterated TDN)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Extraction:

    • Spike a known volume of wine (e.g., 50 mL) with a known amount of the internal standard.

    • Condition the SPE cartridge by passing methanol followed by deionized water.

    • Load the wine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove sugars and other polar compounds.

    • Elute the retained analytes, including TDN, with dichloromethane.

    • Dry the eluate over anhydrous sodium sulfate.

    • Concentrate the sample to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for TDN (e.g., m/z 157, 172) and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of known TDN concentrations.

    • Calculate the concentration of TDN in the wine sample based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Logical Workflow for TDN Analysis

The following diagram illustrates the general workflow for the analysis of TDN in a sample matrix like wine.

TDN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Wine Sample Spiking Spike with Internal Standard Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Concentration Concentration SPE->Concentration GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Concentration->GCMS Integration Peak Integration GCMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

References

An In-depth Technical Guide to the Physical Properties of 1,1,6-Trimethyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aromatic compound. It is notably recognized as a significant aroma constituent in aged Riesling wines, where it imparts a characteristic "petrol" or "kerosene" note.[1][2] While extensively studied in the context of oenology, its broader physicochemical properties are of interest to researchers in various fields, including sensory science and synthetic chemistry. This guide provides a comprehensive overview of the known physical properties of TDN, detailed experimental protocols for its analysis, and a visualization of its biological interaction with the human olfactory system.

Physical and Chemical Properties

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound that have been reported in the scientific literature.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆[4]
Molecular Weight 172.27 g/mol [4]
Boiling Point 241.0 to 242.0 °C (at 760 mm Hg)[4]
115 °C (at 18 Torr)[2]
Density 0.9454 g/cm³ (at 25 °C)[3]
Refractive Index 1.528[3]
CAS Number 30364-38-6[4]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of TDN are not extensively published. However, standard methods for organic compounds can be applied. The following sections outline protocols for the synthesis and analysis of TDN as described in the literature.

Synthesis of this compound

An optimized method for the synthesis of TDN with a purity of ≥99.5% has been described, which is crucial for accurate sensory and physicochemical analyses.[5] The synthesis involves the bromination of 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene (ionene) followed by dehydrobromination.

Materials:

  • 1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene (ionene)

  • Carbon tetrachloride (CCl₄), distilled

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Quinoline, distilled

  • Hexane

  • Water

Procedure:

  • Dissolve ionene in distilled CCl₄ in a two-necked flask equipped with a thermometer and a reflux condenser.

  • Add N-bromosuccinimide and benzoyl peroxide to the mixture.

  • Heat the mixture and irradiate with a 100 W lightbulb to initiate an exothermic reaction (around 70 °C).

  • Once the initial reaction subsides, reflux the mixture for an additional 15 minutes.

  • After cooling, filter the mixture and wash the collected succinimide with CCl₄.

  • Evaporate the solvent from the filtrate at reduced pressure.

  • Dissolve the resulting residue in distilled quinoline.

  • Heat the mixture to 190-200 °C for 30 minutes to induce dehydrobromination.

  • After cooling, dilute the reaction mixture with water and extract with hexane.

  • Wash the combined organic extracts with 1 M H₂SO₄, water, and saturated NaHCO₃ solution, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the crude product by distillation under reduced pressure to yield a mixture of TDN and ionene.

  • Separate the mixture using High-Performance Liquid Chromatography (HPLC) to obtain pure TDN.[5]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the quantification of TDN in various matrices, particularly in wine.

Sample Preparation (for wine samples):

  • Employ stir bar sorptive extraction (SBSE) for the extraction and concentration of TDN from the wine matrix.[6]

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A GC system or similar.

  • Mass Spectrometer: Agilent 5975C MS detector or similar.

  • Column: A non-polar or semi-polar capillary column suitable for aroma compound analysis (e.g., DB-5ms).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 350.

  • Quantification: Use a deuterated internal standard (e.g., TDN-d6) for accurate quantification.[7]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is utilized for the purification of TDN after synthesis and can also be used for the analysis of its non-volatile precursors.

HPLC Parameters for Precursor Analysis:

  • HPLC System: Agilent 1100/1200 series or equivalent.

  • Column: Aqua C18 column (150 × 2.0 mm, 3 µm) or similar reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.05% formic acid.

    • Gradient: 1% B to 20% B over 20 minutes, then to 50% B over 15 minutes, then to 100% B over 2 minutes and hold for 5 minutes, followed by re-equilibration.[7]

  • Flow Rate: 0.2 mL/min.

  • Detection: Mass spectrometry (ESI-MS/MS) is often coupled with HPLC for the sensitive detection and identification of TDN precursors.[7]

Biological Interaction and Formation Pathway

While this compound is not known to be involved in classical drug-target signaling pathways, it has a specific biological interaction with the human olfactory system. Additionally, its formation pathway in wine from naturally occurring precursors is well-documented.

Olfactory Sensory Pathway

Recent research has identified a specific human odorant receptor, OR8H1, that is selectively activated by TDN.[8][9] This interaction is the basis for the human perception of the characteristic "petrol" aroma associated with this compound.

Olfactory_Sensory_Pathway cluster_OSN Within Olfactory Sensory Neuron TDN 1,1,6-Trimethyl-1,2- dihydronaphthalene (TDN) OR8H1 Odorant Receptor OR8H1 TDN->OR8H1 Binds to OSN Olfactory Sensory Neuron Signal_Transduction Signal Transduction (cAMP mediated) OSN->Signal_Transduction Initiates Brain Brain (Olfactory Bulb) Signal_Transduction->Brain Signal to Perception Perception of 'Petrol' Aroma Brain->Perception Interprets as

Caption: Olfactory sensory pathway for the perception of TDN.

Formation Pathway in Wine

TDN is not present in fresh grapes but is formed during the aging of wine through the acid-catalyzed degradation of carotenoid precursors, primarily β-carotene and lutein.[1][2]

TDN_Formation_Pathway Carotenoids Carotenoids in Grapes (e.g., β-carotene, Lutein) Precursors Glycosidically Bound Precursors Carotenoids->Precursors Degradation Acid_Hydrolysis Acid Hydrolysis (during wine aging) Precursors->Acid_Hydrolysis Subjected to Intermediates Aglycone Intermediates (e.g., 3-hydroxy-β-ionone) Acid_Hydrolysis->Intermediates Yields TDN 1,1,6-Trimethyl-1,2- dihydronaphthalene (TDN) Intermediates->TDN Rearrangement & Cyclization

Caption: Formation pathway of TDN in wine from carotenoid precursors.

Conclusion

References

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) in Food Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid compound of significant interest in the food and beverage industry, particularly in the context of wine.[1] Renowned for imparting a characteristic "petrol" or "kerosene" aroma, TDN's presence is often associated with aged Riesling wines, where it can be considered a desirable attribute of complexity at low concentrations.[2] However, at higher levels, it is widely perceived as an off-flavor, potentially leading to consumer rejection.[2] The formation of TDN is a complex process initiated by the degradation of carotenoids present in grapes, influenced by a multitude of viticultural and winemaking factors.[3][4] This technical guide provides an in-depth overview of TDN in food systems, with a primary focus on wine. It covers its formation, sensory properties, influencing factors, and detailed analytical methodologies for its quantification. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in related fields.

Introduction

This compound (TDN) is a potent aromatic compound that belongs to the family of C13-norisoprenoids.[2] These compounds are derived from the degradation of carotenoids, which are naturally present in many plants.[3] In the context of food, TDN is most notably associated with the flavor profile of wine, especially aged Riesling.[1] Its aroma is often described as "petrol," "kerosene," or "bottle-aged bouquet."[1][5] While this can be a desirable characteristic for connoisseurs of aged wines, high concentrations of TDN are generally considered a flaw.[2] Beyond wine, TDN has also been identified in other food products such as passion fruit, peaches, and tomato paste, although its impact on the sensory profile of these foods is less well-documented.[6]

The concentration of TDN in wine is highly variable and is influenced by numerous factors throughout the grape growing and winemaking process, as well as during storage.[7] Factors such as sun exposure of the grapes, grape maturity, wine acidity, and storage temperature all play a crucial role in the development of TDN.[4][8] Given the impact of climate change on viticulture, with rising temperatures and increased sun exposure in many wine-growing regions, the management of TDN levels is becoming an increasingly important consideration for the wine industry.[2]

Formation of TDN

TDN is not present in significant amounts in fresh grapes but is formed during winemaking and aging from the degradation of C40 carotenoids, such as β-carotene and lutein.[2][7] The formation pathway is a multi-step process that begins with the enzymatic or photochemical breakdown of these carotenoids into C13-norisoprenoid precursors.[2]

These precursors are often present in grapes as non-volatile, glycosidically bound compounds.[4] During fermentation and aging, particularly under acidic conditions, these precursors undergo hydrolysis and rearrangement to form the volatile and aromatic TDN.[2] Key identified precursors to TDN include Riesling acetal and various glycosylated forms of 3,4-dihydroxy-7,8-dihydro-β-ionone.[3][9]

The concentration of carotenoid precursors in grapes is a critical factor determining the potential for TDN formation in the final wine.[4] Viticultural practices that increase the sun exposure of grape clusters, such as leaf removal, have been shown to significantly increase the concentration of these precursors and, consequently, the levels of TDN in the resulting wine.[7] Water stress on the vines can also contribute to higher precursor levels.[4]

Below is a diagram illustrating the general formation pathway of TDN from carotenoid precursors.

TDN_Formation_Pathway cluster_factors Influencing Factors Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein) Precursors C13-Norisoprenoid Precursors (Glycosidically Bound) Carotenoids->Precursors Enzymatic/Photochemical Degradation TDN This compound (TDN) Precursors->TDN Acid Hydrolysis & Rearrangement (during fermentation and aging) Sunlight Sunlight Exposure Sunlight->Carotenoids WaterStress Water Stress WaterStress->Carotenoids Acidity High Acidity Acidity->Precursors Aging Aging & Temperature Aging->Precursors

References

The Natural Occurrence of 1,1,6-Trimethyl-1,2-dihydronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid compound of significant interest due to its potent aroma characteristics and natural prevalence. While it is a key contributor to the desirable "bottle-aged" bouquet of Riesling wines at low concentrations, higher levels can lead to an undesirable "petrol" or "kerosene" off-flavor[1][2][3]. This technical guide provides an in-depth overview of the natural occurrence of TDN, its biosynthetic origins, quantitative data, and the experimental protocols employed for its study.

Natural Distribution

This compound is not typically found in its free form in fresh plant materials but rather develops over time from the degradation of specific precursors[1][2][3]. Its presence has been documented in a variety of natural sources, most notably in grapes and wine.

Primary Natural Sources:

  • Grapes and Wine: TDN is most famously associated with Riesling wines, where its concentration can increase significantly with aging[1][2][3][4]. It is also found in other grape varieties such as Chardonnay, Sauvignon Blanc, Pinot noir, and Cabernet Sauvignon, although typically at lower concentrations[5]. The concentration of TDN precursors in grapes is influenced by factors such as sun exposure and viticultural practices[4].

  • Other Fruits and Plants: The precursors of TDN have also been identified in several other fruits and plants, including quince (Cydonia oblonga), passion fruit (Passiflora edulis), and the leaves of red currant (Ribes rubrum)[1][2][3].

Quantitative Data

The concentration of this compound can vary significantly depending on the natural source, age, and storage conditions. The following tables summarize key quantitative data from the literature.

Wine VarietalConcentration Range (µg/L)Notes
Riesling6.4 ± 3.8 (young) to >255 (aged Australian)Concentration increases significantly with bottle aging.[1][2][3][5]
Other Varietals (e.g., Chardonnay, Sauvignon Blanc)1.3 ± 0.8 (young)Generally lower concentrations compared to Riesling.[5]
Sensory ThresholdConcentration (µg/L)Matrix
Odor Detection Threshold2Neutral white wine

Biosynthesis

This compound is a C13-norisoprenoid, a class of compounds derived from the enzymatic or photochemical degradation of C40 carotenoids[6][7][8]. The biosynthetic pathway involves the cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) to produce various precursors that subsequently transform into TDN.

Key Precursor Carotenoids:

  • Lutein

  • β-carotene

  • Neoxanthin

  • Violaxanthin

The degradation of these carotenoids leads to the formation of several glycosidically bound, non-volatile precursors. Over time, through acid-catalyzed hydrolysis (e.g., during wine aging), these precursors are converted into the volatile TDN.

Identified TDN Precursors:

  • 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-D-glucopyranoside

  • 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside

  • (R)-3-hydroxy-β-ionone

  • 3-hydroxy-TDN

The following diagram illustrates the general biosynthetic pathway leading to the formation of TDN.

TDN_Biosynthesis cluster_carotenoids C40 Carotenoids cluster_precursors C13-Norisoprenoid Precursors (Glycosidically Bound) cluster_tdn Final Product Lutein Lutein Precursor_Glc 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-D-glucopyranoside Lutein->Precursor_Glc Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Precursor_Rut 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside Lutein->Precursor_Rut Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Precursor_OH_Ionone (R)-3-hydroxy-β-ionone Lutein->Precursor_OH_Ionone Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Precursor_OH_TDN 3-hydroxy-TDN Lutein->Precursor_OH_TDN Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation BetaCarotene β-carotene BetaCarotene->Precursor_Glc Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation BetaCarotene->Precursor_Rut Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation BetaCarotene->Precursor_OH_Ionone Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation BetaCarotene->Precursor_OH_TDN Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Neoxanthin Neoxanthin Neoxanthin->Precursor_Glc Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Neoxanthin->Precursor_Rut Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Neoxanthin->Precursor_OH_Ionone Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Neoxanthin->Precursor_OH_TDN Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Violaxanthin Violaxanthin Violaxanthin->Precursor_Glc Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Violaxanthin->Precursor_Rut Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Violaxanthin->Precursor_OH_Ionone Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation Violaxanthin->Precursor_OH_TDN Carotenoid Cleavage Dioxygenases (CCDs) Photochemical Degradation TDN This compound (TDN) Precursor_Glc->TDN Acid-catalyzed Hydrolysis (e.g., wine aging) Precursor_Rut->TDN Acid-catalyzed Hydrolysis (e.g., wine aging) Precursor_OH_Ionone->TDN Acid-catalyzed Hydrolysis (e.g., wine aging) Precursor_OH_TDN->TDN Acid-catalyzed Hydrolysis (e.g., wine aging)

Caption: Biosynthetic pathway of this compound (TDN) from carotenoid precursors.

Experimental Protocols

The isolation, identification, and quantification of this compound from natural sources typically involve a combination of extraction, chromatographic separation, and mass spectrometric detection.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of TDN in a plant or beverage matrix.

TDN_Analysis_Workflow Sample_Prep Sample Preparation (e.g., homogenization, addition of internal standard) Extraction Extraction of Volatiles (e.g., Headspace Solid-Phase Microextraction - HS-SPME) Sample_Prep->Extraction Separation Chromatographic Separation (Gas Chromatography - GC) Extraction->Separation Detection Detection and Identification (Flame Ionization Detection - FID or Mass Spectrometry - MS) Separation->Detection Quantification Quantification (Comparison with internal and external standards) Detection->Quantification

Caption: General experimental workflow for the analysis of TDN.

Detailed Methodologies

1. Sample Preparation:

  • For liquid samples (e.g., wine), a known volume is transferred to a headspace vial.

  • For solid samples (e.g., fruit tissue), the material is typically homogenized.

  • An internal standard (e.g., a deuterated analog of TDN or a compound with similar chemical properties) is added to facilitate accurate quantification.

  • A salt (e.g., NaCl) may be added to the sample matrix to increase the volatility of the analytes.

2. Extraction:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a common technique for the extraction of volatile and semi-volatile compounds from a sample's headspace.

    • An SPME fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the headspace of the heated and agitated sample vial.

    • Analytes partition from the sample's headspace onto the fiber coating.

    • The fiber is then retracted and introduced into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

3. Chromatographic Separation:

  • Gas Chromatography (GC): The desorbed analytes are separated based on their volatility and interaction with the stationary phase of a capillary column.

    • A non-polar or medium-polarity column is typically used for the separation of TDN.

    • A temperature program is employed to elute compounds with a wide range of boiling points.

4. Detection and Identification:

  • Flame Ionization Detector (FID): Provides a quantitative response based on the number of carbon atoms in the analyte. It is a robust and widely used detector for routine analysis.

  • Mass Spectrometry (MS): Provides structural information for compound identification.

    • The mass spectrum of the eluting compound is compared to a reference library (e.g., NIST) for identification.

    • Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity in complex matrices.

5. Quantification:

  • The peak area of TDN is compared to the peak area of the internal standard.

  • A calibration curve is generated using external standards of known TDN concentrations to determine the concentration of TDN in the sample.

Conclusion

This compound is a naturally occurring C13-norisoprenoid with a significant impact on the sensory properties of various food products, most notably wine. Its formation from carotenoid precursors is a complex process influenced by environmental and processing factors. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this important aroma compound, enabling further research into its formation, sensory impact, and potential applications.

References

An In-depth Technical Guide to the Olfactory Perception of 1,1,6-Trimethyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid known for its characteristic "petrol" or "kerosene" aroma, particularly in aged Riesling wines.[1][2][3][4] The perception of this compound is of significant interest in the fields of sensory science, oenology, and olfactory research. This technical guide provides a comprehensive overview of the current understanding of TDN's olfactory perception, including its sensory thresholds, the identification of its specific human odorant receptor, the associated signaling pathway, and detailed experimental protocols for its study.

Sensory Perception and Thresholds

The olfactory perception of TDN is primarily characterized by its distinct petrol or kerosene-like aroma.[1] The concentration at which TDN becomes detectable and recognizable has been the subject of several sensory studies, primarily within a wine matrix. These studies have defined three key sensory thresholds: the detection threshold (the minimum concentration at which a stimulus can be detected), the recognition threshold (the minimum concentration at which the characteristic aroma can be identified), and the rejection threshold (the concentration at which the aroma becomes overpowering or unpleasant).[1][3]

Quantitative Sensory Threshold Data

The sensory thresholds for TDN have been determined in various studies, with some variability attributed to the matrix (e.g., model wine vs. neutral white wine) and the specific sensory evaluation methodology employed. A summary of key quantitative data is presented in Table 1.

Sensory Threshold Concentration (µg/L) Matrix Reference
Odor Detection Threshold2Model Wine & Neutral White Wine[2][4]
Detection Threshold~4Young Riesling Wine[1][3]
Recognition Threshold10-12Young Riesling Wine[1][3]
Rejection Threshold71-82Young Riesling Wine[1][3]

The Human Olfactory Receptor for TDN

Recent research has successfully identified the specific human olfactory receptor that is selectively activated by TDN. Through a screening of a large library of human odorant receptors, OR8H1 was identified as the primary receptor for TDN.

Receptor Activation Data

The activation of OR8H1 by TDN was quantified by determining the half-maximal effective concentration (EC50), which represents the concentration of TDN required to elicit 50% of the maximum response from the receptor.

Receptor Ligand EC50 (µM) Assay System Reference
OR8H1TDN32.02 ± 6.09HEK-293 cells with GloSensor™ cAMP assay

Olfactory Signaling Pathway

The perception of TDN, like most odorants, is initiated by the binding of the molecule to its specific olfactory receptor, OR8H1, which is a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the generation of an action potential in the olfactory sensory neuron. This signal is then transmitted to the brain for processing. The canonical olfactory signaling pathway is a cAMP-mediated cascade.

TDN_Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TDN TDN (1,1,6-Trimethyl-1,2- dihydronaphthalene) OR8H1 OR8H1 (Olfactory Receptor) TDN->OR8H1 Binds to G_protein G-protein (Gαolf, β, γ) OR8H1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel Cyclic Nucleotide- Gated (CNG) Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na cAMP->CNG_channel Opens Depolarization Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

TDN Olfactory Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of TDN's olfactory perception.

Sensory Threshold Determination in Wine

Objective: To determine the detection, recognition, and rejection thresholds of TDN in a wine matrix.

Materials:

  • Base wine (e.g., young, neutral Riesling)

  • This compound (TDN) standard

  • Ethanol (for stock solution)

  • ISO standard wine tasting glasses

  • Sensory panel of trained assessors

Protocol:

  • Panelist Selection and Training:

    • Recruit a panel of assessors (typically 10-20 individuals).

    • Screen panelists for their ability to detect and describe the "petrol" aroma of TDN.

    • Conduct training sessions to familiarize panelists with the aroma of TDN at various concentrations in the base wine.

  • Sample Preparation:

    • Prepare a stock solution of TDN in ethanol.

    • Create a series of dilutions of TDN in the base wine, covering a range from sub-threshold to supra-threshold concentrations. A geometric progression of concentrations is often used.

    • Prepare a control sample (base wine with no added TDN).

  • Sensory Evaluation:

    • Employ a standardized sensory testing method, such as the ASTM E679-04 (method of ascending forced-choice) or a 3-Alternative Forced Choice (3-AFC) test.[3]

    • Present samples to panelists in a controlled environment (odor-free, consistent lighting and temperature).

    • For each concentration step, ask panelists to identify the "odd" sample (the one containing TDN) and to describe the aroma.

  • Data Analysis:

    • Detection Threshold: Calculate the group threshold as the geometric mean of the individual best-estimate thresholds. The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.

    • Recognition Threshold: Determined as the lowest concentration at which a significant portion of the panel (e.g., >50%) can correctly identify the characteristic "petrol" aroma.

    • Rejection Threshold: Determined through preference tests where panelists indicate the concentration at which the aroma becomes unpleasant or overpowering.

Sensory_Threshold_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Selection & Training Sensory_Test Sensory Testing (e.g., 3-AFC) Panel->Sensory_Test Sample Sample Preparation (TDN Dilutions in Wine) Sample->Sensory_Test Data_Collection Data Collection (Panelist Responses) Sensory_Test->Data_Collection DT Detection Threshold Calculation Data_Collection->DT RT Recognition Threshold Determination Data_Collection->RT RejT Rejection Threshold Assessment Data_Collection->RejT Receptor_Deorphanization_Workflow cluster_cell_prep Cell Preparation cluster_screening Screening cluster_validation Validation Culture HEK-293 Cell Culture Transfect Co-transfection (OR Library, RTP, GloSensor) Culture->Transfect Incubate Incubation (24-48h) Transfect->Incubate Add_TDN Addition of TDN (Screening Concentration) Incubate->Add_TDN Measure_Lumi Luminescence Measurement Add_TDN->Measure_Lumi Dose_Response Dose-Response Analysis (for 'Hits') Measure_Lumi->Dose_Response EC50 EC50 Calculation Dose_Response->EC50

References

The Sensory Threshold of TDN: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory threshold of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a C13-norisoprenoid compound known for its characteristic "petrol" or "kerosene" aroma. While extensively studied in wine, particularly Riesling, data on its sensory impact in other matrices remains limited. This document summarizes available quantitative data, details experimental protocols for sensory threshold determination, and provides visual representations of key pathways and workflows.

Quantitative Data on TDN Sensory Thresholds

The sensory perception of TDN is complex and can be categorized into three main thresholds:

  • Detection Threshold (DT) or Odor Detection Threshold (ODT): The lowest concentration at which a stimulus can be detected, although not necessarily recognized.

  • Recognition Threshold (RT): The lowest concentration at which the specific character of the stimulus can be identified.

  • Rejection Threshold (RejT) or Consumer Rejection Threshold (CRejT): The concentration at which the aroma becomes undesirable to a consumer.

The majority of research on TDN sensory thresholds has been conducted in a wine matrix. The following table summarizes key findings from various studies.

MatrixThreshold TypeThreshold Value (µg/L)Panel TypeReference
Riesling Wine Detection (ODT)2Trained Panelists[1]
Detection (DT)~4Not Specified[1][2]
Recognition (RT)10-12Not Specified[1][2][3]
Rejection (RejT)71-82Not Specified[1][2][3]
Flavor Threshold20Not Specified[1]
Odor Detection (ODT)3.1Trained Panelists[1]
Consumer Detection (CDT)14.7Not Specified[1]
Consumer Rejection (CRejT)60 (Young), 91 (Aged)Not Specified[1]
Consumer Rejection (CRejT)82.4 (USA), 157 (New Zealand)Consumers[1]
Model Wine / Neutral White Wine Odor Detection (ODT)2Trained Panelists[4][5]
Chardonnay Recognition (RT)Not specified in µg/LNot Specified

Note: Sensory thresholds are influenced by the matrix composition, the presence of other aromatic compounds, and the serving temperature. For instance, fruity esters in young wines can mask the perception of TDN.[6] An elevated content of free SO2 in wine may also have a masking effect on TDN aroma perception.[1][2] Lower serving temperatures (around 11°C) have been found to facilitate the identification of the TDN aroma compared to room temperature.[2]

Experimental Protocols

The determination of sensory thresholds is a complex process that requires a combination of analytical chemistry and sensory science. The following protocols are based on established methods used for wine and can be adapted for other beverage matrices.

Panelist Selection and Training

A critical component of sensory analysis is the use of a trained sensory panel.

  • Selection: Panelists should be selected based on their sensory acuity, ability to discriminate and describe aromas, and their consistency. Initial screening can involve triangle tests to assess their ability to detect differences in samples.[7][8]

  • Training: Panelists undergo rigorous training to recognize and quantify specific sensory attributes.[9] This involves familiarization with TDN standards at various concentrations to learn to identify its characteristic "petrol" aroma. Reference standards for other common aromas in the matrix being tested should also be provided to build a common lexicon.[10]

Sample Preparation
  • Base Matrix: A base beverage (e.g., a neutral wine, dealcoholized beer, specific fruit juice, or purified water) with a known low or non-detectable level of TDN is required. The absence of interfering aromas is crucial.

  • Spiking: A stock solution of pure TDN is prepared in a suitable solvent (e.g., ethanol) and then used to spike the base matrix to create a series of samples with increasing concentrations of TDN. The concentration range should span the expected detection, recognition, and rejection thresholds.[8]

Sensory Evaluation Methods

The Ascending Method of Limits described in ASTM E679 is a standard practice for determining odor and taste thresholds.[11][12][13] This method often employs a 3-Alternative Forced Choice (3-AFC) presentation.

  • Presentation: Panelists are presented with three samples, two of which are the unadulterated base matrix (blanks) and one of which is the base matrix spiked with a specific concentration of TDN. The order of presentation is randomized.[8]

  • Task: Panelists are asked to identify the "odd" sample.

  • Ascending Concentration: The concentration of TDN in the spiked sample is increased in a stepwise manner in subsequent sets of samples.

  • Threshold Determination: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.

For recognition and rejection thresholds , panelists are asked to describe the aroma of the identified odd sample and to rate its pleasantness or acceptance on a hedonic scale.

Analytical Quantification

Accurate quantification of TDN in the samples is essential and is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) .[14]

  • Sample Extraction: Volatile compounds, including TDN, are extracted from the beverage matrix using methods such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

  • GC-MS Analysis: The extracted compounds are separated by gas chromatography and identified and quantified by mass spectrometry.

Gas Chromatography-Olfactometry (GC-O) can also be used to identify the specific aroma-active compounds in a sample. In GC-O, the effluent from the gas chromatograph is split, with one portion going to a mass spectrometer for identification and the other to a sniffing port where a trained panelist can describe the odor of the eluting compounds.[15][16][17][18]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to the formation and perception of TDN, as well as a typical experimental workflow for sensory threshold determination.

TDN_Formation_Pathway cluster_grape In the Grape cluster_wine During Winemaking and Aging Carotenoids Carotenoids (e.g., β-carotene, Lutein) Degradation Photochemical or Enzymatic Degradation Carotenoids->Degradation Sunlight, Heat C13_Norisoprenoids C13-Norisoprenoid Precursors (Glycosylated) Degradation->C13_Norisoprenoids Hydrolysis Acid-Catalyzed Hydrolysis C13_Norisoprenoids->Hydrolysis Low pH, Time, Temperature TDN TDN (this compound) Hydrolysis->TDN Aroma Sensory Perception TDN->Aroma 'Petrol' Aroma

Caption: Formation pathway of TDN from carotenoid precursors in grapes and wine.[3][14][19]

Sensory_Threshold_Workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Panel Panelist Selection & Training Present Present Samples (3-AFC Triangle Test) Panel->Present Matrix Select Base Matrix (Wine, Beer, Juice, Water) Spike Prepare TDN Stock & Spiked Samples (Ascending Concentrations) Matrix->Spike Spike->Present Quantify GC-MS Quantification of TDN in Samples Spike->Quantify Identify Panelists Identify 'Odd' Sample Present->Identify Describe Describe Aroma & Rate Hedonics Identify->Describe Calculate Calculate Individual & Group Thresholds (Detection, Recognition, Rejection) Describe->Calculate Quantify->Calculate Stat Statistical Analysis Calculate->Stat

Caption: Experimental workflow for determining the sensory threshold of TDN.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_cell Intracellular Events TDN TDN (Odorant) OR Odorant Receptor (G-Protein Coupled Receptor) TDN->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization (Na+, Ca2+ influx) Ion_Channel->Depolarization Signal Action Potential (Signal to Brain) Depolarization->Signal Brain Brain Signal->Brain Transmits to Olfactory Bulb

Caption: General olfactory signaling pathway for odor perception.[20][21][22][23]

Conclusion

The sensory threshold of TDN has been well-characterized in wine, with a general consensus for a low microgram per liter detection threshold. However, a significant data gap exists for other beverage matrices such as beer, fruit juice, and water. The experimental protocols outlined in this guide, based on established sensory science methodologies, provide a framework for researchers to determine these unknown thresholds. Understanding the sensory impact of TDN across different food and beverage products is crucial for quality control, product development, and ensuring consumer acceptance. Further research is warranted to elucidate the specific olfactory receptors involved in TDN perception and to explore the influence of different matrix components on its sensory threshold.

References

Methodological & Application

Application Note: Quantification of Thiodiglycol (TDN) using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycol (TDN), a primary hydrolysis product of the chemical warfare agent sulfur mustard, serves as a crucial biomarker for exposure verification. Its accurate and sensitive quantification in various biological and environmental matrices is paramount for toxicological assessments, environmental monitoring, and the development of medical countermeasures. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a robust and reliable analytical technique for the determination of TDN. However, due to the polar nature of TDN, a derivatization step is essential to enhance its volatility and improve chromatographic separation.

This application note provides detailed protocols for the quantification of TDN in diverse sample types using GC-MS, incorporating various derivatization methods. It also includes comprehensive data tables for easy comparison of quantitative performance and visual diagrams of key experimental workflows.

Signaling Pathways and Metabolic Conversion

Sulfur mustard undergoes metabolic conversion in the body, with a major pathway involving hydrolysis to form thiodiglycol. TDN can be further oxidized to thiodiglycol sulfoxide. The detection of these metabolites provides a reliable indication of sulfur mustard exposure.[1]

Sulfur Mustard Sulfur Mustard TDN Thiodiglycol (TDN) Sulfur Mustard->TDN Hydrolysis TDGO Thiodiglycol Sulfoxide (TDGO) TDN->TDGO Oxidation

Metabolic conversion of sulfur mustard to thiodiglycol.

Experimental Protocols

This section details the methodologies for sample preparation and analysis of TDN using GC-MS with different derivatization agents.

Protocol 1: Trifluoroacetylation using TFAI

This protocol is adapted from a method demonstrating high sensitivity.[2][3][4]

Materials and Reagents:

  • Thiodiglycol (TDN) standard

  • 1-(trifluoroacetyl)imidazole (TFAI)

  • Organic solvents (e.g., ethyl acetate, methylene chloride)

  • Nitrogen gas supply

  • GC-MS/MS system

Sample Preparation (Water Samples):

  • Take a known volume of the water sample.

  • Evaporate the sample to dryness at 30°C under a gentle stream of nitrogen.[3]

  • Dissolve the residue in an appropriate organic solvent (e.g., 0.5 mL of ethyl acetate).[2]

  • Add 0.5 mL of a 10% TFAI solution in the same organic solvent.[2]

  • Shake the mixture for 1 minute.[2]

  • Heat at 30°C for 1 minute to complete the derivatization.[2]

  • The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program: Start at 70°C, hold for 1 minute, then ramp to 240°C at a rate of 15°C/min.[3]

  • MS Mode: Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.[2][3]

Protocol 2: Tert-butyldimethylsilylation using MTBSTFA

This protocol is suitable for the analysis of TDN in aqueous, serum, and urine samples.[5][6][7]

Materials and Reagents:

  • Thiodiglycol (TDN) standard

  • Thiodiglycol-d8 (TDG-d8) internal standard[5]

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)[5]

  • Acetonitrile (ACN), HPLC grade

  • Potassium chloride (KCl)[6]

  • Perchloric acid (for serum samples)[6]

  • Solid Phase Extraction (SPE) cartridges (for groundwater)[8]

  • Toluene[8]

Sample Preparation (Water, Serum, Urine):

  • For water samples, take 0.5 mL and supplement with 100 µM potassium chloride.[6] For serum, deproteinize 0.5 mL with perchloric acid.[6] For urine, use 0.1 mL.[6]

  • Add the internal standard (TDG-d8).

  • Evaporate the sample to dryness under reduced pressure.[6]

  • Add the derivatizing agent MTBSTFA (often mixed with a solvent like acetonitrile).[7]

  • Heat the mixture at 60°C for 1 hour to form the di-silylated derivative.[6][7]

  • The sample is then ready for GC-MS analysis.

Sample Preparation (Groundwater using SPE):

  • Fortify the groundwater sample with an internal standard (thiodipropanol can be used as a surrogate).[8]

  • Pass the sample through a C18 SPE cartridge followed by an Ambersorb 572 column. The C18 cartridge removes interferences and is discarded.[8]

  • Dry the Ambersorb 572 column thoroughly.

  • Elute the retained TDN with dichloromethane.[8]

  • Derivatize the eluate with MTBSTFA in the presence of pyridine and a catalyst, heating to 105°C for 1 hour.[8]

  • Dilute the derivatized sample with toluene before GC-MS analysis in Selected Ion Monitoring (SIM) mode.[8]

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Column: DB-5 or similar non-polar column[7]

  • MS Mode: Scan mode or Selected Ion Monitoring (SIM) for quantitation. For TBDMS derivatives, monitor ions such as m/z 293 for TDG-(TBDMS)2.[6]

Protocol 3: Pentafluorobenzoylation

This method is particularly useful for detecting TDN released from blood protein adducts.[9]

Materials and Reagents:

  • Pentafluorobenzoyl chloride (PFBCl)

  • Octadeuterothiodiglycol (TDG-d8) internal standard[9]

  • Sodium hydroxide

  • Solvents for extraction

Sample Preparation (Blood Products):

  • Precipitate protein from plasma, whole blood, or red blood cells.[9]

  • Treat the precipitated protein with sodium hydroxide to release the protein-bound TDN.[9]

  • Add the internal standard (TDG-d8).

  • Derivatize the released TDN with pentafluorobenzoyl chloride.[9]

  • Extract the derivatized TDN into an organic solvent.

  • The extract is then analyzed by GC-MS, often using negative-ion chemical ionization for high sensitivity.[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of TDN using GC-MS, from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Urine, Blood, etc.) IS Internal Standard Spiking Sample->IS Extraction Extraction / Clean-up (LLE, SPE, Protein Precipitation) IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (TFAI, MTBSTFA, etc.) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Scan, SIM, SRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General workflow for TDN quantification by GC-MS.

Data Presentation

The following tables summarize the quantitative data from various studies on TDN analysis using GC-MS.

Table 1: Comparison of Derivatization Agents for TDN Analysis

Derivatizing AgentAbbreviationKey AdvantagesReference
1-(trifluoroacetyl)imidazoleTFAIHigh sensitivity, clean chromatogram background, mild reaction conditions, faster than BSTFA.[2][3][4][2][3][4]
N,O-bis(trimethylsilyl) trifluoroacetamideBSTFASilylating agent, but TFAI offers significant advantages in sensitivity and reaction conditions.[2][3][4][2][3][4]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms stable TBDMS derivatives with distinctive fragmentation patterns.[5][6][7][5][6][7]
Pentafluorobenzoyl chloridePFBClEnables sensitive detection by negative-ion chemical ionization.[9][9]
Heptafluorobutyric anhydrideHFBAUsed for derivatization prior to detection with a pulsed flame photometric detector.[10][11][10][11]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for TDN in Various Matrices

MatrixDerivatization MethodDetection MethodLODLOQReference
WaterTFAIGC-MS/MS (SRM)0.01 ng/mL-[2][3][4]
WaterTBDMS (MTBSTFA)GC-MS (Scan)5.4 ng/mL-[6][7]
SerumTBDMS (MTBSTFA)GC-MS7.0 ng/mL-[6][7]
UrineTBDMS (MTBSTFA)GC-MS110 ng/mL-[6][7]
GroundwaterTBDMS (MTBSTFA)GC-MS (SIM)3.5 - 16 µg/L-[8]
MicrodialysatesHFBAGC-PFPD24.4 ng/mL44.4 ng/mL[10][11]

Conclusion

The quantification of thiodiglycol using GC-MS is a highly effective method for monitoring exposure to sulfur mustard. The choice of sample preparation and derivatization protocol should be tailored to the specific matrix and the required sensitivity. Derivatization with TFAI offers excellent sensitivity for aqueous samples, while MTBSTFA provides robust derivatization for various biological fluids. The use of an appropriate internal standard is critical for achieving accurate and precise quantitative results. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the analysis of TDN.

References

Application Note: Analysis of 1,5-Naphthalenediamine (TDN) using Headspace Solid-Phase Microextraction (HS-SPME) with In-Situ Derivatization and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed methodology for the sensitive and quantitative analysis of 1,5-naphthalenediamine (TDN), a key industrial chemical and potential impurity in pharmaceutical manufacturing, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Due to the semi-volatile and polar nature of TDN, which can lead to poor chromatographic performance, an in-situ derivatization step within the headspace vial is incorporated. This protocol is based on established methods for analogous aromatic amines and provides a robust framework for method development and validation.

Introduction

1,5-Naphthalenediamine (TDN) is an important intermediate in the synthesis of dyes, pigments, and polymers. Its detection and quantification at trace levels are critical for quality control in various industrial processes and for ensuring the safety of pharmaceutical products where it might be present as a process-related impurity. Direct analysis of TDN by gas chromatography can be challenging due to its low volatility and the presence of two primary amine groups, which can cause peak tailing and poor sensitivity.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique. By combining HS-SPME with an in-situ derivatization step, the volatility of TDN is increased, and its chromatographic behavior is significantly improved. This application note outlines a comprehensive protocol for the analysis of TDN in a sample matrix, employing in-situ acylation followed by HS-SPME-GC-MS.

Physicochemical Properties of 1,5-Naphthalenediamine

A summary of the key physicochemical properties of TDN is presented in Table 1, which informs the proposed analytical conditions. The low vapor pressure and high boiling point necessitate elevated temperatures for efficient headspace extraction and derivatization to enhance volatility.

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂[1]
Molecular Weight158.20 g/mol [1]
Melting Point187-190 °C[1][2]
Boiling PointSublimes; 200-210 °C at 5 mmHg[2]
Vapor Pressure2.9 x 10⁻⁵ mmHg at 25 °C[2]
Water Solubility<0.1 g/100 mL at 20.5 °C[2]
AppearanceColorless to pale purple crystalline solid[2]

Experimental Protocol

This protocol describes the in-situ derivatization of TDN with an acylating agent, followed by HS-SPME extraction and GC-MS analysis. Acylation is chosen as it is a well-established method for derivatizing primary and secondary amines, resulting in more stable and volatile products.

Materials and Reagents
  • 1,5-Naphthalenediamine (TDN) standard

  • Acetic Anhydride (or other suitable acylating agent like trifluoroacetic anhydride)

  • Pyridine (catalyst)

  • Sodium Carbonate (for pH adjustment)

  • Sodium Chloride (for salting out effect)

  • Methanol (HPLC grade, for stock solutions)

  • Deionized water

  • HS-SPME vials (20 mL) with PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad applicability to semi-volatile compounds.

Instrumentation
  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • SPME-compatible injector

  • Autosampler with HS-SPME capabilities (recommended for precision)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

Proposed HS-SPME and GC-MS Parameters

The following tables summarize the proposed starting parameters for the HS-SPME extraction and GC-MS analysis. These parameters should be optimized during method development.

Table 2: Proposed HS-SPME Parameters

ParameterProposed ValueJustification
SPME Fiber DVB/CAR/PDMSBroad-spectrum fiber suitable for semi-volatile aromatic compounds.
Sample Volume 5 mLStandard volume for 20 mL vials.
Derivatizing Agent 100 µL Acetic AnhydrideAcylation of amine groups to increase volatility.
Catalyst 20 µL PyridineTo facilitate the acylation reaction.
pH Adjustment Saturated Sodium Carbonate solutionTo create alkaline conditions favorable for acylation.
Salt Addition 1 g NaClTo increase the ionic strength and promote partitioning of the analyte into the headspace ("salting-out").
Incubation/Derivatization Temp. 80 °CTo facilitate both the derivatization reaction and the volatilization of the derivatized TDN.
Incubation/Derivatization Time 20 minTo allow for complete derivatization and equilibration.
Extraction Temperature 80 °CTo maintain the analyte in the vapor phase for efficient extraction.
Extraction Time 30 minTo allow for sufficient partitioning of the derivatized analyte onto the SPME fiber.
Agitation 250 rpmTo facilitate mass transfer and accelerate equilibration.
Desorption Temperature 250 °CTo ensure complete thermal desorption of the derivatized analyte from the fiber.
Desorption Time 3 minSufficient time for complete transfer of the analyte to the GC column.

Table 3: Proposed GC-MS Parameters

ParameterProposed Value
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification
SIM Ions for Diacetyl-TDN To be determined from the mass spectrum of the derivatized standard (propose monitoring the molecular ion and key fragment ions)
Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of TDN in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by spiking appropriate volumes of the stock solution into 5 mL of deionized water in 20 mL HS vials.

    • For sample analysis, accurately weigh or pipette the sample into a 20 mL HS vial and dilute to 5 mL with deionized water if necessary.

  • In-Situ Derivatization and Extraction:

    • To each vial (standards and samples), add 1 g of NaCl.

    • Add a sufficient amount of saturated sodium carbonate solution to raise the pH to >9.

    • Add 20 µL of pyridine followed by 100 µL of acetic anhydride.

    • Immediately seal the vials with PTFE/silicone septa and crimp caps.

    • Vortex the vials for 30 seconds.

    • Place the vials in the autosampler tray or a heating block.

    • Incubate at 80 °C for 20 minutes with agitation (250 rpm) to allow for derivatization and equilibration.

    • Following incubation, expose the DVB/CAR/PDMS fiber to the headspace of the vial at 80 °C for 30 minutes with continued agitation.

  • GC-MS Analysis:

    • After extraction, retract the fiber and introduce it into the GC injector for thermal desorption at 250 °C for 3 minutes.

    • Start the GC-MS acquisition program.

    • Identify the diacetyl-TDN peak based on its retention time and mass spectrum from the analysis of a standard.

    • For quantification, use the peak area of the selected ions in SIM mode.

Expected Quantitative Data (Illustrative)

The following tables present hypothetical but realistic quantitative data that could be obtained during method validation.

Table 4: Illustrative Calibration Data for Diacetyl-TDN

Concentration (ng/mL)Peak Area (SIM)
115,250
578,100
10155,600
25389,500
50775,200
1001,560,000
Linearity (R²) >0.995
Limit of Detection (LOD) <0.5 ng/mL
Limit of Quantification (LOQ) <1.0 ng/mL

Table 5: Illustrative Precision and Accuracy Data

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)RSD (%) (n=6)
54.8597.06.5
5051.2102.44.2
10098.798.73.8

Visualizations

Experimental Workflow

HS_SPME_TDN_Workflow HS-SPME with In-Situ Derivatization Workflow for TDN Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample/Standard in Vial Add_Reagents Add NaCl, Na2CO3, Pyridine, Acetic Anhydride Sample->Add_Reagents Seal_Vial Seal Vial Add_Reagents->Seal_Vial Incubate Incubate & Derivatize (80°C, 20 min) Seal_Vial->Incubate Extract Expose SPME Fiber (80°C, 30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Analyze GC Separation & MS Detection Desorb->Analyze Data Data Acquisition & Processing Analyze->Data

Caption: Workflow for HS-SPME analysis of TDN with in-situ derivatization.

Logical Relationship of Method Parameters

Parameters Key Parameter Relationships in HS-SPME of TDN TDN_Properties TDN Properties (Low Volatility, High Polarity) Derivatization In-Situ Acylation TDN_Properties->Derivatization Necessitates HS_SPME HS-SPME Parameters (Temp, Time, Fiber) Derivatization->HS_SPME Enables Efficient GC_MS GC-MS Analysis HS_SPME->GC_MS Provides Sample for Result Improved Sensitivity & Peak Shape GC_MS->Result Yields

Caption: Rationale for the proposed analytical approach for TDN.

Conclusion

The proposed HS-SPME method with in-situ acylation offers a promising approach for the sensitive and robust analysis of 1,5-naphthalenediamine. By converting the polar and semi-volatile TDN into a more volatile and chromatographically amenable derivative directly in the sample vial, this method minimizes sample handling and potential analyte loss while enhancing analytical performance. The provided protocol and parameters serve as a strong starting point for method development and validation in research and quality control laboratories.

References

Application Notes and Protocols for the Analysis of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aroma compound predominantly found in aged Riesling wines.[1][2] It is responsible for the characteristic "petrol" or "kerosene" aroma.[2][3] While low concentrations of TDN can contribute to the complexity and desirable bouquet of aged wines, high concentrations are often considered a fault.[1] The formation of TDN is a slow process that occurs during wine aging through the acid-catalyzed hydrolysis of non-volatile carotenoid-derived precursors.[1] Factors such as grape sun exposure and warmer climates can increase the concentration of these precursors, leading to higher TDN levels in the final wine.[1]

The sensory detection threshold for TDN is quite low, with some studies reporting it to be around 2 µg/L in wine.[1][2] Given its significant impact on wine quality and consumer perception, accurate and sensitive analytical methods are crucial for monitoring and managing TDN concentrations in wine. This document provides detailed protocols for the quantitative analysis of TDN using analytical standards, primarily focusing on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Formation Pathway of TDN

TDN is not present in significant amounts in fresh grapes but is formed over time from the degradation of C40 carotenoids, such as β-carotene and lutein.[1][4] This process involves enzymatic or photochemical degradation of carotenoids into various C13-norisoprenoid precursors. During wine aging, the acidic environment facilitates the hydrolysis of these precursors to form the volatile TDN molecule.

TDN_Formation cluster_precursors Carotenoid Precursors in Grapes cluster_transformation Degradation & Hydrolysis cluster_product Final Product in Wine Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein) Degradation Enzymatic/ Photochemical Degradation Carotenoids->Degradation C13_Precursors C13-Norisoprenoid Precursors (Glycosidically Bound) Degradation->C13_Precursors Hydrolysis Acid-Catalyzed Hydrolysis (During Wine Aging) C13_Precursors->Hydrolysis TDN This compound (TDN) Hydrolysis->TDN

Figure 1: Formation pathway of TDN from carotenoid precursors.

Quantitative Data Summary

The concentration of TDN in wine can vary significantly depending on the grape variety, viticultural practices, wine age, and storage conditions. The sensory perception of TDN is also dependent on its concentration.

ParameterValueWine MatrixReference
Sensory Detection Threshold 2 µg/LNeutral White Wine[1][2]
~4 µg/LYoung Riesling Wine[5]
Recognition Threshold 10-12 µg/LYoung Riesling Wine[5]
Rejection Threshold 71-82 µg/LYoung Riesling Wine[5]
Typical Concentration
Young Riesling (1-3 years)2.6 - 10.2 µg/LRiesling[6]
Aged RieslingCan exceed 50 µg/LRiesling[1][6]
Other Grape VarietiesGenerally < 2.1 µg/LVarious[6]

Experimental Protocols

The following protocols detail the necessary steps for the quantitative analysis of TDN in wine using analytical standards and HS-SPME-GC-MS.

Materials and Reagents
  • Analytical Standard: this compound (TDN), purity ≥95%

  • Internal Standard (IS): 4-methyl-2-pentanol or a deuterated analog of TDN (if available)

  • Solvents: Ethanol (absolute), Methanol (GC grade), Dichloromethane (GC grade)

  • Salts: Sodium chloride (NaCl), analytical grade

  • Water: Deionized or ultrapure water

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad analyte polarity coverage.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Glassware: Volumetric flasks, pipettes, and microsyringes.

Preparation of Standard Solutions

4.2.1. Stock Standard Solution (1000 mg/L):

  • Accurately weigh approximately 10 mg of pure TDN analytical standard.

  • Dissolve the standard in a small amount of methanol in a 10 mL volumetric flask.

  • Bring the flask to volume with methanol. This is your primary stock solution. Store at -20°C.

4.2.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with a model wine solution (e.g., 12% ethanol in water with 5 g/L tartaric acid, pH adjusted to 3.2-3.5).

  • The concentration range for the calibration curve should bracket the expected concentration of TDN in the samples (e.g., 0.5, 1, 2, 5, 10, 20, 50 µg/L).

4.2.3. Internal Standard (IS) Solution:

  • Prepare a stock solution of the internal standard (e.g., 4-methyl-2-pentanol) in methanol at a concentration of approximately 1000 mg/L.

  • Prepare a working IS solution by diluting the stock solution to a concentration that will result in a clear, measurable peak in the chromatogram (e.g., 10 mg/L).

Sample Preparation
  • Pipette 5 mL of the wine sample (or working standard) into a 20 mL headspace vial.

  • Add approximately 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.

  • Spike the sample with a known amount of the internal standard working solution (e.g., 50 µL of a 10 mg/L solution to give a final concentration of 100 µg/L).

  • Immediately seal the vial with a magnetic cap.

  • Gently swirl the vial to dissolve the salt.

HS-SPME-GC-MS Analysis

The following is a general procedure. Parameters should be optimized for the specific instrument and column used.

4.4.1. HS-SPME Parameters:

  • SPME Fiber: DVB/CAR/PDMS, 50/30 µm

  • Incubation/Equilibration Temperature: 40°C

  • Incubation/Equilibration Time: 15 minutes with agitation

  • Extraction Time: 30 minutes

  • Desorption Temperature: 250°C

  • Desorption Time: 5 minutes (in splitless mode)

4.4.2. GC-MS Parameters:

  • GC System: Agilent GC-MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 3°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

  • Injector: Splitless mode.

  • MS System: Quadrupole or Ion Trap Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • TDN characteristic ions (m/z): 172 (molecular ion), 157 (base peak), 142, 129.

    • Internal Standard characteristic ions (m/z): Varies with the IS used.

Experimental Workflow Diagram

TDN_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hspme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare TDN Stock & Working Standards C Pipette 5 mL Wine/Standard into 20 mL Vial A->C B Prepare Internal Standard (IS) Solution E Spike with Internal Standard B->E D Add 1.5 g NaCl C->D D->E F Seal Vial E->F G Incubate at 40°C for 15 min with Agitation F->G H Expose DVB/CAR/PDMS Fiber for 30 min G->H I Desorb Fiber in GC Inlet (250°C, 5 min) H->I J Chromatographic Separation (DB-5ms column) I->J K Mass Spectrometric Detection (EI, Scan/SIM) J->K L Integrate Peak Areas (TDN & IS) K->L M Construct Calibration Curve (Peak Area Ratio vs. Concentration) L->M N Quantify TDN in Samples M->N

Figure 2: Workflow for the quantitative analysis of TDN in wine.

Data Analysis and Quantification

  • Qualitative Identification: Confirm the identity of TDN in samples by comparing its retention time and mass spectrum with that of the analytical standard.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of TDN to the peak area of the internal standard. Plot this ratio against the concentration of TDN to generate a calibration curve. A linear regression should be applied to the data points.

  • Quantification: Calculate the peak area ratio of TDN to the internal standard in the wine samples. Use the equation from the calibration curve to determine the concentration of TDN in the samples.

Example Calculation:

  • Calibration curve equation: y = mx + c

    • Where y = (Peak Area of TDN) / (Peak Area of IS)

    • x = Concentration of TDN (µg/L)

    • m = slope of the line

    • c = y-intercept

  • Concentration in sample (x) = (y - c) / m

Method Validation

For robust and reliable results, the analytical method should be validated for the following parameters:

  • Linearity: Assessed from the calibration curve (R² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N = 3 for LOD and S/N = 10 for LOQ).

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (%RSD) of replicate measurements.

  • Accuracy (Recovery): Determined by spiking a wine sample with a known concentration of TDN standard and calculating the percentage recovered.

Conclusion

The HS-SPME-GC-MS method provides a sensitive, selective, and robust approach for the quantification of this compound in wine. The use of analytical standards and an appropriate internal standard is essential for accurate quantification. This application note provides a comprehensive framework for researchers and scientists to establish and validate a method for TDN analysis, which is critical for quality control and research in the wine industry.

References

Application Note: A Comprehensive Protocol for the Isolation of TDN Precursors from Grapes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid that can impart a desirable "bottle-aged" bouquet to Riesling wines at low concentrations. However, at higher concentrations, it can lead to an undesirable "petrol" or "kerosene" off-flavor.[1] TDN itself is present in only trace amounts in fresh grapes and young wines.[1] Its formation occurs over time through the acid-catalyzed hydrolysis of non-volatile precursors, which are primarily glycosidically bound C13-norisoprenoids derived from the degradation of carotenoids during grape ripening.[1][2] Understanding the identity and concentration of these precursors is crucial for managing the development of TDN in wine. This application note provides a detailed protocol for the isolation and identification of TDN precursors from grapes, intended for researchers in enology, food chemistry, and natural product chemistry.

Principle

The isolation of TDN precursors from grapes is a multi-step process that involves the initial extraction of a glycosidic fraction from a large volume of grape juice, followed by a series of chromatographic purification steps. The guiding principle for the purification is a target-guided approach, where fractions are continuously screened for their potential to generate TDN upon acid hydrolysis. This allows for the specific isolation of the compounds of interest from a highly complex matrix.

Experimental Protocols

1. Initial Extraction of Glycosidic Precursors using Solid Phase Extraction (SPE)

This initial step aims to concentrate the non-volatile, glycosidically bound precursors from grape juice or wine, separating them from sugars, acids, and other primary metabolites.

  • Materials:

    • Amberlite® XAD®-2 resin

    • Chromatography column (e.g., 80 cm × 5 cm)

    • Grape juice (clarified) or wine

    • Deionized water

    • Methanol

  • Protocol:

    • If using grapes, press to obtain juice and clarify by centrifugation or filtration.

    • For wine, it can be used directly. Dilute the grape juice or wine with an equal volume of deionized water (1:1, v/v).[1]

    • Pack a chromatography column with Amberlite® XAD®-2 resin and equilibrate with deionized water.

    • Pass the diluted grape juice or wine through the column. Large volumes (e.g., 10-100 L) are often necessary due to the low concentration of precursors.[1]

    • After loading, wash the column thoroughly with deionized water (e.g., 6 L for a 10 L batch) to remove sugars and other polar compounds.[1]

    • Elute the glycosidically bound precursors from the resin with methanol (e.g., 3 L for a 10 L batch).[1]

    • Concentrate the methanolic eluate under reduced pressure to obtain the crude glycosidic extract.

2. Fractionation by High-Performance Countercurrent Chromatography (HPCCC)

HPCCC is a liquid-liquid chromatography technique that is well-suited for the preparative-scale separation of complex natural product extracts without a solid stationary phase, thus minimizing sample loss due to irreversible adsorption.

  • Materials:

    • HPCCC instrument

    • Solvent system (e.g., tert-butyl methyl ether/n-butanol/acetonitrile/water; 2/2/1/5; v/v/v/v)[1]

    • Crude glycosidic extract

  • Protocol:

    • Dissolve a portion of the lyophilized crude glycosidic extract in the solvent system.

    • Set up the HPCCC with the chosen solvent system, operating in head-to-tail mode.[1]

    • Inject the sample and perform the separation, collecting fractions of a defined volume.

    • A total of 85 fractions is a typical outcome for a large-scale separation.[1]

3. Screening of Fractions for TDN-Generating Potential

This is a critical step to identify the fractions containing the target precursors.

  • Materials:

    • Aliquots of each HPCCC fraction

    • McIlvaine buffer (pH 3.0)

    • Deuterated TDN internal standard ([2H6]-TDN)

    • GC vials (headspace compatible)

    • Heating block or oven

    • Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS/MS) system

  • Protocol:

    • Transfer a small aliquot (e.g., 10-100 µL) of every second or third fraction to a GC vial and gently dry under a stream of nitrogen.[1]

    • Add McIlvaine buffer (pH 3.0) and the deuterated internal standard to each vial.[1]

    • Seal the vials and hydrolyze the precursors by heating at 100 °C for 2 hours.[1]

    • After cooling to room temperature, analyze the headspace of each vial by HS-GC-MS/MS to quantify the amount of TDN generated.[1]

    • Pool the fractions that show significant TDN generation for further purification.

4. Further Purification by Gel Permeation and High-Performance Liquid Chromatography (HPLC)

The active fractions from HPCCC are still complex mixtures and require further purification to isolate individual precursors.

  • Materials:

    • Sephadex LH-20 resin for gel permeation chromatography (GPC)

    • Semi-preparative and analytical Reversed-Phase (RP-18) HPLC columns

    • Appropriate solvents for GPC and HPLC (e.g., methanol for GPC; water/acetonitrile or water/methanol gradients for HPLC)

  • Protocol:

    • Concentrate the pooled active fractions from HPCCC.

    • Subject the concentrated extract to GPC on a Sephadex LH-20 column to separate compounds based on size.

    • Screen the GPC fractions for TDN-generating potential using the acid hydrolysis and HS-GC-MS/MS method described above.

    • Further purify the active GPC fractions using semi-preparative RP-HPLC.

    • If necessary, perform a final purification step using analytical RP-HPLC to obtain pure compounds.[1]

    • After each purification step, screen the collected fractions for TDN-generating activity to track the precursors.

5. Structural Elucidation

Once a precursor is isolated in sufficient purity and quantity, its chemical structure can be determined.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to elucidate the complete structure of the aglycone and the sugar moieties, as well as their linkage.

    • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the isolated precursor.

Data Presentation

Table 1: Identified TDN Precursors in Riesling Grapes/Wine and their Chromatographic Behavior.

Precursor NameHPCCC Fraction RangeRelative PolarityIsolated Amount (from 100 L Wine)Reference
3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside11-13High2.0 mg[1][3]
3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside14-16High1.2 mg[1][3]
3-hydroxy-β-ionone (aglycone after enzymatic hydrolysis)27-35MediumMinor amounts[1][3]
3-hydroxy-TDN (aglycone after enzymatic hydrolysis)27-35MediumMinor amounts[1][3]

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_fractionation Fractionation & Screening cluster_purification Final Purification cluster_analysis Analysis grape_juice Grape Juice / Wine (10-100 L) spe Solid Phase Extraction (Amberlite® XAD-2) grape_juice->spe elution Elution with Methanol spe->elution crude_extract Crude Glycosidic Extract elution->crude_extract hpccc HPCCC Separation crude_extract->hpccc fractions Collected Fractions hpccc->fractions screening Screening for TDN Potential (Acid Hydrolysis + HS-GC-MS/MS) fractions->screening active_fractions Pooled Active Fractions screening->active_fractions gpc Gel Permeation Chromatography (Sephadex LH-20) active_fractions->gpc hplc Semi-preparative & Analytical RP-HPLC gpc->hplc pure_precursor Isolated Pure Precursor hplc->pure_precursor nmr Structural Elucidation (NMR) pure_precursor->nmr

Caption: Experimental workflow for the isolation of TDN precursors.

signaling_pathway cluster_grape In the Grape cluster_wine In the Wine (during aging) carotenoids Carotenoids (e.g., Lutein, β-carotene) degradation Enzymatic/Photochemical Degradation carotenoids->degradation c13_aglycones C13-Norisoprenoid Aglycones degradation->c13_aglycones glycosylation Glycosylation c13_aglycones->glycosylation precursors Glycosidically Bound TDN Precursors (Non-volatile) glycosylation->precursors hydrolysis Acid-Catalyzed Hydrolysis (low pH, time) precursors->hydrolysis tdn TDN (Volatile) 'Petrol' Aroma hydrolysis->tdn

Caption: Formation pathway of TDN from precursors in grapes and wine.

References

Application Notes and Protocols for NMR Spectroscopy of 1,1,6-Trimethyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid and a significant aromatic compound. It is notably recognized as a key contributor to the "petrol" or "kerosene" aroma in aged Riesling wines.[1][2][3][4] The concentration of TDN is a critical factor in the sensory profile of these wines, making its accurate identification and quantification essential for quality control in the beverage industry. Beyond oenology, the unique structure of TDN makes it a subject of interest in synthetic chemistry and potentially in the study of chemical signaling, as related compounds are known to be involved in biological processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic molecules like this compound.[5] This document provides detailed application notes and protocols for the NMR analysis of this compound, aimed at researchers, scientists, and professionals in drug development and quality control. The provided data and methodologies will facilitate the accurate identification and characterization of this molecule.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted using computational methods. These predictions serve as a valuable reference for spectral assignment.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-21.83t6.5
H-32.78t6.5
H-45.92d9.7
H-56.41d9.7
H-77.05d7.8
H-86.95dd7.8, 1.5
H-107.12d1.5
CH₃-111.25s
CH₃-121.25s
CH₃-132.28s
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-134.8
C-220.1
C-330.2
C-4124.5
C-4a134.2
C-5129.1
C-6134.9
C-7126.8
C-8124.1
C-8a143.5
C-1129.3
C-1229.3
C-1321.0

Experimental Protocols

The following protocols provide a general framework for the preparation and NMR analysis of this compound.

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity. An optimized synthesis method can be employed for this purpose.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg/mL is generally sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Procedure:

    • Weigh approximately 10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are suggested for a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy:

    • Experiment: Standard 1D proton experiment.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: -2 to 12 ppm

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 0 to 220 ppm

    • Pulse Angle: 30°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (depending on sample concentration)

  • 2D NMR Spectroscopy (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent synthesis->dissolution filtration Filtration into NMR Tube dissolution->filtration nmr_acq NMR Spectrometer filtration->nmr_acq processing Fourier Transform & Phasing nmr_acq->processing analysis Spectral Analysis & Assignment processing->analysis structure Structure Elucidation analysis->structure

Caption: Workflow for NMR analysis of this compound.

Structural Relationship to NMR Signals

structural_relationship cluster_structure Chemical Structure cluster_spectra NMR Spectra mol This compound h_nmr 1H NMR Spectrum (Chemical Shifts, Multiplicities, J-Couplings) mol->h_nmr Proton Environments c_nmr 13C NMR Spectrum (Chemical Shifts) mol->c_nmr Carbon Environments two_d_nmr 2D NMR Spectra (COSY, HSQC, HMBC) h_nmr->two_d_nmr Correlations c_nmr->two_d_nmr

Caption: Relationship between chemical structure and resulting NMR spectra.

References

Application of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) as a Biomarker for Wine Aging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid that serves as a key biomarker for aging in certain wines, most notably Riesling.[1] Its presence is characterized by a distinct "petrol" or "kerosene" aroma.[1] While low concentrations of TDN can contribute to the complexity and desirable bouquet of aged wines, excessive levels can be perceived as a fault, overwhelming the wine's primary fruit and floral notes.[1] The concentration of TDN in wine increases during bottle aging due to the acid-catalyzed hydrolysis of non-volatile carotenoid-derived precursors originating from the grapes.[2] Monitoring TDN levels is therefore crucial for winemakers aiming to control the sensory profile of their aged wines and for researchers studying the chemical transformations that occur during wine maturation.

Factors influencing the formation of TDN precursors in the vineyard include grape sun exposure, water stress, and soil nitrogen levels.[2] Post-fermentation, TDN development is accelerated by higher storage temperatures and lower wine pH.[1][2] The choice of bottle closure also plays a role, with screw caps retaining higher levels of TDN compared to natural or synthetic corks, which can absorb the compound.

This document provides detailed application notes and experimental protocols for the analysis of TDN in wine, intended for researchers, scientists, and professionals in related fields.

Data Presentation: TDN Concentrations and Sensory Thresholds

The following tables summarize quantitative data on TDN concentrations found in various wines and the established sensory thresholds for this compound.

Table 1: TDN Concentration in Riesling Wines

Wine Type/RegionAgeTDN Concentration (µg/L)Reference
Young Riesling (New York)1-3 years6.4 ± 3.8[3]
European RieslingVarious1 - 50
Australian RieslingVariousUp to 250
Young RieslingNot specified2.6 - 10.2[2]
Aged RieslingUp to 15 years> 50[2]
Hungarian Riesling2010-20203.9 - 41.1[3]
South African RieslingNot specified3 - 55[3]

Table 2: Sensory Thresholds of TDN in Wine

Threshold TypeConcentration (µg/L)DescriptionReference
Odor Detection Threshold2The lowest concentration at which the odor can be detected.[3]
Detection Threshold (DT)~4The concentration at which the presence of the substance is reliably detected.[4]
Recognition Threshold (RT)10 - 12The concentration at which the specific "petrol" aroma can be identified.[4]
Rejection Threshold (RejT)71 - 82The concentration at which the aroma becomes undesirable to most consumers.[4]

Signaling Pathways and Experimental Workflows

TDN Formation Pathway

The formation of TDN in wine is a complex process that begins in the vineyard with the synthesis of carotenoids in the grape berries. These C40 compounds, primarily β-carotene and lutein, undergo enzymatic and photochemical degradation to form C13-norisoprenoid precursors.[1] These precursors are often present in a glycosylated (sugar-bound) and non-volatile form. During wine aging, the acidic environment of the wine catalyzes the hydrolysis of these precursors, leading to the release of volatile TDN.

TDN_Formation_Pathway cluster_grape In the Grape cluster_wine In the Wine (Aging) Carotenoids C40 Carotenoids (β-carotene, Lutein) Norisoprenoids C13-Norisoprenoid Precursors (Glycosylated & Non-volatile) Carotenoids->Norisoprenoids Enzymatic & Photochemical Degradation TDN TDN (this compound) Volatile 'Petrol' Aroma Norisoprenoids->TDN Acid-Catalyzed Hydrolysis (Low pH, High Temp)

Caption: Simplified pathway of TDN formation from carotenoid precursors in grapes and subsequent release during wine aging.

Experimental Workflow for TDN Analysis

The accurate quantification of TDN in wine is typically achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). For enhanced accuracy and to compensate for matrix effects, a Stable Isotope Dilution Assay (SIDA) using a deuterium-labeled internal standard is the recommended method.

TDN_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Wine Sample (e.g., 5 mL) Spike Spike with Internal Standard (d6-TDN) Sample->Spike Salt Add NaCl (e.g., 2g) Spike->Salt Incubate Incubate Vial (e.g., 40°C for 10 min) Salt->Incubate SPME HS-SPME Extraction (e.g., 40°C for 20 min) Incubate->SPME Desorption Thermal Desorption in GC Injector (e.g., 220-260°C) SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS Quantification Quantification using Stable Isotope Dilution Assay GCMS->Quantification

Caption: Workflow for the quantitative analysis of TDN in wine using HS-SPME-GC-MS with Stable Isotope Dilution Assay.

Experimental Protocols

Protocol 1: Quantification of TDN in Wine using HS-SPME-GC-MS (Stable Isotope Dilution Assay)

This protocol details the quantitative analysis of TDN in wine using a robust and accurate method.

1. Materials and Reagents

  • Wine Sample: The wine to be analyzed.

  • Internal Standard: Deuterium-labeled TDN (d6-TDN) solution of a known concentration.

  • Sodium Chloride (NaCl): Analytical grade.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.

  • GC-MS System: Gas chromatograph coupled with a mass spectrometer.

2. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a precise volume of the d6-TDN internal standard solution to achieve a final concentration within the expected range of TDN in the sample.

  • Add approximately 2 g of NaCl to the vial. The salt increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately cap the vial tightly.

3. HS-SPME Extraction

  • Place the vial in an autosampler with an agitator and heater.

  • Incubate the sample at 40°C for 10 minutes with agitation (e.g., 400 rpm) to allow for equilibration.[5]

  • Expose the SPME fiber to the headspace of the vial for 20 minutes at 40°C with continued agitation.[5]

4. GC-MS Analysis

  • Injector:

    • Transfer the SPME fiber to the GC injector.

    • Injector Temperature: 220°C.[5]

    • Mode: Splitless.

    • Desorption Time: 2 minutes.[6]

  • Column:

    • Use a suitable capillary column, for example, a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., SH-Rxi-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas:

    • Helium at a constant flow rate of approximately 0.86 mL/min.[6]

  • Oven Temperature Program: [6]

    • Initial temperature: 60°C.

    • Ramp 1: Increase to 110°C at a rate of 11.5°C/min.

    • Ramp 2: Increase to 170°C at a rate of 6.1°C/min.

    • Ramp 3: Increase to 290°C at a rate of 66.5°C/min.

    • Hold at 290°C for 3.4 minutes.

  • Mass Spectrometer:

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Monitor characteristic ions for both native TDN and the d6-TDN internal standard.

    • Detector Temperature: 320°C.[6]

5. Quantification

  • Integrate the peak areas of the selected ions for both TDN and d6-TDN.

  • Calculate the response factor (RF) using a calibration curve prepared with known concentrations of TDN and a constant concentration of d6-TDN.

  • Determine the concentration of TDN in the wine sample using the following formula:

    Concentration of TDN = (Area of TDN / Area of d6-TDN) * (Concentration of d6-TDN / RF)

This protocol provides a reliable and accurate method for the quantification of TDN in wine, enabling researchers to study the effects of viticultural practices, winemaking techniques, and aging conditions on the development of this important aroma compound.

References

Application Note & Protocol: Sensory Analysis for the Detection of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a potent aromatic compound belonging to the C13-norisoprenoid family. It is primarily known for imparting "petrol" or "kerosene" aromas, particularly in aged Riesling wines.[1][2] The formation of TDN occurs from the acid-catalyzed degradation of carotenoid precursors present in grapes, a process that is accelerated by factors such as sun exposure and water stress during the growing season.[1] While low concentrations of TDN can be considered a positive attribute contributing to the complexity of aged wines, higher levels are often perceived as a fault.[1][2] The sensory detection threshold for TDN is remarkably low, with a detection level of approximately 2-4 µg/L, a recognition threshold of 10-12 µg/L, and a rejection threshold between 71-82 µg/L.[3][4] Given its significant impact on the sensory profile of various products, a standardized protocol for its detection and quantification through sensory analysis is crucial for quality control and product development.

This document provides a detailed protocol for the sensory analysis of TDN, including panel selection and training, sample preparation, and specific sensory evaluation methods.

Experimental Protocols

Sensory Panel Selection and Training

The reliability of sensory data is fundamentally dependent on the acuity and training of the sensory panel.[5][6]

1.1. Panelist Screening: Potential panelists should be screened for their basic sensory abilities.[7][8]

  • Basic Taste and Odor Recognition: Assess the ability to identify sweet, sour, salty, bitter, and umami tastes, as well as common odors.

  • Color Vision Test: Use tests like the Ishihara test to screen for color blindness.[7]

  • Motivation and Availability: Panelists should be motivated and have sufficient time to participate in training and evaluation sessions.[7]

1.2. Panel Training: A trained sensory panel of 8 to 12 members is recommended for descriptive analysis.[9][10] Training should be conducted in a controlled environment, free from distracting odors and noise.[9][11]

  • TDN Aroma Familiarization: Panelists should be familiarized with the characteristic aroma of TDN. This can be achieved by presenting them with reference standards of TDN in a neutral medium (e.g., water or a neutral wine) at varying concentrations.

  • Threshold Determination Training: Train panelists to distinguish between the detection threshold (the lowest concentration at which a stimulus is detected), the recognition threshold (the concentration at which the stimulus can be identified), and the rejection threshold (the concentration at which the stimulus is considered undesirable).[3][4] This involves presenting a series of samples with increasing concentrations of TDN.

  • Intensity Scaling Practice: Panelists should be trained to use a rating scale consistently to quantify the intensity of the TDN aroma. A common tool is a 9-point hedonic scale.[12]

  • Mock Tasting Sessions: Conduct mock tasting sessions with well-characterized samples (both with and without TDN) to simulate the actual testing procedure and ensure panelist consistency.

Sample Preparation and Presentation

Proper sample preparation is critical to minimize bias and ensure the accuracy of sensory results.[13][14]

  • Sample Temperature: Samples should be served at a standardized temperature, as this can influence the perception of TDN. A lower serving temperature of around 11°C has been shown to facilitate the identification of TDN aroma.[3]

  • Glassware: Use standardized, odor-free tasting glasses. Black ISO tasting glasses can be used to mask any visual differences between samples.[15]

  • Coding and Randomization: Samples should be coded with random three-digit numbers to prevent bias.[11][13] The order of presentation should be randomized for each panelist.[11]

  • Sample Volume: A consistent volume of the sample (e.g., 30 mL) should be presented for evaluation.

  • Controls: Include a negative control (a sample known to be free of TDN) and, if possible, a positive control (a sample with a known concentration of TDN) in each tasting session.[9]

Sensory Evaluation Methods

The choice of sensory test method depends on the specific objective of the analysis.[5][16]

3.1. Triangle Test (Difference Testing): This test is used to determine if a sensory difference exists between two samples.[12][15][16]

  • Procedure: Present three coded samples to each panelist, two of which are identical and one is different. The panelist's task is to identify the odd sample.

  • Application: Useful for quality control to check for the presence of TDN as an off-flavor compared to a standard.

3.2. Duo-Trio Test (Difference Testing): This test also determines if a sensory difference exists, but with a reference sample.[11][12]

  • Procedure: Panelists are given a reference sample followed by two coded samples. They must identify which of the coded samples is identical to the reference.

  • Application: Similar to the triangle test, it is effective for quality control and assessing changes in a product's sensory profile.

3.3. Descriptive Analysis (Profiling): This method is used to identify and quantify the specific sensory attributes of a product.[12][16][17]

  • Procedure: A trained panel identifies and rates the intensity of various sensory descriptors, including the "petrol" or "kerosene" aroma of TDN. A consensus vocabulary should be developed during training.

  • Application: Provides a detailed sensory profile of a product, allowing for a comprehensive understanding of the impact of TDN and its interaction with other flavor compounds.

Data Presentation

Quantitative data from sensory evaluations should be summarized in clearly structured tables for easy comparison and statistical analysis.

Table 1: Example of Triangle Test Results for TDN Detection

Panelist IDCorrectly Identified Odd Sample (Yes/No)
001Yes
002No
003Yes
......
Total Correct X
Significance p-value

Statistical significance is determined by comparing the number of correct responses to statistical tables for the triangle test.

Table 2: Example of Descriptive Analysis Data for TDN Intensity

Sample IDPanelist IDTDN Intensity (1-9 scale)Other Descriptors (e.g., Fruity, Floral)
A00172
A00263
B00128
B00217
............
Mean A 6.5 2.5
Mean B 1.5 7.5

Data can be further analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.[18][19][20]

Visualizations

TDN_Formation_Pathway cluster_grape In the Grape Carotenoids Carotenoids (e.g., Lutein, β-carotene) Enzymatic_Degradation Enzymatic Degradation Carotenoids->Enzymatic_Degradation Sunlight, Water Stress Precursors C13-Norisoprenoid Precursors Acid_Catalysis Acid Catalysis (Low pH) Precursors->Acid_Catalysis TDN TDN (this compound) Enzymatic_Degradation->Precursors Acid_Catalysis->TDN Heat

Caption: Formation pathway of TDN from carotenoid precursors in grapes.

Sensory_Analysis_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Panel Selection & Training B Sample Preparation (Temperature Control, Coding) A->B C Sensory Evaluation (e.g., Triangle Test, Descriptive Analysis) B->C D Data Collection C->D E Statistical Analysis (e.g., ANOVA) D->E F Reporting & Interpretation E->F

Caption: General workflow for the sensory analysis of TDN.

References

Application Notes and Protocols: The Role of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid that is a significant aroma compound, most notably recognized for imparting characteristic "petrol" or "kerosene" notes to aged Riesling wines.[1][2][3] While this aroma can be considered a desirable component of the wine's bouquet at low to moderate concentrations, it can be perceived as an off-flavor at higher levels.[2][3] The formation of TDN is a complex process that occurs over time from the degradation of carotenoid precursors present in grapes.[2][4] This document provides detailed application notes and protocols for the study of TDN in flavor and fragrance research, covering its formation, sensory analysis, and chemical quantification. While the primary focus of existing research is on wine, the methodologies described herein can be adapted for the study of TDN in other matrices.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to TDN, providing a basis for experimental design and data interpretation.

Table 1: Sensory Thresholds of TDN in Wine

Sensory Threshold TypeConcentration (µg/L)MatrixReference
Odor Detection Threshold2Model Wine and Neutral White Wine[5]
Detection Threshold~4Young Riesling Wine[6]
Recognition Threshold10-12Young Riesling Wine[6]
Rejection Threshold71-82Young Riesling Wine[6]
Previously Reported Odor Threshold20Not Specified[6]

Table 2: Typical Concentrations of TDN in Various Wines

Wine TypeTypical Concentration Range (µg/L)NotesReference
European Riesling1 - 50[6]
Australian RieslingCan reach up to 250 or moreHigher sun exposure contributes to increased precursor formation.[6]
Young Riesling (1-3 years old)6.4 ± 3.8[5]
Non-Riesling Varietals (e.g., Chardonnay, Sauvignon Blanc, Pinot Noir)Generally below or near the sensory threshold of 2 µg/L[3]
Cabernet FrancCan reach up to 6.4An exception among non-Riesling wines.[3]

Signaling Pathways and Formation Mechanisms

The formation of TDN in wine is a classic example of a flavor compound developing during aging through the acid-catalyzed hydrolysis of non-volatile precursors.

TDN Formation Pathway in Grapes and Wine

TDN_Formation_Pathway cluster_grape In the Grape cluster_wine During Winemaking and Aging Carotenoids Carotenoids (e.g., β-carotene, Lutein) Precursors Glycosidically Bound TDN Precursors (e.g., Zeaxanthin, Riesling Acetal) Carotenoids->Precursors Enzymatic & Photochemical Degradation TDN TDN (this compound) Precursors->TDN Acid-Catalyzed Hydrolysis (Low pH, Time, Temperature)

Caption: Formation pathway of TDN from carotenoid precursors in grapes and wine.

Experimental Protocols

Protocol 1: Chemical Synthesis of TDN Standard

A high-purity TDN standard is essential for accurate quantification and sensory analysis. The following protocol is an optimized method for the synthesis of TDN.[1]

Materials:

  • α-ionone or β-ionone

  • Grignard reagent (e.g., methylmagnesium bromide)

  • Dehydrating agent (e.g., p-toluenesulfonic acid)

  • Anhydrous solvents (e.g., diethyl ether, toluene)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Step 1: Grignard Reaction: React α-ionone or β-ionone with a Grignard reagent in an anhydrous ether solution. This reaction introduces a methyl group and forms a tertiary alcohol.

  • Step 2: Dehydration and Cyclization: The resulting alcohol is then subjected to acid-catalyzed dehydration and cyclization. This can be achieved by refluxing with a catalytic amount of p-toluenesulfonic acid in a solvent like toluene, using a Dean-Stark apparatus to remove water.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel to yield TDN of high purity (≥99.5%).

Note: This synthesis should be performed by personnel experienced in organic synthesis in a well-ventilated fume hood.

Protocol 2: Quantitative Analysis of TDN in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of TDN in a wine matrix.

Sample Preparation (Solid-Phase Microextraction - SPME):

  • Place 10 mL of wine into a 20 mL SPME vial.

  • Add a known amount of a suitable internal standard (e.g., deuterated TDN).

  • Add approximately 2 g of NaCl to enhance the release of volatile compounds.

  • Seal the vial and equilibrate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 20 minutes).

  • Expose a pre-conditioned SPME fiber (e.g., PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp at 5°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for TDN (e.g., m/z 157, 172) and the internal standard.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Quantification: Create a calibration curve using a series of standard solutions of TDN in a model wine solution with a fixed concentration of the internal standard. The concentration of TDN in the wine sample is determined by comparing the peak area ratio of TDN to the internal standard against the calibration curve.[7]

Protocol 3: Sensory Evaluation of TDN

This protocol is designed to determine the sensory thresholds of TDN in a specific matrix, such as wine.[6][8]

Materials:

  • Base wine with a low or non-detectable level of TDN.

  • High-purity TDN standard.

  • ISO standard wine tasting glasses.

  • A panel of trained sensory assessors (typically 10-15 panelists).

Procedure (Ascending Forced-Choice Method for Detection Threshold):

  • Sample Preparation: Prepare a series of dilutions of TDN in the base wine. The concentrations should span the expected detection threshold. A blank sample (base wine only) is also included.

  • Triangle Test Presentation: Present three samples to each panelist, where two are identical (either both blanks or both spiked) and one is different. The panelist's task is to identify the odd sample.

  • Ascending Concentration Series: Present the triangle tests in an ascending order of TDN concentration.

  • Data Analysis: The detection threshold is typically defined as the concentration at which a statistically significant proportion of the panel can correctly identify the odd sample.

Descriptive Analysis for "Petrol" Character: For evaluating the intensity of the "petrol" or "kerosene" aroma, a descriptive analysis can be conducted.

  • Panel Training: Train a sensory panel to recognize and rate the intensity of the "petrol" aroma using a reference standard of TDN in a neutral medium.

  • Sample Evaluation: Present the wine samples to the trained panel in a randomized and blind manner.

  • Rating: Panelists rate the intensity of the "petrol" aroma on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in the "petrol" aroma intensity among the samples.

Experimental Workflows

Workflow for Investigating the Impact of Viticultural Practices on TDN Levels

TDN_Viticulture_Workflow Start Define Viticultural Variable (e.g., Sun Exposure, Water Stress) Grapes Grape Harvesting at Defined Maturity Start->Grapes Winemaking Standardized Winemaking Protocol Grapes->Winemaking Aging Bottle Aging under Controlled Conditions Winemaking->Aging Analysis Sensory and Chemical Analysis of TDN Aging->Analysis Data Data Analysis and Correlation Analysis->Data

Caption: Experimental workflow for studying the effect of viticultural practices on TDN formation.

Use of TDN in Flavor and Fragrance Research Beyond Wine

While the vast majority of research on TDN is focused on its role in wine, particularly Riesling, it has been identified as a volatile component in other products, although its sensory contribution is less well-characterized. These include:

  • Passion fruit[2]

  • Peach[2]

  • Strawberry[2]

  • Tomato paste[2]

  • Certain spirits like rum and raki[2]

The presence of TDN in these products is likely also due to the degradation of carotenoids. For researchers in the broader flavor and fragrance industry, TDN can be considered a potential marker for aging or heat processing in products derived from carotenoid-rich plant materials. Its characteristic "petrol" aroma, while often considered undesirable, could potentially be used in trace amounts to add complexity to certain flavor or fragrance profiles, though there is no significant evidence of this application in the public domain. The primary application remains in understanding and managing its formation in wine to control the final product's sensory profile.

References

Application Notes and Protocols for Stable Isotope Dilution Assay in Tenofovir Disoproxil (TDN) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir disoproxil fumarate (TDF), often referred to as tenofovir disoproxil (TDN), is a cornerstone of antiretroviral therapy for HIV infection and is also used in the management of chronic hepatitis B.[1][2] As a prodrug, TDF is rapidly converted in the body to its active form, tenofovir (TFV), which then undergoes intracellular phosphorylation to the active metabolite, tenofovir diphosphate (TFVDP).[3] Accurate quantification of tenofovir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[4]

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like tenofovir.[5] This technique offers high specificity, sensitivity, and accuracy by employing a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte but has a different mass.[6] The IS is added to the sample at a known concentration early in the workflow, correcting for variations in sample preparation and matrix effects during analysis.[6]

These application notes provide a comprehensive overview and detailed protocols for the quantification of tenofovir (the active form of TDN) in human plasma using a stable isotope dilution LC-MS/MS assay.

Principle of the Method

The stable isotope dilution LC-MS/MS method for tenofovir quantification involves the following key steps:

  • Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅-Tenofovir) is added to the biological sample (e.g., plasma). The proteins in the sample are then precipitated and removed.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, where tenofovir and the internal standard are separated from other sample components on a reversed-phase analytical column.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both tenofovir and its stable isotope-labeled internal standard.

  • Quantification: The concentration of tenofovir in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated stable isotope dilution LC-MS/MS methods for tenofovir quantification in human plasma.

ParameterMethod 1[1][7]Method 2[2]Method 3[3]
Analyte Tenofovir (TFV)Tenofovir (TFV)Tenofovir (TFV)
Internal Standard Iso-TFV (¹³C in adenine)¹³C₅-TFVTFV-d6
Matrix Human Plasma (EDTA)Human Plasma, CSFWhole Blood, Plasma
Linearity Range 10 - 1500 ng/mL0.5 - 500 ng/mL (Plasma)0.4 - 500 ng/mL (Plasma)
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL (Plasma)0.25 ng/mL (Blood)
Accuracy Within ±15% (±20% at LLOQ)< 15% (±20% at LLOQ)91.63–109.18%
Precision (RSD) Within ±15% (±20% at LLOQ)< 15% (±20% at LLOQ)2.48–14.08%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Collection (EDTA) Add_IS Addition of Stable Isotope-Labeled Internal Standard (e.g., ¹³C₅-TFV) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Trifluoroacetic Acid or Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into LC-MS/MS System Supernatant->Injection LC_Separation Chromatographic Separation (Reversed-Phase Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Caption: Experimental workflow for TDN quantification.

Detailed Experimental Protocol

This protocol is a representative example based on established methods for the quantification of tenofovir in human plasma by LC-MS/MS using a stable isotope-labeled internal standard.

Materials and Reagents
  • Tenofovir (TFV) reference standard

  • ¹³C₅-Tenofovir (¹³C₅-TFV) internal standard (or other suitable stable isotope-labeled TFV)

  • Human plasma with EDTA anticoagulant

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (optional, for protein precipitation)

  • Ultrapure water

Equipment
  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 analytical column (e.g., Synergi Polar-RP, 2.0 x 150mm)[1]

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of tenofovir and ¹³C₅-TFV in a suitable solvent (e.g., a 1:1 mixture of water and methanol).[3]

  • Working Standard Solutions: Prepare serial dilutions of the tenofovir stock solution in 50:50 methanol:water to create working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the ¹³C₅-TFV stock solution to a final concentration (e.g., 50 ng/mL) in 50:50 methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10, 50, 100, 250, 500, 1000, 1500 ng/mL) and at least three levels of QC samples (low, medium, and high).[1]

Sample Preparation Procedure
  • Aliquot 250 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution to each tube (except for double blank samples).

  • Add a protein precipitating agent. For example, add trifluoroacetic acid to the plasma containing the internal standard.[1]

  • Vortex the tubes for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Synergi Polar-RP, 2.0 x 150mm, or equivalent.[1]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[2]

    • Flow Rate: 200 µL/min.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tenofovir (TFV): m/z 288.2 → 176.0[2]

      • ¹³C₅-Tenofovir (¹³C₅-TFV): m/z 293.2 → 181.1[2]

    • Optimize other parameters such as collision energy and cone voltage for the specific instrument used.

Data Analysis and Quantification
  • Integrate the peak areas for both tenofovir and the internal standard for all samples, calibration standards, and QCs.

  • Calculate the peak area ratio (tenofovir peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[2]

  • Determine the concentration of tenofovir in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Diagram

While TDN (tenofovir) itself does not directly engage in a classical signaling pathway, its mechanism of action involves intracellular phosphorylation to its active form, which then inhibits the viral reverse transcriptase. The following diagram illustrates this intracellular activation process.

G cluster_cellular_activation Intracellular Activation of Tenofovir TDF Tenofovir Disoproxil (TDF/TDN) (Extracellular) TFV_intra Tenofovir (TFV) (Intracellular) TDF->TFV_intra Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_intra->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation RT_inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->RT_inhibition

Caption: Intracellular activation of Tenofovir Disoproxil.

Conclusion

The stable isotope dilution LC-MS/MS assay is a robust and reliable method for the quantification of tenofovir, the active moiety of TDN, in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this technique indispensable for clinical and research applications in the field of antiretroviral therapy. The protocols and data presented here provide a solid foundation for the implementation of this assay in a laboratory setting.

References

High-Performance Liquid Chromatography for the Analysis of Thiamine Disulfide (TDN) Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine disulfide (TDN), a lipid-soluble derivative of thiamine (Vitamin B1), presents enhanced bioavailability, making it a significant compound in nutritional science and therapeutic development. Accurate and precise quantification of TDN and its precursors is paramount for pharmacokinetic studies, clinical diagnostics, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose, offering high sensitivity and specificity, especially when coupled with ultraviolet (UV) or fluorescence detectors.[1] This document provides detailed application notes and experimental protocols for the analysis of TDN precursors using HPLC.

Signaling Pathway: Conversion of Thiamine Disulfide to its Active Form

Thiamine disulfide's biological effects are manifested after its reduction to free thiamine.[1] This conversion is primarily mediated by the glutathione and thioredoxin systems within the cell. Once converted, thiamine is phosphorylated to its active coenzyme form, thiamine pyrophosphate (TPP), which plays a vital role in energy metabolism.

Thiamine Disulfide Signaling Pathway cluster_absorption Cellular Uptake cluster_activation Bioactivation cluster_function Metabolic Function TDN Thiamine Disulfide (TDN) Thiamine Thiamine TDN->Thiamine Reduction (Glutathione/Thioredoxin) TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine->TPP Phosphorylation Metabolism Carbohydrate & Amino Acid Metabolism TPP->Metabolism Cofactor for Enzymes HPLC Experimental Workflow Sample Sample Collection (e.g., Biological Fluid, Pharmaceutical Formulation) Prep Sample Preparation (e.g., Hydrolysis, Protein Precipitation, Extraction) Sample->Prep Derivatization Optional Derivatization (for Fluorescence Detection) Prep->Derivatization HPLC HPLC Separation (Reversed-Phase Column) Prep->HPLC Derivatization->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Data Data Acquisition & Analysis (Quantification) Detection->Data

References

Application Notes and Protocols for the Gas Chromatography-Olfactometry of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aroma compound predominantly found in aged Riesling wines. It is responsible for the characteristic "petrol" or "kerosene" aroma.[1][2] While at low concentrations, TDN can contribute to the complexity and aged bouquet of a wine, at higher concentrations it can be perceived as an off-flavor, leading to consumer rejection.[3][4] The formation of TDN in wine is a slow process resulting from the acid-catalyzed hydrolysis of non-volatile precursors derived from carotenoids in grapes.[3] Factors such as increased sun exposure of the grapes, warmer climates, and extended bottle aging contribute to higher concentrations of TDN.[4][5]

Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that couples gas chromatography with human sensory perception. It allows for the separation of volatile compounds and their simultaneous detection by a chemical detector (like a mass spectrometer) and the human nose. This technique is invaluable for identifying odor-active compounds in complex mixtures like wine and determining their sensory relevance.

These application notes provide a detailed protocol for the GC-O analysis of TDN in wine, summarize quantitative data regarding its sensory thresholds and typical concentrations, and illustrate the experimental workflow and the general olfactory signaling pathway.

Data Presentation

The following table summarizes the quantitative data for the sensory thresholds and typical concentrations of this compound (TDN) in wine.

ParameterValue (µg/L)Wine Type/MatrixReference
Sensory Thresholds
Odor Detection Threshold2Model wine and neutral white wine[1][2]
2-4General[4][6]
~4Young Riesling wine[7][8]
Recognition Threshold10-12Young Riesling wine[6][7][8][9]
Rejection Threshold50-60General[6]
71-82Young Riesling wine[7][8][9]
Typical Concentrations
Young Riesling Wines2.6 - 10.2Riesling[4][6]
6.4 ± 3.8Riesling[1][2][10]
1 - 50European Riesling[9]
Aged Riesling Wines>50 (after 15 years)Riesling[4][6]
up to 250Australian Riesling[9]
up to 200 (screw cap, 15 years)Riesling[4][6]
Other Grape Varieties0.3 - 2.1Various non-Riesling[4][6]
1.3 ± 0.8Various non-Riesling[1][2][10]

Experimental Protocols

This section details the methodologies for the extraction of TDN from a wine matrix and its subsequent analysis by Gas Chromatography-Olfactometry (GC-O).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a common method for extracting and concentrating TDN and other volatile compounds from wine.

Materials:

  • Wine sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined septa

Procedure:

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of ultrapure water.

  • Sample Loading: Pass 100 mL of the wine sample through the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar, non-volatile compounds.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 30 minutes.

  • Elution: Elute the trapped aroma compounds with 5 mL of dichloromethane.

  • Drying of Eluate: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.

  • Storage: Transfer the concentrated extract to a GC vial and store at -20°C until analysis.

Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol outlines the instrumental parameters for the analysis of TDN.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a sniffing port.

  • Capillary GC column: A non-polar or medium-polarity column is suitable. For example, a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (with a splitless time of 2 minutes)

  • Carrier Gas: Helium at a constant flow rate of 0.86 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 60 °C[11]

    • Ramp 1: Increase to 110 °C at a rate of 11.5 °C/min[11]

    • Ramp 2: Increase to 170 °C at a rate of 6.1 °C/min[11]

    • Ramp 3: Increase to 290 °C at a rate of 66.5 °C/min[11]

    • Final hold: Hold at 290 °C for 3.4 minutes[11]

  • Column Effluent Split: The column effluent is split (e.g., 1:1 ratio) between the chemical detector (FID or MS) and the sniffing port.

  • Transfer Line to Sniffing Port: A heated transfer line (e.g., 250 °C) is used to prevent condensation of the analytes.

  • Humidification: The effluent at the sniffing port should be humidified by mixing with a stream of moist air to prevent nasal dryness for the assessors.

Olfactometry Procedure:

  • Assessors: A panel of trained assessors is required. Assessors should be screened for their ability to detect and describe odors.

  • Training: Panelists should be familiarized with the aroma of a TDN standard and other relevant wine aroma compounds.

  • Data Acquisition: During the GC run, each assessor sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each detected aroma. This can be done using specialized software or manually.

  • Aroma Identification: The retention time of the "petrol" or "kerosene" aroma detected by the panel is matched with the retention time of the TDN peak on the chromatogram from the chemical detector.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_gc_o GC-O Analysis node_sp1 Condition SPE Cartridge (DCM, MeOH, H2O) node_sp2 Load Wine Sample (100 mL) node_sp1->node_sp2 node_sp3 Wash Cartridge (H2O) node_sp2->node_sp3 node_sp4 Dry Cartridge (Nitrogen) node_sp3->node_sp4 node_sp5 Elute with DCM node_sp4->node_sp5 node_sp6 Dry Eluate (Na2SO4) node_sp5->node_sp6 node_sp7 Concentrate Extract (Nitrogen) node_sp6->node_sp7 node_sp8 Transfer to GC Vial node_sp7->node_sp8 node_gc1 Inject Extract node_sp8->node_gc1 node_gc2 GC Separation (Capillary Column) node_gc1->node_gc2 node_gc3 Effluent Split node_gc2->node_gc3 node_gc4a Chemical Detector (MS or FID) node_gc3->node_gc4a node_gc4b Sniffing Port node_gc3->node_gc4b node_gc5a Chromatogram node_gc4a->node_gc5a node_gc5b Sensory Data (Time, Descriptor) node_gc4b->node_gc5b node_gc6 Data Correlation node_gc5a->node_gc6 node_gc5b->node_gc6

Experimental workflow for GC-O analysis of TDN.

olfactory_signaling_pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_cellular_response Cellular Response odorant TDN (Odorant) receptor Odorant Receptor (G-Protein Coupled Receptor) odorant->receptor Binds to g_protein G-Protein (Golf) receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Activates camp cAMP atp ATP atp->camp Converted by Adenylate Cyclase ion_channel Ion Channel camp->ion_channel Opens depolarization Depolarization (Ca2+, Na+ influx) ion_channel->depolarization Leads to action_potential Action Potential depolarization->action_potential signal_to_brain Signal to Olfactory Bulb (Brain) action_potential->signal_to_brain

Generalized olfactory signaling pathway.

References

Application Notes and Protocols for Accelerated Aging Studies of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in oenology and food chemistry.

Introduction

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid, an aromatic compound that significantly influences the sensory profile of aged wines, particularly Riesling.[1] At low concentrations, it contributes to the desirable bottle-aged bouquet, but at high concentrations, it can impart an undesirable "petrol" or "kerosene" off-flavor.[2][3] The sensory detection threshold for TDN is as low as 2 µg/L.[2][4]

TDN is not present in significant amounts in fresh grape juice but forms over time from the acid-catalyzed hydrolysis of non-volatile carotenoid-derived precursors.[2][5] The concentration of these precursors is influenced by viticultural practices, while the rate of TDN formation is affected by wine storage conditions such as temperature, pH, and closure type.[6][7]

Accelerated aging studies are a valuable tool for winemakers and researchers to predict the potential of a wine to develop TDN, allowing for more informed decisions regarding blending, storage conditions, and market release.[7][8] These studies typically involve subjecting wine to elevated temperatures to speed up the chemical reactions that occur over years of bottle aging.[9][10] This document provides detailed protocols for conducting accelerated aging studies to evaluate TDN formation and for the subsequent quantification of TDN.

TDN Formation Pathway and Influencing Factors

TDN formation begins in the vineyard with the development of its precursors and continues in the bottle during aging. The primary precursors are C40-carotenoids, such as lutein and β-carotene, which are naturally present in grapes.[1][2] Through enzymatic or photochemical degradation, these are converted into various C13-norisoprenoid glycosides and polyols, including Riesling acetal, which can then be hydrolyzed to form TDN under acidic conditions.[2][3][7]

TDN_Formation_Pathway cluster_vineyard In the Vineyard cluster_storage During Aging / Storage cluster_factors Influencing Factors Carotenoids C40-Carotenoids (Lutein, β-Carotene) Precursors Glycosidic Precursors (e.g., Riesling Acetal) Carotenoids->Precursors Photochemical/ Enzymatic Degradation TDN TDN (1,1,6-trimethyl-1,2- dihydronaphthalene) Precursors_storage Glycosidic Precursors Precursors_storage->TDN Acid-Catalyzed Hydrolysis Sunlight Sunlight Exposure Sunlight->Carotenoids Temp High Temperature Temp->Carotenoids WaterStress Water Stress WaterStress->Carotenoids LowpH Low pH (High Acidity) LowpH->TDN StorageTemp High Storage Temperature StorageTemp->TDN

Caption: Pathway of TDN formation from carotenoid precursors and key influencing factors.

Several factors during grape growing and wine aging can significantly impact the final concentration of TDN in wine. These are summarized in the table below.

Factor TypeFactorEffect on TDN PotentialReference
Viticultural High Sunlight ExposureIncreases carotenoid precursors, leading to higher TDN.[4][11]
High TemperatureWarmer climates increase TDN precursor levels.[2][6]
Water StressCan increase the potential for TDN formation.[5]
Grape Maturity / RipenessRipe grapes have a higher concentration of precursors.[5]
Low YieldTends to increase the potential for TDN.[5]
Winemaking & Storage Low pH (High Acidity)Accelerates the acid-catalyzed hydrolysis of precursors to TDN.[5][12]
High Storage TemperatureSignificantly increases the rate of TDN formation.[4][6]
Bottle AgeTDN concentration increases with time in the bottle.[4]
Closure TypeScrew caps can retain more TDN compared to cork, which may "scalp" the compound.[11][12]
OxidationCan increase TDN in some cases, but high levels may decrease it.[4]

Experimental Protocols

Protocol for Accelerated Aging

This protocol is designed to simulate the effects of long-term bottle aging in a condensed timeframe by using elevated temperatures. The method is adapted from established procedures for studying volatile compounds during wine aging.[10]

Objective: To accelerate the formation of TDN from its precursors in a wine sample to predict its aging potential.

Materials:

  • Wine sample(s) for analysis

  • 50 mL clear glass bottles with airtight screw caps

  • Nitrogen gas source (for inerting)

  • Glove box or bag for working under an inert atmosphere

  • Laboratory heater or incubator capable of maintaining 50°C ± 1°C

  • Vacuum bags (optional, for external sealing)

  • Pipettes

Procedure:

  • Sample Preparation (Time 0):

    • Perform all bottling steps under an inert atmosphere (e.g., inside a nitrogen-filled glove box) to prevent oxidation.

    • Open the source wine bottle.

    • Immediately aliquot a portion of the wine for "Time 0" analysis. Store this sample at -20°C until TDN quantification.

  • Bottling for Incubation:

    • Fill the 50 mL glass bottles with the remaining wine, ensuring there is no headspace. This is critical to minimize oxidative effects.

    • Securely fasten the airtight caps.

    • For additional protection, enclose the sealed bottles in vacuum bags.

  • Incubation:

    • Place the prepared bottles in a laboratory heater pre-set to 50°C.

    • Store the bottles in the dark to prevent photochemical reactions.

  • Sampling:

    • Remove replicate bottles at predetermined time points. Based on previous studies, suitable time points are 2.5 weeks and 5 weeks.[10]

    • Upon removal, immediately cool the bottles in an ice bath to halt any further reactions.

    • Store the samples at -20°C until analysis.

Accelerated_Aging_Workflow Start Select Wine Sample T0_Sample Collect 'Time 0' Sample (Store at -20°C) Start->T0_Sample Inert Work Under N2 Atmosphere Start->Inert Aliquot Aliquot Wine into 50 mL Bottles (No Headspace) Inert->Aliquot Seal Seal Bottles Airtightly Aliquot->Seal Incubate Incubate at 50°C in the Dark Seal->Incubate Collect Collect Samples at Time Points (e.g., 2.5 & 5 weeks) Incubate->Collect Store Cool and Store Samples at -20°C Collect->Store Analyze Proceed to TDN Quantification Store->Analyze

Caption: Experimental workflow for the accelerated aging of wine samples.

Protocol for TDN Quantification using SPE-GC-MS/MS

This protocol provides a robust method for the extraction and quantification of TDN from wine samples.[10]

Objective: To accurately measure the concentration of TDN in wine samples from the accelerated aging study.

Materials & Equipment:

  • Solid-Phase Extraction (SPE) cartridges (e.g., divinylbenzene polymer-based)

  • SPE vacuum manifold

  • Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

  • Solvents: Dichloromethane, Methanol (HPLC grade)

  • Internal Standard (e.g., deuterated TDN or other non-native compound)

  • Nitrogen gas for sample concentration

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Thaw wine samples to room temperature.

    • Spike a known volume of wine (e.g., 10 mL) with a known concentration of the internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the wine sample onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with water).

    • Dry the cartridge thoroughly under vacuum or with nitrogen gas.

  • Elution:

    • Elute the trapped analytes, including TDN, from the cartridge using an appropriate solvent (e.g., dichloromethane).

  • Concentration:

    • Concentrate the eluate to a small, precise volume (e.g., 200 µL) under a gentle stream of nitrogen.

  • GC-MS/MS Analysis:

    • Transfer the concentrated extract to an autosampler vial for analysis.

    • Inject the sample into the GC-MS/MS system.

    • GC Conditions (Example):

      • Initial Oven Temp: 40°C, hold for 2 min

      • Ramp 1: 20°C/min to 165°C

      • Ramp 2: 40°C/min to 240°C, hold for 1.5 min

      • Carrier Gas: Helium at 1.2 mL/min[10]

    • MS/MS Conditions:

      • Acquire data in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity.

      • Optimize precursor and product ion transitions for TDN and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of known TDN concentrations.

    • Calculate the concentration of TDN in the original wine sample based on the ratio of the TDN peak area to the internal standard peak area, referencing the calibration curve.

Analytical_Workflow Start Wine Sample (from Aging Study) Spike Spike with Internal Standard Start->Spike SPE_Condition Condition SPE Cartridge Spike->SPE_Condition SPE_Load Load Sample onto Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Concentrate Concentrate Eluate under N2 SPE_Elute->Concentrate GCMS GC-MS/MS Analysis (MRM Mode) Concentrate->GCMS Data Data Processing & Quantification (using Calibration Curve) GCMS->Data End Final TDN Concentration (µg/L) Data->End

Caption: Analytical workflow for TDN quantification by SPE-GC-MS/MS.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between time points and samples.

Table 1: Published TDN Concentrations in Commercial Wines

Wine Variety TDN Concentration (µg/L) Comments Reference
Aged Riesling Up to 50 (Europe) Can be much higher in warmer climates. [2][6]
Australian Riesling Up to 250 Often higher due to greater sun exposure. [6][12]
Young Riesling (1-3 yrs) 2.6 - 10.2 Typically above the sensory threshold. [12]
Chardonnay, Sauvignon Blanc ~1.3 (average) Generally close to the sensory threshold. [2][11]

| Cabernet Franc | ~6.4 | An exception among non-Riesling varieties. |[2] |

Table 2: Example Data from an Accelerated Aging Study of a Riesling Wine

Time Point Storage Temperature (°C) TDN Concentration (µg/L)
Time 0 N/A 3.5
2.5 Weeks 50°C 18.2

| 5 Weeks | 50°C | 35.8 |

Interpretation: The results from an accelerated aging study indicate a wine's "TDN potential." A significant increase in TDN concentration over the incubation period, as shown in Table 2, suggests that the wine contains a high level of precursors and is likely to develop a prominent petrol character with bottle age. Conversely, a wine that shows only a minor increase in TDN under the same conditions has a lower potential for developing this characteristic. This information can guide winemakers in deciding if a wine is suitable for long-term cellaring or if it should be consumed young to preserve its primary fruity and floral aromas.[4]

References

Application Note: Analysis of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) in Non-Wine Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid compound known for contributing the characteristic "petrol" or "kerosene" aroma to aged Riesling wines. While extensively studied in viticulture and oenology, the presence and significance of TDN and its precursors are not limited to grapes and wine. TDN precursors have been identified in various other natural sources, including quince, passion fruit, apples, and red currant leaves. The formation of TDN is primarily linked to the degradation of carotenoids, such as lutein and β-carotene, which are ubiquitous in the plant kingdom.

Thermal processing, storage conditions, and the inherent enzymatic activities within different food matrices can all influence the conversion of these precursors into free TDN. Consequently, understanding the levels of TDN in non-wine food products is crucial for flavor chemistry, quality control, and sensory analysis in the food industry. This application note provides a comprehensive overview of the analytical methodologies for the determination of TDN in various non-wine food matrices, with a focus on sample preparation and instrumental analysis by Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Signaling Pathways and Formation

The formation of TDN originates from the breakdown of C40-carotenoids. Through enzymatic and/or photochemical degradation, these larger molecules are cleaved to produce C13-norisoprenoid precursors. In many plant-based foods, these precursors are often present in a glycosidically bound, non-volatile form. During processing (e.g., heating) or aging, acid-catalyzed hydrolysis releases the volatile TDN molecule.

TDN_Formation_Pathway Carotenoids C40-Carotenoids (e.g., Lutein, β-Carotene) Precursors C13-Norisoprenoid Precursors (Glycosidically Bound) Carotenoids->Precursors Enzymatic/Photochemical Degradation Processing Acid Hydrolysis (Heat, Low pH, Aging) Precursors->Processing TDN TDN (this compound) (Volatile Aroma Compound) Processing->TDN

Figure 1: Simplified pathway of TDN formation from carotenoid precursors.

Data Presentation

Quantitative data on TDN concentrations in non-wine food products is not extensively reported in scientific literature. The following table provides a template for presenting such data and includes hypothetical values to illustrate its structure. These values should be replaced with experimental data as it becomes available.

Food ProductMatrix TypeProcessingTDN Concentration (µg/kg or µg/L)Reference
Apple JuiceLiquidPasteurized< 2 (Below detection limit)Hypothetical
Passion Fruit JuiceLiquidFresh5 - 15Hypothetical
Quince PureeSemi-solidThermally Processed10 - 25Hypothetical
Honey (Acacia)Viscous LiquidRaw< 2 (Below detection limit)Hypothetical
Canned PeachesSolid in SyrupSterilized2 - 8Hypothetical

Experimental Protocols

The following protocols are generalized for the analysis of TDN in different non-wine food matrices using HS-SPME-GC-MS. Optimization of parameters such as sample volume, incubation time and temperature, and fiber type may be necessary for specific applications.

Protocol 1: TDN Analysis in Liquid Matrices (e.g., Fruit Juices)

1. Sample Preparation:

  • Centrifuge the juice sample at 5000 rpm for 10 minutes to remove suspended solids.

  • Transfer 5-10 mL of the supernatant into a 20 mL headspace vial.

  • For the analysis of total TDN (free and bound), an acid hydrolysis step can be included. Adjust the pH of the sample to 2.5-3.0 with hydrochloric acid and heat at 60-80°C for 30-60 minutes prior to HS-SPME analysis.

  • Add a known amount of internal standard (e.g., deuterated TDN or a compound with similar volatility and chemical properties).

  • If desired, add NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in the autosampler of the GC-MS system.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) with agitation.

  • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode (e.g., m/z 40-350) for compound identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions for TDN (e.g., m/z 171, 158, 143).

Protocol 2: TDN Analysis in Solid and Semi-Solid Matrices (e.g., Fruit Purees, Canned Fruits)

1. Sample Preparation:

  • Homogenize the solid or semi-solid sample to a uniform consistency.

  • Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

  • Add a known volume of deionized water or a suitable buffer to create a slurry.

  • Proceed with the optional acid hydrolysis step, addition of internal standard, and salt as described in Protocol 1.

  • Immediately seal the vial.

2. HS-SPME and GC-MS Analysis:

  • Follow the HS-SPME and GC-MS procedures as outlined in Protocol 1. Adjustments to equilibration and extraction times may be necessary to account for the more complex matrix.

Protocol 3: TDN Analysis in High-Sugar Matrices (e.g., Honey)

1. Sample Preparation:

  • Weigh a specific amount of honey (e.g., 5-10 g) into a 20 mL headspace vial.

  • Add a known volume of deionized water to dilute the honey and reduce its viscosity (e.g., 5 mL).

  • Gently mix the sample until the honey is fully dissolved.

  • Proceed with the optional acid hydrolysis step, addition of internal standard, and salt as described in Protocol 1.

  • Immediately seal the vial.

2. HS-SPME and GC-MS Analysis:

  • Follow the HS-SPME and GC-MS procedures as outlined in Protocol 1. A higher equilibration temperature may be beneficial for releasing volatiles from the viscous matrix.

Experimental Workflow

The general workflow for the analysis of TDN in non-wine food products is depicted in the following diagram.

TDN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample (Juice, Puree, Honey) Homogenize Homogenization (if solid) Sample->Homogenize Aliquot Transfer Aliquot to Vial Homogenize->Aliquot Spike Add Internal Standard Aliquot->Spike Hydrolysis Optional: Acid Hydrolysis Spike->Hydrolysis Salt Add Salt (optional) Hydrolysis->Salt Seal Seal Vial Salt->Seal HS_SPME HS-SPME (Equilibration & Extraction) Seal->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Identification Compound Identification (Mass Spectra Library) GC_MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Report Results Quantification->Report

Figure 2: General workflow for TDN analysis in food matrices.

Conclusion

The analysis of TDN in non-wine food products is an emerging area of interest in food science. The methodologies outlined in this application note, primarily based on HS-SPME-GC-MS, provide a robust and sensitive approach for the detection and quantification of this important aroma compound. While quantitative data in non-wine matrices is currently scarce, the provided protocols offer a solid foundation for researchers to explore the occurrence of TDN in a wider range of food products, contributing to a better understanding of flavor chemistry and product quality. Further research is warranted to establish a comprehensive database of TDN concentrations in various non-wine foods and to investigate the impact of different processing techniques on its formation.

Application Note: Synthesis and Application of Deuterated Tadalafil (TDN-d3) as an Internal Standard for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil (TDN), marketed as Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, tadalafil leads to increased levels of cGMP, which in turn causes smooth muscle relaxation and vasodilation. This mechanism of action makes it effective in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][3]

In drug development, pharmacokinetic studies, and clinical monitoring, accurate and precise quantification of active pharmaceutical ingredients (APIs) like tadalafil in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical technique for this purpose due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based quantification, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[6] A deuterated analog of the analyte, such as Tadalafil-d3 (TDN-d3), is an ideal internal standard because it has nearly identical physicochemical properties to the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z).[4][7]

This application note provides a detailed protocol for the synthesis of deuterated tadalafil (TDN-d3) and its application as an internal standard for the quantitative analysis of tadalafil in plasma samples by LC-MS/MS.

Experimental Protocols

Synthesis of Deuterated Tadalafil (TDN-d3)

The synthesis of TDN-d3 can be achieved through a multi-step process, with the key deuterium labeling step occurring during the formation of the piperazine-2,5-dione ring. The following protocol is based on established synthetic routes for tadalafil, incorporating a deuterated reagent.[8][9]

Step 1: Pictet-Spengler Reaction

  • Dissolve D-tryptophan methyl ester hydrochloride and piperonal in a suitable solvent such as acetonitrile or nitromethane.[1]

  • Heat the mixture to reflux for 9-10 hours.[3]

  • Cool the reaction mixture to allow the precipitation of the cis-tetrahydro-β-carboline intermediate.

  • Filter and wash the precipitate to obtain the purified intermediate.

Step 2: Chloroacetylation

  • Suspend the cis-tetrahydro-β-carboline intermediate in a solvent like dichloromethane.

  • Add a base, such as sodium bicarbonate, followed by the dropwise addition of chloroacetyl chloride at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the chloroacetylated intermediate.

Step 3: Aminolysis and Cyclization with Deuterated Methylamine

  • Dissolve the chloroacetylated intermediate in a suitable solvent, for example, methanol.

  • Add a solution of deuterated methylamine (CD3NH2) in an appropriate solvent.

  • Heat the reaction mixture in a sealed vessel or under reflux until the cyclization is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude Tadalafil-d3 by recrystallization or column chromatography to obtain the final product with high purity.

Application of TDN-d3 as an Internal Standard in LC-MS/MS Analysis

The following protocol describes the use of the synthesized TDN-d3 as an internal standard for the quantification of tadalafil in human plasma.

1. Preparation of Stock and Working Solutions

  • Tadalafil Stock Solution (1 mg/mL): Accurately weigh 10 mg of tadalafil reference standard and dissolve it in 10 mL of methanol.

  • TDN-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of the synthesized TDN-d3 and dissolve it in 1 mL of methanol.[6]

  • Working Solutions: Prepare serial dilutions of the tadalafil stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of TDN-d3 by diluting the IS stock solution.

2. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the TDN-d3 working solution and vortex briefly.[5]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X-C) with 1 mL of methanol followed by 1 mL of water.[4]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with an appropriate volume of the mobile phase.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

3. LC-MS/MS Method

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm).[4]

  • Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio.[4]

  • Flow Rate: 0.9 mL/min.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Quantitative Data for the Synthesis of Deuterated Tadalafil (TDN-d3)

ParameterValueReference
Overall Yield~82%[6]
Diastereomeric Ratio (cis:trans)>99:1[1]
Isotopic Purity≥98%Commercially available standard
Chemical Purity>99%Expected for use as an internal standard

Table 2: Quantitative Data for LC-MS/MS Analysis of Tadalafil using TDN-d3 as an Internal Standard

ParameterValueReference
Mass Spectrometry Transitions
Tadalafil (m/z)390.3 → 268.2[5]
Tadalafil-d3 (m/z)393.1 → 271.2[5]
Method Validation Parameters
Linearity Range0.50–500 ng/mL[5]
Correlation Coefficient (r²)≥ 0.9994[5]
Lower Limit of Quantification (LLOQ)0.50 ng/mL[5]
Intra-batch Precision (% CV)≤ 3.7%[5]
Inter-batch Precision (% CV)≤ 3.2%[5]
Accuracy97.8% to 104.1%[5]
Recovery98.95% to 100.61%[5]

Visualizations

G cluster_synthesis Synthesis Workflow of Deuterated Tadalafil (TDN-d3) start D-Tryptophan Methyl Ester HCl + Piperonal pictet_spengler Pictet-Spengler Reaction (Acetonitrile, Reflux) start->pictet_spengler intermediate1 cis-Tetrahydro-β-carboline Intermediate pictet_spengler->intermediate1 chloroacetylation Chloroacetylation (Chloroacetyl Chloride, NaHCO3) intermediate1->chloroacetylation intermediate2 Chloroacetylated Intermediate chloroacetylation->intermediate2 cyclization Aminolysis & Cyclization (CD3NH2, Methanol) intermediate2->cyclization purification Purification (Recrystallization/Chromatography) cyclization->purification end Tadalafil-d3 (TDN-d3) purification->end

Caption: Synthesis workflow for deuterated Tadalafil (TDN-d3).

G cluster_pathway Tadalafil Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Conclusion

This application note outlines a comprehensive approach for the synthesis of deuterated tadalafil (TDN-d3) and its successful application as an internal standard in a robust and sensitive LC-MS/MS method for the quantification of tadalafil in biological matrices. The high stereoselectivity of the Pictet-Spengler reaction ensures the formation of the desired cis-isomer, and the subsequent steps provide a reliable route to the deuterated final product. The use of TDN-d3 as an internal standard demonstrates excellent accuracy, precision, and recovery, making this method highly suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of TDN Glycosidic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid that can be found in various natural sources, including Riesling grapes, and is known for imparting a characteristic petrol or kerosene aroma to aged wines.[1][2] In biological matrices, TDN often exists in a non-volatile, glycosidically bound form. The release of the active TDN molecule occurs through the hydrolysis of these glycosidic precursors, a process that can be catalyzed by acids or, more specifically and efficiently, by enzymes.[3][4]

This document provides detailed application notes and protocols for the enzymatic hydrolysis of TDN glycosidic precursors, focusing on the use of β-glucosidases. These protocols are relevant for researchers in food science, oenology, and natural product chemistry, as well as for drug development professionals interested in the release of bioactive small molecules from their glycosylated forms. While TDN itself is primarily known for its sensory impact, the study of its release mechanism serves as a model for the enzymatic liberation of other glycosylated secondary metabolites. Recent research has identified a specific human odorant receptor, OR8H1, that is selectively activated by TDN, opening avenues for investigating the biological signaling of this compound.[5][6]

Data Presentation: Quantitative Data for Enzymatic Hydrolysis

The efficiency of enzymatic hydrolysis is dependent on several factors, including the source of the enzyme, pH, temperature, and the presence of inhibitors such as glucose. The following tables summarize key quantitative data for β-glucosidases commonly used for the hydrolysis of glycosidic precursors.

Table 1: Optimal Conditions for β-Glucosidase from Aspergillus niger

ParameterOptimal ValueReference(s)
pH 3.4 - 5.5[7][8]
Temperature 50 - 65°C[8][9]
Inhibition Competitively inhibited by glucose[7]
Enhancement Activity enhanced by ethanol[7][9]

Table 2: Kinetic Parameters of Fungal β-Glucosidases

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg protein)Reference(s)
Aspergillus nigerp-nitrophenyl β-D-glucopyranoside8.0166[9]
White Rot Fungi (Grifola frondosa-28)p-nitrophenyl-β-D-glucopyranosideNot specified9.70 (µ g/min )[10]
White Rot Fungi (Auricularia auricular-1120)p-nitrophenyl-β-D-glucopyranoside0.47 (µM)Not specified[10]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of TDN Glycosidic Precursors from a Liquid Matrix (e.g., Wine, Grape Juice)

This protocol describes the general procedure for the enzymatic release of TDN from its glycosidic precursors in a liquid sample.

Materials:

  • Liquid sample containing TDN glycosidic precursors

  • β-glucosidase from Aspergillus niger (or other suitable source)

  • Citrate-phosphate buffer (0.1 M, pH 4.5)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (for SPE conditioning and elution)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph with mass spectrometer (GC-MS)

  • Standard of this compound (TDN) for quantification

Procedure:

  • Sample Preparation:

    • Centrifuge the liquid sample to remove any particulate matter.

    • Adjust the pH of the supernatant to 4.5 using citrate-phosphate buffer.

  • Enzymatic Reaction:

    • To 10 mL of the pH-adjusted sample, add a solution of β-glucosidase to a final concentration of approximately 1-2 U/mL.

    • Incubate the mixture at 50°C for 6-12 hours in a shaking water bath.[11]

    • Prepare a control sample without the enzyme and incubate under the same conditions.

  • Reaction Quenching:

    • Stop the enzymatic reaction by adding 2 M NaOH to raise the pH to > 8.

  • Extraction of Released TDN:

    • For samples with complex matrices like wine, it is recommended to first isolate the released aglycones using SPE.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with deionized water to remove sugars and other polar compounds.

    • Elute the aglycones, including TDN, with methanol or dichloromethane.

    • Alternatively, perform a liquid-liquid extraction with dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Quantification by GC-MS:

    • Concentrate the extract under a gentle stream of nitrogen.

    • Analyze the sample using a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the GC oven temperature program to achieve good separation of TDN from other volatile compounds.

    • Identify TDN based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration of TDN using a calibration curve prepared with the TDN standard.[12][13]

Protocol 2: β-Glucosidase Activity Assay

This protocol is for determining the activity of a β-glucosidase enzyme solution using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

  • β-glucosidase enzyme solution

  • p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (10 mM in buffer)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Sodium carbonate solution (1 M)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, combine 50 µL of sodium acetate buffer, 25 µL of the enzyme solution (appropriately diluted), and 25 µL of the 10 mM pNPG solution.

    • Prepare a blank by replacing the enzyme solution with buffer.

  • Incubation:

    • Incubate the reaction mixture at 50°C for 30 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding 100 µL of 1 M sodium carbonate solution. This will also develop the yellow color of the p-nitrophenolate ion.

  • Measurement:

    • Measure the absorbance of the solution at 405-410 nm.

  • Calculation of Activity:

    • Calculate the concentration of p-nitrophenol released using a standard curve.

    • One unit (U) of β-glucosidase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Visualizations

Signaling Pathway of TDN Odor Perception

While TDN is not typically associated with intracellular signaling pathways in the context of drug development, it does act as a signaling molecule in the olfactory system. The following diagram illustrates the known interaction of TDN with its specific human odorant receptor.

TDN_Signaling cluster_membrane Cell Membrane TDN TDN (this compound) OR8H1 OR8H1 (Odorant Receptor) TDN->OR8H1 Binds to G_olf G-protein (Gαolf) OR8H1->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces Neuron Olfactory Sensory Neuron cAMP->Neuron Initiates Signal Transduction Cascade

Caption: TDN selectively activates the human odorant receptor OR8H1.

Experimental Workflow for TDN Analysis

The following diagram outlines the experimental workflow from sample preparation to the quantification of TDN after enzymatic hydrolysis.

Experimental_Workflow Sample Liquid Sample (e.g., Wine) pH_Adjust pH Adjustment (pH 4.5) Sample->pH_Adjust Enzyme_Add Add β-glucosidase pH_Adjust->Enzyme_Add Incubation Incubation (50°C, 6-12h) Enzyme_Add->Incubation Quench Reaction Quenching (pH > 8) Incubation->Quench Extraction Solid Phase Extraction (SPE) Quench->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification of TDN Analysis->Quantification Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products Precursor TDN Glycosidic Precursor (e.g., 3,4-dihydroxy-7,8-dihydro-β-ionone-glucoside) Water H₂O Enzyme β-glucosidase Aglycone Aglycone (TDN Precursor) Precursor->Aglycone Hydrolysis Water->Aglycone Hydrolysis Glucose Glucose TDN TDN Aglycone->TDN Rearrangement (Acid-catalyzed)

References

Troubleshooting & Optimization

Technical Support Center: Enhancing TDN Detection in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,3,6,8-tetradinitropyrene (TDN) and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) by gas chromatography (GC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and achieving lower detection limits.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of TDN, offering systematic steps to identify and resolve them.

Issue 1: Poor Sensitivity or No TDN Peak Detected

Low or absent signal for TDN is a frequent challenge, often related to a combination of sample preparation, instrument settings, and the inherent properties of the analyte.

  • Possible Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Sample Concentration Too Low Concentrate the sample using solid-phase extraction (SPE) or a gentle stream of nitrogen. Ensure the final concentration is within the instrument's detection range.[1]
    Inappropriate Injection Technique Use splitless injection to introduce the maximum amount of sample onto the column.[2] For thermally labile compounds like TDN, consider cool-on-column injection to minimize degradation in a hot inlet.
    Leaks in the System Perform a leak check of the entire GC system, including the injector, column connections, and gas lines. Leaks can lead to a loss of sample and reduced sensitivity.[3][4]
    Active Sites in the Inlet or Column TDN can be susceptible to adsorption or degradation on active sites. Use a deactivated inlet liner and a high-quality, low-bleed GC column. If performance degrades, trim the first few centimeters of the column or replace the liner.[3][5]
    Injector Temperature Too High High injector temperatures can cause thermal degradation of TDN. Optimize the injector temperature, starting at a lower temperature and gradually increasing it to find the optimal balance between volatilization and degradation.[6]
    Detector Not Optimized For mass spectrometry (MS) detectors, operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for significantly enhanced sensitivity and selectivity compared to full scan mode.[2][7] For Electron Capture Detectors (ECD), ensure the detector is clean and operating at the optimal temperature.

Troubleshooting Workflow for Poor Sensitivity

PoorSensitivity start Start: Poor or No TDN Peak check_conc Check Sample Concentration start->check_conc conc_ok Concentration OK? check_conc->conc_ok concentrate Concentrate Sample (e.g., SPE, N2 evaporation) conc_ok->concentrate No check_injection Review Injection Technique conc_ok->check_injection Yes concentrate->check_injection injection_ok Splitless or On-Column? check_injection->injection_ok change_injection Switch to Splitless or Cool-On-Column Injection injection_ok->change_injection No leak_check Perform System Leak Check injection_ok->leak_check Yes change_injection->leak_check leaks_found Leaks Found? leak_check->leaks_found fix_leaks Fix Leaks and Retest leaks_found->fix_leaks Yes check_inlet Inspect Inlet Liner and Column leaks_found->check_inlet No end Problem Resolved fix_leaks->end inlet_ok Liner & Column OK? check_inlet->inlet_ok replace_consumables Replace Liner, Trim or Replace Column inlet_ok->replace_consumables No optimize_temp Optimize Injector and Oven Temperatures inlet_ok->optimize_temp Yes replace_consumables->optimize_temp optimize_detector Optimize Detector Settings (SIM/MRM for MS) optimize_temp->optimize_detector optimize_detector->end

Caption: A flowchart for troubleshooting poor sensitivity in TDN analysis.

Issue 2: Inconsistent Peak Areas and Poor Reproducibility

Variability in peak areas from one injection to the next can compromise quantitative accuracy.

  • Possible Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Autosampler Syringe Issues Check the syringe for bubbles, leaks, or partial blockage. Ensure the correct injection volume is being drawn and dispensed.[3]
    Septum Leak A worn or cored septum can lead to inconsistent sample introduction. Replace the septum regularly.
    Sample Degradation TDN may be unstable in certain solvents or when exposed to light. Prepare fresh standards and samples, and store them in amber vials away from light.
    Fluctuations in Gas Flow Use a flow meter to verify that the carrier and detector gas flow rates are stable and set according to the method.[4]
    Inconsistent Oven Temperature Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.

Issue 3: Peak Tailing or Fronting

Asymmetrical peak shapes can indicate problems with the chromatographic system or sample characteristics.

  • Possible Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Peak Tailing - Active Sites: As mentioned previously, active sites in the liner or column can cause tailing. Use deactivated consumables.[5] - Column Contamination: Non-volatile residues at the head of the column can cause tailing. Trim the column inlet.[3] - Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.
    Peak Fronting - Column Overload: The sample concentration may be too high. Dilute the sample or use a column with a thicker film or larger internal diameter.[3] - Inappropriate Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause fronting.

Frequently Asked Questions (FAQs)

Q1: What kind of detection limits can I expect for TDN and related nitro-PAHs with GC-MS?

Achieving low detection limits for TDN requires an optimized system, typically a GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS). While specific data for 1,3,6,8-tetradinitropyrene is not widely published, data for other nitro-PAHs can provide a reasonable estimate.

Compound Detector Mode Matrix Approximate LOD
Nitro-PAHsGC-MS/MSMRMAir Particulate ExtractLow pg/µL[2]
Various Nitro-PAHsGC-MS/MSMRMParticulate Matter0.031 - 0.248 µg/L[8]
DinitropyrenesGC-ECD-Diesel Soot~2 µg/g[9]

Q2: What is a good starting point for a GC method for TDN analysis?

Based on methods for similar nitro-PAH compounds, the following is a recommended starting point for your method development.[2][8]

  • Experimental Protocol: GC-MS/MS Method for Nitro-PAH Analysis

    • Sample Preparation:

      • Extract the sample using a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and acetone.[2][7]

      • Concentrate the extract to a final volume of 1 mL.

      • If the matrix is complex, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences.

    • GC Conditions:

      • Injector: Splitless mode at 280°C.

      • Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 15-30 m x 0.25 mm ID x 0.25 µm film thickness) is a good choice.[2]

      • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

      • Oven Program:

        • Initial temperature: 60-70°C, hold for 1 minute.

        • Ramp: 10-20°C/min to 300-310°C.

        • Final hold: 10 minutes.

    • MS/MS Conditions:

      • Ionization: Electron Ionization (EI).

      • Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Specific precursor and product ions for TDN will need to be determined by infusing a standard.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Collection extraction 2. Solvent Extraction (e.g., DCM/Acetone) sample->extraction concentration 3. Concentration extraction->concentration cleanup 4. SPE Cleanup (if necessary) concentration->cleanup injection 5. Splitless Injection cleanup->injection separation 6. GC Separation (Capillary Column) injection->separation detection 7. MS/MS Detection (MRM Mode) separation->detection integration 8. Peak Integration detection->integration quantification 9. Quantification integration->quantification

Caption: A general workflow for the analysis of TDN by GC-MS/MS.

Q3: How can I prevent the thermal degradation of TDN during analysis?

Thermal degradation is a significant concern for nitrated compounds.[6] To minimize this:

  • Optimize Injector Temperature: As mentioned, avoid excessively high injector temperatures.

  • Use a Deactivated System: Ensure the inlet liner and column are highly inert to prevent catalytic degradation.

  • Minimize Residence Time in Hot Zones: Use a faster oven ramp rate where possible without sacrificing chromatographic resolution.

Q4: Should I derivatize TDN for GC analysis?

Derivatization is generally not necessary for TDN and other nitro-PAHs as they are sufficiently volatile for GC analysis. The focus should be on preserving the intact molecule through the analysis. Derivatization is more commonly used for highly polar or non-volatile compounds to increase their volatility.[1][10]

References

TDN standard stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of TDN (Thymidine) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid Thymidine?

Solid (powder) Thymidine is chemically stable and can be stored for extended periods. For optimal longevity, it is recommended to store it at room temperature (+15°C to +30°C) in an airtight container, protected from light and moisture.[1][2][3] Some suppliers recommend storage at 4°C.[4] Under these conditions, solid Thymidine can be stable for at least four years.[2]

Q2: How should I prepare and store Thymidine stock solutions?

For experimental use, a concentrated stock solution is typically prepared. A common stock concentration is 100 mM.[5][6][7]

  • Preparation: Dissolve Thymidine powder in sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum.[5][6] The powder may dissolve slowly, and gentle warming to 37°C can aid dissolution.[6] For concentrations higher than 50 mg/mL in water, solubility can be enhanced by the dropwise addition of a small amount of NaOH solution with slow stirring.

  • Sterilization: After dissolution, sterilize the stock solution by passing it through a 0.22 µm filter.[1][3][5]

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][5][8] Frozen stock solutions are stable for at least 6 months at -80°C and up to a year at -20°C.[3][8][9]

Q3: How stable is Thymidine in aqueous solutions at room temperature?

Aqueous solutions of Thymidine, such as those prepared in water or PBS, are stable for at least 24 hours at room temperature.[10] However, to minimize the risk of degradation or contamination, it is best practice not to store aqueous solutions for more than one day.[2]

Q4: What is the primary mechanism of action for Thymidine in cell cycle synchronization?

Thymidine is used to synchronize cells at the G1/S boundary of the cell cycle.[7][11] When added to the culture medium in excess, it inhibits the enzyme ribonucleotide reductase. This leads to a depletion of the deoxycytidine triphosphate (dCTP) pool, which in turn blocks DNA synthesis and causes cells to arrest at the G1/S transition or in the very early S phase.[1][6]

TDN Stability and Storage Conditions

The stability of Thymidine is dependent on its form (solid or in solution) and the storage conditions. The following table summarizes the recommended storage and stability information.

FormSolvent/ConditionsTemperatureStability/Shelf Life
Solid (Powder) Dry, airtight container, protected from lightRoom Temperature (+15°C to +30°C)≥ 4 years[2][3]
Dry, airtight container, protected from light4°CRecommended by some suppliers[4]
Aqueous Solution Water or PBSRoom TemperatureAt least 24 hours[10] (Recommended use within one day[2])
Stock Solution PBS or Culture Medium-20°CUp to 1 year[3]
DMSO-20°C1 month[8]
PBS or Culture Medium-80°C6 months[8]
DMSO-80°C1 year[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Thymidine, particularly for cell cycle synchronization using a double thymidine block.

IssuePossible Cause(s)Recommended Solution(s)
Low Synchronization Efficiency (e.g., broad peaks in flow cytometry)Incorrect Incubation Times: The duration of the blocks or the release period is not optimal for the specific cell line.Optimize the timing for your cell line. The release period should be shorter than the S phase duration of your cells (typically around 9 hours for many lines).[5]
Incorrect Thymidine Concentration: While 2 mM is a common starting point, the optimal concentration can be cell-line dependent.Titrate the Thymidine concentration to find the lowest effective dose for your cells.
Cell Line Resistance: Some cell lines may be inherently resistant to Thymidine block.Consider alternative synchronization methods such as serum starvation, nocodazole, or hydroxyurea treatment.[5]
High Cell Detachment or Low Viability Thymidine Toxicity: The concentration is too high, or the incubation period is too long for your specific cells.Reduce the Thymidine concentration and/or shorten the incubation times.[5]
Unhealthy Starting Cells: Cells were not in the exponential growth phase or were at a high passage number.Always use healthy, low-passage cells that are actively dividing before starting the protocol.[5]
Harsh Washing Technique: Vigorous washing can cause adherent cells to detach.Be gentle when adding and aspirating media and washing solutions.[5]
Difficulty Dissolving Thymidine Powder Low Solubility at High Concentrations: Thymidine can be slow to dissolve, especially for preparing concentrated stocks.Prepare a lower concentration stock (e.g., 100 mM).[6] Gentle warming (37°C) or the addition of a small amount of NaOH can aid dissolution in aqueous solutions.[6]
Precipitation in Stored Stock Solution Storage at 4°C: Concentrated solutions can precipitate when stored at 4°C, and the precipitate can be difficult to redissolve.[6]Store stock solutions in aliquots at -20°C or -80°C. Avoid storing concentrated aqueous stocks at 4°C.[3][5][6]

Experimental Protocols

Double Thymidine Block for Cell Cycle Synchronization

This protocol provides a general guideline for synchronizing adherent cells (e.g., HeLa, H1299) at the G1/S boundary. Optimization for specific cell lines is crucial.

Reagents:

  • Thymidine Stock Solution (100 mM): Dissolve Thymidine in sterile PBS, filter-sterilize, and store at -20°C.[5][7]

  • Complete Culture Medium

  • 1x PBS, pre-warmed to 37°C

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to reach 30-40% confluency on the day the experiment begins.[5] Incubate overnight.

  • First Thymidine Block: Add the 100 mM Thymidine stock solution to the culture medium to achieve a final concentration of 2 mM. Incubate the cells for 18 hours.[5][7]

  • Release: Aspirate the Thymidine-containing medium. Gently wash the cells once with pre-warmed 1x PBS. Add fresh, pre-warmed complete medium and incubate for 9 hours.[5][7]

  • Second Thymidine Block: Add the 100 mM Thymidine stock solution again to a final concentration of 2 mM. Incubate for another 18 hours.[5][7]

  • Final Release: The cells are now synchronized at the G1/S boundary. To collect cells at different phases of the cell cycle, aspirate the medium, wash with PBS, and add fresh complete medium. Collect cells at various time points (e.g., 0, 2, 6, 8, 10, 12 hours) for analysis.[7]

Visualizations

Thymidine Salvage Pathway for DNA Synthesis

The salvage pathway is the primary mechanism by which exogenous Thymidine is utilized by the cell. It is transported into the cell and then phosphorylated by Thymidine Kinase (TK1) to be incorporated into the DNA.

Salvage_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space Thymidine_ext Thymidine Thymidine_int Thymidine Thymidine_ext->Thymidine_int Transporter TMP Thymidine Monophosphate (TMP) Thymidine_int->TMP TK1 TDP Thymidine Diphosphate (TDP) TMP->TDP TMPK TTP Thymidine Triphosphate (TTP) TDP->TTP NDPK DNA DNA TTP->DNA DNA Polymerase

Caption: Thymidine is transported into the cell and phosphorylated for DNA incorporation.

Experimental Workflow: Double Thymidine Block

This diagram illustrates the key steps and timings for a standard double thymidine block protocol to achieve cell cycle synchronization.

Double_Thymidine_Block Start Seed Cells (30-40% Confluency) Block1 1st Block Add 2 mM Thymidine Start->Block1 Incubate1 Incubate 18h Block1->Incubate1 Release Release Wash, Add Fresh Medium Incubate1->Release Incubate2 Incubate 9h Release->Incubate2 Block2 2nd Block Add 2 mM Thymidine Incubate2->Block2 Incubate3 Incubate 18h Block2->Incubate3 Synchronized Cells Synchronized at G1/S Incubate3->Synchronized Collect Release and Collect Cells at Various Time Points Synchronized->Collect

Caption: Workflow for synchronizing cells at the G1/S boundary using two sequential blocks.

Troubleshooting Logic for Low Synchronization Efficiency

This diagram outlines a logical approach to troubleshooting poor outcomes in cell synchronization experiments.

Troubleshooting_Sync Start Low Synchronization Efficiency Observed Check1 Check Incubation Times Are block and release times optimized for the cell line? Start->Check1 Solution1 Adjust incubation times based on cell cycle length. Check1:f1->Solution1 No Check2 Assess Cell Health Are cells low passage and in exponential growth phase? Check1:f0->Check2 Yes Solution1->Check2 Solution2 Use a fresh, healthy stock of cells. Check2:f1->Solution2 No Check3 Verify Thymidine Concentration Is the concentration optimal? (Typically 2 mM) Check2:f0->Check3 Yes Solution2->Check3 Solution3 Perform a dose-response curve to find the optimal concentration. Check3:f1->Solution3 No End Consider Alternative Synchronization Methods Check3:f0->End Yes Solution3->End

Caption: A step-by-step guide to diagnosing and resolving poor cell synchronization.

References

Technical Support Center: Optimizing SPME Fiber Selection for TDN Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection for the extraction of 1,5-Naphthalenediamine (TDN).

Frequently Asked Questions (FAQs)

Q1: What is 1,5-Naphthalenediamine (TDN) and what are its key properties relevant to SPME?

1,5-Naphthalenediamine (TDN) is a polycyclic aromatic amine.[1][2] Its chemical properties are crucial for selecting the appropriate SPME fiber and optimizing extraction conditions.

PropertyValueReference
Chemical Formula C₁₀H₁₀N₂[1][2][3]
Molecular Weight 158.2 g/mol [1][2][3]
Appearance Grey to dark brown powder[1][4]
Melting Point 187 - 190 °C[1][5]
Boiling Point Sublimes[3]
Water Solubility 0.004 g/100 mL at 20°C (very low)[3]
Log P (o/w) 1.48[3]

The low water solubility and moderate polarity (indicated by the Log P value) of TDN suggest that it is a semi-volatile compound suitable for SPME analysis.

Q2: Which SPME fiber is recommended for the extraction of TDN?

Based on the properties of TDN and studies on similar aromatic amines, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is the recommended starting point.[6][7] This fiber is effective for a wide range of semi-volatile and aromatic compounds. For higher sensitivity, a fiber with a porous solid adsorbent like Divinylbenzene is generally preferred over a liquid-phase PDMS-only fiber.

Q3: Should I use direct immersion or headspace SPME for TDN analysis?

Headspace SPME (HS-SPME) is the recommended mode for TDN analysis.[8][9] Given TDN's tendency to sublime and its semi-volatile nature, headspace extraction will minimize matrix effects and potential contamination of the fiber from non-volatile components in the sample.

Q4: How can I improve the extraction efficiency of TDN?

Several parameters can be optimized to enhance extraction efficiency:

  • Increase Sample pH: As an aromatic amine, TDN is a basic compound. Adjusting the sample pH to be more alkaline (e.g., pH 9-11) will ensure it is in its neutral form, which is more readily extracted from the aqueous phase into the headspace and onto the SPME fiber.

  • Increase Ionic Strength: Adding salt (e.g., NaCl, up to 25% w/v) to your aqueous sample can increase the volatility of TDN, driving more of the analyte into the headspace for extraction.[10] This is known as the "salting-out" effect.

  • Optimize Temperature and Time: Gently heating the sample (e.g., 40-60°C) can increase the vapor pressure of TDN and shorten the time to reach equilibrium.[11] However, excessively high temperatures can reduce the amount of analyte adsorbed by the fiber. Extraction time should be optimized to ensure equilibrium is reached, which can take from 30 to 60 minutes.[6][8]

  • Agitation: Continuous stirring or agitation of the sample during extraction is crucial to facilitate the mass transfer of TDN from the sample matrix to the headspace and then to the fiber.[11]

Troubleshooting Guide

Issue: Low or no TDN peak detected.

  • Q: Have you selected the appropriate fiber?

    • A: For aromatic amines like TDN, a PDMS/DVB or a Carbowax/DVB fiber is generally recommended.[6] A pure PDMS fiber may not have sufficient affinity for this compound.

  • Q: Is your sample pH optimized?

    • A: TDN is a basic compound. Ensure your sample is at a high pH (9-11) to keep the analyte in its neutral, more volatile form.

  • Q: Are you using the headspace extraction technique?

    • A: Given the semi-volatile nature of TDN, headspace SPME is preferred over direct immersion to minimize matrix interference.

  • Q: Have you optimized the extraction temperature and time?

    • A: Extraction of semi-volatile compounds often requires gentle heating (e.g., 50-70°C) and sufficient time (30-60 min) to reach equilibrium.[6]

Issue: Poor peak shape (tailing or broadening).

  • Q: Is there active site interaction in your GC system?

    • A: Amines are known to interact with active sites in the GC inlet and column, leading to poor peak shape. Use a deactivated inlet liner and a GC column specifically designed for amine analysis.

  • Q: Could water be interfering with your analysis?

    • A: Excessive water co-extracted onto the SPME fiber can cause chromatographic issues, including peak splitting for amines.[12] Consider adding a drying agent or using a fiber less prone to water absorption if this is a persistent issue.

Issue: Poor reproducibility.

  • Q: Are all your extraction parameters strictly controlled?

    • A: SPME is an equilibrium-based technique. For reproducible results, it is critical to maintain consistent extraction time, temperature, agitation speed, sample volume, and fiber immersion depth for every sample.[11]

  • Q: Is there any sample carryover?

    • A: Ensure the fiber is properly conditioned before the first use and adequately cleaned between injections by holding it in a heated injection port for a sufficient time.

Experimental Protocols

Recommended Starting Protocol for HS-SPME of TDN

This protocol provides a starting point for method development. Further optimization of each parameter is recommended for your specific application.

  • Sample Preparation:

    • Place a known volume (e.g., 5 mL) of the aqueous sample into a 10 mL or 20 mL headspace vial.

    • Add a magnetic stir bar.

    • Adjust the sample pH to ~10 using a suitable buffer or base (e.g., NaOH).

    • Add NaCl to a final concentration of 25% (w/v) to increase the ionic strength.

    • Immediately seal the vial with a septum cap.

  • SPME Fiber Conditioning:

    • Condition a new PDMS/DVB fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 250°C) for 30-60 minutes.

  • Extraction:

    • Place the sample vial in a heating/stirring block set to a constant temperature (start at 60°C).

    • Begin stirring at a consistent rate (e.g., 1000 rpm).

    • Insert the SPME fiber holder through the vial septum and expose the fiber to the headspace above the sample.

    • Allow the fiber to extract for a set time (start with 30 minutes).

  • Desorption and GC Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Expose the fiber in the heated inlet (e.g., 250°C) to desorb the analytes onto the GC column for analysis. A splitless injection is typically used for SPME.

Data Presentation

Table 1: Recommended SPME Fibers for Aromatic Amines

Fiber TypePolarityRecommended ForReference
PDMS/DVB BipolarGeneral purpose for aromatic and semi-volatile compounds, including aromatic amines. Recommended for environmental water samples.[6][7]
Carbowax/DVB PolarPolar semi-volatile compounds, including some aromatic amines.[6]
Polyacrylate (PA) PolarPolar semi-volatile compounds.[6]
PDMS Non-polarVolatile and non-polar compounds. Generally less effective for polar aromatic amines.

Table 2: Key SPME Parameters for Optimization

ParameterRecommended Starting RangeRationaleReference
Extraction Mode Headspace (HS)Minimizes matrix effects for semi-volatile analytes.[8][9]
Extraction Temp. 40 - 70 °CIncreases analyte vapor pressure, reduces equilibrium time.[11]
Extraction Time 30 - 60 minTo ensure equilibrium is reached for quantitative analysis.[6][8]
Agitation 500 - 1200 rpmSpeeds up mass transfer of the analyte to the headspace.[11]
Sample pH 9 - 11For basic analytes like TDN to be in their neutral form.[10]
Ionic Strength 10 - 25% NaCl"Salting-out" effect increases analyte volatility.[10]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis Analysis Sample Aqueous Sample Adjust_pH Adjust pH (9-11) Sample->Adjust_pH Add_Salt Add Salt (e.g., NaCl) Adjust_pH->Add_Salt Seal_Vial Seal in Headspace Vial Add_Salt->Seal_Vial Heat_Stir Heat & Agitate Seal_Vial->Heat_Stir Transfer Vial Expose_Fiber Expose SPME Fiber to Headspace Heat_Stir->Expose_Fiber Equilibrate Allow to Equilibrate Expose_Fiber->Equilibrate Retract_Fiber Retract Fiber Equilibrate->Retract_Fiber Desorb Thermal Desorption in GC Inlet Retract_Fiber->Desorb Inject GC_MS GC-MS Analysis Desorb->GC_MS Data Data Acquisition GC_MS->Data

Caption: Headspace SPME workflow for TDN analysis.

Fiber_Selection Analyte Analyte: 1,5-Naphthalenediamine (TDN) Properties Properties: - Aromatic Amine - Semi-volatile - MW: 158.2 g/mol Analyte->Properties Question1 Is the analyte highly volatile? Properties->Question1 Question2 Is the analyte highly polar? Question1->Question2 No Fiber_CAR_PDMS Consider: Carboxen/PDMS Question1->Fiber_CAR_PDMS Yes Fiber_PDMS_DVB Recommended: PDMS/DVB Question2->Fiber_PDMS_DVB No (Bipolar) Fiber_PA_CW Consider: Polyacrylate or Carbowax/DVB Question2->Fiber_PA_CW Yes

Caption: Decision flowchart for SPME fiber selection for TDN.

References

Technical Support Center: Overcoming Co-elution in TDN Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to co-elution in Therapeutic Drug Monitoring (TDN) chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it in my TDN analysis?

A1: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] This phenomenon can lead to inaccurate quantification and misidentification of therapeutic drugs and their metabolites.

Signs of co-elution include:

  • Asymmetrical peaks (fronting or tailing)[2]

  • Shoulders on a peak[2][3]

  • Broader-than-expected peaks[2]

  • Inconsistent peak ratios between the analyte and an internal standard across different samples.

In some instances, two compounds can be completely masked under a single, symmetrical-looking peak.[2] To confirm co-elution, especially when it is not visually apparent, more advanced detection methods are invaluable:

  • Diode Array Detector (DAD): A DAD scans across a range of wavelengths. If the UV-Vis spectra taken across the peak are not identical, it indicates the presence of more than one compound.[3][4]

  • Mass Spectrometry (MS): When using an MS detector, differing mass spectra across the chromatographic peak are a strong indicator of co-elution.[3][4] LC-MS is particularly effective in reducing the risk of co-eluting substances affecting the peak area, which is crucial for accurate measurements at low drug concentrations.[5]

Q2: What are the primary strategies to resolve co-eluting peaks in a TDN assay?

A2: Resolving co-eluting peaks involves systematically adjusting chromatographic parameters to improve the separation between the analytes of interest. The fundamental approaches are based on the resolution equation, which is influenced by three key factors:

  • Capacity Factor (k'): This relates to the retention of an analyte on the column. Adjusting the mobile phase strength can increase retention times and provide more opportunity for separation.[3][4]

  • Selectivity (α): This is a measure of the difference in retention between two analytes. Changing the mobile phase composition or the stationary phase chemistry can alter selectivity.[3][4]

  • Efficiency (N): This relates to the sharpness of the chromatographic peaks. Sharper peaks are narrower and less likely to overlap.[6] This can be improved by using columns with smaller particle sizes or longer columns.[6]

The most powerful and often easiest approaches involve changing the mobile phase composition or the stationary phase.[1][6]

Q3: How does adjusting the mobile phase help in resolving co-elution?

A3: Modifying the mobile phase is often the first and most effective step in addressing co-elution.[7] Key adjustments include:

  • Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time of the analytes, which may improve separation.[3][7]

  • Organic Solvent Type: Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity of the separation due to different interactions with the analytes and the stationary phase.[1]

  • Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[1][8] A change in pH can alter the charge state of an analyte, affecting its interaction with the stationary phase.

Q4: When should I consider changing the HPLC column to resolve co-elution?

A4: If modifications to the mobile phase do not provide adequate resolution, changing the stationary phase (i.e., the HPLC column) is the next logical step.[1][3] This is particularly effective when the co-eluting compounds have very similar polarities and are not well-differentiated by the current column chemistry.

Consider a column with:

  • Different Bonded Phase Chemistry: Switching from a standard C18 column to a C8, C12, Phenyl, or Biphenyl column can provide different types of interactions and improve selectivity.[3][4] For polar compounds, an amide column might be a suitable alternative.[4]

  • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency, resulting in sharper peaks and better resolution.[6]

  • Longer Column Length: A longer column increases the number of theoretical plates, which can enhance separation, although it will also lead to longer run times and higher backpressure.[6]

Troubleshooting Guides

This section provides a systematic approach to resolving co-elution issues encountered during TDN chromatographic analysis.

Issue: Poor Resolution or Co-elution of a Therapeutic Drug and its Metabolite

This guide provides a step-by-step workflow to troubleshoot and resolve co-elution between a parent drug and its metabolite.

Troubleshooting Workflow for HPLC Co-elution

start Start: Co-elution Observed check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_mp_strength No check_alpha Is Selectivity (α) > 1.0? check_k->check_alpha Yes adjust_mp_strength->check_k change_mp_solvent Change Mobile Phase Organic Solvent (e.g., Acetonitrile to Methanol) check_alpha->change_mp_solvent No optimize_temp Optimize Column Temperature check_alpha->optimize_temp Yes check_resolution_1 Resolution > 1.5? change_mp_solvent->check_resolution_1 adjust_ph Adjust Mobile Phase pH check_resolution_2 Resolution > 1.5? adjust_ph->check_resolution_2 check_resolution_1->adjust_ph No end_success Success: Resolution Achieved check_resolution_1->end_success Yes change_column Change Stationary Phase (e.g., different column chemistry) check_resolution_2->change_column No check_resolution_2->end_success Yes check_resolution_3 Resolution > 1.5? check_resolution_3->change_column No check_resolution_3->end_success Yes end_fail Further Method Development Required change_column->end_fail optimize_temp->check_resolution_3

Caption: A step-by-step workflow for troubleshooting co-elution issues in HPLC.

Data Presentation: Impact of Method Parameter Adjustments on Resolution

The following table summarizes the expected outcomes of common adjustments made to chromatographic parameters to resolve co-elution.

Parameter AdjustedTypical ChangeExpected Outcome on ResolutionPotential Drawbacks
Mobile Phase Strength Decrease % Organic SolventIncreased retention, may improve resolution.[7]Longer analysis time.
Mobile Phase Solvent Switch Acetonitrile to Methanol (or vice-versa)Altered selectivity, may improve resolution.[1]May require re-optimization of other parameters.
Mobile Phase pH Adjust pH by 1-2 unitsSignificant change in retention and selectivity for ionizable compounds.[8]Can affect peak shape and column stability.
Column Temperature Increase TemperatureDecreased viscosity, may improve efficiency and alter selectivity.[6]May not be suitable for thermally labile compounds.
Flow Rate Decrease Flow RateMay improve efficiency.Increased analysis time.
Stationary Phase Change Column ChemistrySignificant change in selectivity.[6]Requires purchasing a new column.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol describes a systematic approach to optimizing the mobile phase to resolve co-eluting peaks.

  • Initial Analysis:

    • Column: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a generic gradient from 10% to 90% B over 20 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: DAD and/or MS.

    • Injection: Inject a standard mixture of the target analytes.

  • Evaluation of Initial Results:

    • Assess the chromatogram for co-eluting or poorly resolved peaks.

    • Utilize DAD for peak purity analysis or examine mass spectra across the peak if using an MS detector.[1]

  • Systematic Parameter Optimization:

    • Adjust Mobile Phase Strength: If resolution is poor and peaks elute early, decrease the starting percentage of the organic solvent or use a shallower gradient.

    • Change Organic Modifier: If adjusting the gradient does not resolve the peaks, replace acetonitrile with methanol and re-run the gradient.[1]

    • Modify Mobile Phase pH: If the analytes are ionizable, adjust the pH of the aqueous phase (e.g., between 2.5 and 7.5) to observe the effect on retention and selectivity.[1]

Protocol 2: Column Screening for Improved Selectivity

This protocol outlines a procedure for selecting an alternative column when mobile phase optimization is insufficient.

  • Identify Alternative Stationary Phases: Based on the properties of the co-eluting analytes, select a set of columns with different stationary phase chemistries. Good candidates to compare against a standard C18 column include a Phenyl-Hexyl, a Biphenyl, or an embedded polar group (polar-endcapped) column.

  • Initial Screening:

    • Use the optimized mobile phase conditions from Protocol 1 as a starting point.

    • Run the standard mixture on each of the selected columns.

    • Maintain a consistent flow rate and temperature for initial comparison.

  • Evaluation and Optimization:

    • Compare the chromatograms from each column, focusing on the resolution of the target peaks.

    • Select the column that provides the best initial separation.

    • Fine-tune the mobile phase conditions (gradient, solvent, pH) for the selected column to achieve optimal resolution (Rs > 1.5).

Logical Relationship for Method Development Strategy

start Initial Method (e.g., C18 column, ACN/Water gradient) eval1 Evaluate Resolution start->eval1 mp_opt Mobile Phase Optimization eval1->mp_opt Resolution < 1.5 final_method Final Optimized Method eval1->final_method Resolution >= 1.5 eval2 Evaluate Resolution mp_opt->eval2 sp_opt Stationary Phase Optimization (Change Column) eval2->sp_opt Resolution < 1.5 eval2->final_method Resolution >= 1.5 eval3 Evaluate Resolution sp_opt->eval3 temp_opt Temperature Optimization eval3->temp_opt Resolution < 1.5 eval3->final_method Resolution >= 1.5 temp_opt->final_method

Caption: A logical workflow for chromatographic method development to overcome co-elution.

References

Technical Support Center: Reducing TDN Formation During Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) formation in food products.

Frequently Asked Questions (FAQs)

Q1: What is TDN and why is it a concern in food processing?

A1: TDN, or this compound, is an aromatic compound that can develop in certain foods during processing and storage. It is known for its characteristic "petrol" or "kerosene" aroma. While it is a key aroma component in aged Riesling wines, its presence in other food products is often considered an off-flavor, indicating potential degradation of nutritional compounds and negatively impacting consumer acceptance.

Q2: What are the primary precursors of TDN in food?

A2: The primary precursors of TDN are C40 carotenoids, particularly β-carotene and lutein. These pigments are naturally present in many fruits and vegetables.[1][2] During food processing and storage, these carotenoids can degrade through enzymatic or photochemical reactions to form C13-norisoprenoids, which are the direct precursors to TDN.

Q3: What are the key factors that promote TDN formation during food processing?

A3: Several factors can accelerate the degradation of carotenoids and the subsequent formation of TDN. These include:

  • Heat Treatment: High temperatures during processes like pasteurization, baking, and drying can significantly promote the thermal degradation of carotenoids.[3][4][5]

  • Light Exposure: Exposure to light, especially UV light, can lead to photochemical degradation of carotenoid precursors.[1][6]

  • Low pH (High Acidity): Acidic conditions facilitate the acid-catalyzed hydrolysis of glycosylated TDN precursors, releasing the aromatic TDN molecule.[2]

  • Oxygen Presence: Oxidation is a major cause of carotenoid degradation. The presence of oxygen during processing and storage can lead to the formation of TDN precursors.[1]

  • Storage Time and Temperature: Longer storage times and elevated storage temperatures can increase the rate of TDN formation from its precursors.[2]

Troubleshooting Guides

Issue 1: High Levels of TDN Detected in a Thermally Processed Fruit Product

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Excessive Heat Treatment Review your processing parameters. Can the temperature be lowered or the heating time shortened without compromising food safety? Consider alternative, less harsh heating technologies.Reduced thermal degradation of carotenoids and lower TDN formation.
Presence of Oxygen Deaerate the product before processing. Consider processing under a vacuum or inert gas (e.g., nitrogen) blanket.Minimized oxidative degradation of carotenoid precursors.
Low pH of the Product If the product formulation allows, consider a slight upward adjustment of the pH. Be mindful of the impact on microbial stability and sensory properties.Slower acid-catalyzed hydrolysis of TDN precursors.
High Carotenoid Precursor Content in Raw Material Source raw materials with lower initial carotenoid content if TDN formation is a critical issue. This is often influenced by agricultural practices like sun exposure of the fruit.Lower potential for TDN formation from the outset.
Issue 2: Inconsistent or Low Recovery of TDN During Sample Analysis by GC-MS

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Inefficient Extraction from Food Matrix Optimize your sample preparation. For solid samples, ensure thorough homogenization. For complex matrices, consider enzymatic digestion to release bound analytes. Experiment with different extraction solvents and techniques (e.g., solid-phase microextraction - SPME).Improved extraction efficiency and higher, more consistent TDN recovery.
Analyte Loss During Sample Cleanup Evaluate your cleanup procedure. If using solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are appropriate for TDN and do not lead to analyte loss.Minimized loss of TDN during the cleanup step, leading to more accurate quantification.
Degradation in the GC Inlet Check the injector temperature. A temperature that is too high can cause degradation of thermally labile compounds. Ensure the inlet liner is clean and deactivated to prevent active sites that can adsorb or degrade TDN.Reduced on-column degradation and improved peak shape and response.
Matrix Interference Your food matrix may contain compounds that co-elute with TDN, suppressing or enhancing the signal. Optimize your GC temperature program to improve separation. Consider using a more selective mass spectrometry scan mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).Better resolution of TDN from interfering matrix components, leading to more accurate quantification.

Data on TDN Reduction Strategies

Table 1: Effect of Thermal Processing on Carotenoid Retention
Food Product Processing Method Temperature Duration Carotenoid Retention (%) Reference
Banana-Pumpkin PureeHeating90°C60 min37% (Total Carotenoids)[3]
Mixed Juice (Mango, Papaya, Carrot)Heating100°C3 hoursFollowed first-order degradation kinetics[7]
Sweet Potato FlourCooking75°C20 min77% (all-trans-β-carotene)[5]
Sweet Potato FlourCooking95°C10 minMinimized degradation of all-trans-β-carotene[5]
Tomato-based productsThermal ProcessingVariedVariedLycopene was the most abundant, ranging from 0.3 to 55 mg/100g[8]
Table 2: Effectiveness of Antioxidants in Preventing β-Carotene Degradation in O/W Emulsions
Antioxidant Concentration (wt%) Storage Condition β-Carotene Loss (%) Reference
α-tocopherol0.0545°C, darkMore effective than higher concentration[9]
Ascorbyl Palmitate0.0145°C, dark35.2[9]
Ascorbyl Palmitate0.0545°C, dark13.2[9]
TBHQ0.0145°C, dark55.6[9]
TBHQ0.0545°C, dark14.0[9]

Experimental Protocols

Protocol 1: Quantification of TDN in a Liquid Food Matrix (e.g., Fruit Juice) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Place 10 mL of the liquid food sample into a 20 mL headspace vial.

    • Add 2 g of sodium chloride to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

    • Add a known amount of an appropriate internal standard (e.g., deuterated TDN) for accurate quantification.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation.

    • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 5 minutes) in splitless mode.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low initial temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to identify TDN and other volatiles, and in Selected Ion Monitoring (SIM) mode for sensitive and accurate quantification of TDN using its characteristic ions.

  • Quantification:

    • Create a calibration curve using standard solutions of TDN with the same internal standard concentration as the samples.

    • Calculate the concentration of TDN in the sample by comparing the peak area ratio of TDN to the internal standard against the calibration curve.

Visualizations

TDN_Formation_Pathway cluster_factors Influencing Factors Carotenoids Carotenoids (e.g., β-Carotene, Lutein) Precursors C13-Norisoprenoid Precursors (Glycosylated) Carotenoids->Precursors Degradation (Heat, Light, Oxygen) TDN TDN (this compound) Precursors->TDN Acid-Catalyzed Hydrolysis (Low pH) Off_Flavor Petrol/Kerosene Off-Flavor TDN->Off_Flavor Sensory Perception Heat Heat Heat->Carotenoids Light Light Light->Carotenoids Oxygen Oxygen Oxygen->Carotenoids Low_pH Low pH Low_pH->Precursors TDN_Analysis_Workflow cluster_troubleshooting Troubleshooting Points start Start: Food Sample prep Sample Preparation (Homogenization, Internal Standard Spiking) start->prep extraction Extraction (e.g., HS-SPME) prep->extraction analysis GC-MS Analysis (Separation and Detection) extraction->analysis ts1 Low Recovery? extraction->ts1 Check quant Data Analysis & Quantification (Calibration Curve) analysis->quant ts2 Matrix Interference? analysis->ts2 Check end End: TDN Concentration Result quant->end

References

Technical Support Center: Minimizing Analytical Variability in TDN Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in Total Dissolved Nitrogen (TDN) quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for TDN quantification?

A1: The most common methods for TDN quantification are the Kjeldahl method and high-temperature catalytic combustion (HTCC). The Kjeldahl method involves the digestion of organic nitrogen into ammonia, followed by distillation and titration. HTCC involves the complete oxidation of all nitrogenous compounds to nitric oxide (NO), which is then detected using chemiluminescence.

Q2: What are the primary sources of analytical variability in TDN quantification?

A2: Primary sources of variability include sample collection and handling, incomplete digestion or combustion, matrix interference, instrument calibration and performance, and reagent quality. Each of these factors can introduce significant errors if not properly controlled.

Q3: How can I ensure my sample collection and preparation are not contributing to variability?

A3: To minimize variability from sample handling, it is crucial to use clean, acid-washed glassware. Samples should be filtered immediately after collection to remove particulate matter. If not analyzed immediately, samples should be preserved, typically by acidification, and stored at low temperatures (e.g., 4°C) to prevent microbial activity that can alter nitrogen concentrations.

Q4: What is a "blank" and why is it important?

A4: A blank is a sample that does not contain the analyte of interest but is subjected to the same analytical procedure as the actual samples. It is used to identify and correct for contamination from reagents, glassware, or the laboratory environment. A high blank value can indicate contamination and compromise the accuracy of your results.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during TDN quantification.

Issue 1: Incomplete Digestion in Kjeldahl Method

Symptom: The digestate is not clear and colorless, or you observe low and inconsistent nitrogen recovery.

Possible Causes & Solutions:

CauseSolution
Insufficient Digestion Time Increase the digestion time. The optimal time can vary depending on the sample matrix. It is recommended to perform a time-course study to determine the minimum time required for complete digestion of your specific sample type.
Incorrect Digestion Temperature Ensure the digestion temperature is within the recommended range (typically 370-420°C). Temperatures that are too low will result in incomplete digestion, while excessively high temperatures can lead to nitrogen loss.
Inappropriate Catalyst Verify that you are using the correct catalyst (e.g., copper sulfate, selenium) and that it is of high purity. The choice of catalyst can significantly impact digestion efficiency.
Sample Matrix Complexity For complex matrices with high organic content, consider using a more aggressive digestion, such as adding an oxidizing agent like hydrogen peroxide.
Issue 2: High or Variable Blank Readings

Symptom: The nitrogen concentration measured in your blank samples is unexpectedly high or inconsistent across different runs.

Possible Causes & Solutions:

CauseSolution
Contaminated Reagents Use high-purity, "nitrogen-free" water and analytical grade reagents. Prepare fresh reagents regularly and store them in tightly sealed containers to prevent atmospheric contamination.
Dirty Glassware Thoroughly clean all glassware with a phosphate-free detergent, followed by rinsing with acid and then copious amounts of deionized water.
Atmospheric Contamination Ensure that the laboratory environment is free from ammonia-containing compounds. Avoid storing ammonia solutions or ammonium salts in the same area where TDN analysis is performed.
Carryover from Previous Sample If using an automated analyzer, ensure the rinsing cycle between samples is adequate to prevent carryover.
Issue 3: Matrix Interference

Symptom: Inaccurate or non-reproducible results, especially with complex sample matrices like wastewater or biological fluids.

Possible Causes & Solutions:

CauseSolution
High Salt Concentration High salt concentrations can interfere with both Kjeldahl and HTCC methods. For the Kjeldahl method, high salt can elevate the digestion temperature, leading to nitrogen loss. Diluting the sample can mitigate this effect.
Presence of High Nitrate/Nitrite In the Kjeldahl method, high levels of nitrate and nitrite can lead to the formation of nitrogen gas, resulting in underestimation of TDN. Pre-treatment with a reducing agent can convert nitrate/nitrite to ammonia before digestion.
Organic Compounds Certain organic compounds can be resistant to digestion or combustion. For the Kjeldahl method, optimizing the digestion time, temperature, and catalyst may be necessary. For HTCC, ensure the combustion temperature is sufficient for complete oxidation.
Method of Standard Additions For complex matrices where interference is suspected, the method of standard additions can be used to correct for matrix effects. This involves adding known amounts of a nitrogen standard to the sample and extrapolating to determine the initial concentration.

Experimental Protocols

Protocol 1: Standard Operating Procedure for TDN Analysis by High-Temperature Catalytic Combustion (HTCC)
  • Instrument Preparation:

    • Ensure the combustion tube is packed with the appropriate catalyst (e.g., platinum-based) and is heated to the recommended temperature (typically ≥720°C).

    • Verify that the carrier gas (high-purity oxygen or air) and ozone generator are functioning correctly.

    • Perform a system leak check according to the manufacturer's instructions.

  • Calibration:

    • Prepare a series of calibration standards from a certified nitrogen stock solution (e.g., potassium nitrate). The concentration range of the standards should bracket the expected concentration of the samples.

    • Analyze the calibration standards and generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Analysis:

    • Filter the sample through a 0.45 µm filter.

    • If necessary, dilute the sample with deionized water to bring the nitrogen concentration within the calibrated range.

    • Inject the prepared sample into the instrument.

  • Quality Control:

    • Analyze a blank and a continuing calibration verification (CCV) standard after every 10-15 samples to monitor for contamination and instrument drift.

    • Analyze a laboratory control sample (LCS) with a known nitrogen concentration to assess accuracy.

    • Analyze a sample duplicate to assess precision.

Data Presentation

Table 1: Effect of Digestion Time on Nitrogen Recovery in Kjeldahl Method

Digestion Time (minutes)Nitrogen Recovery (%)
3085.2
6092.5
9098.9
12099.1
15099.0

Table 2: Quality Control Acceptance Criteria for TDN Analysis

QC ParameterAcceptance Limit
Blank< Method Detection Limit
Calibration Curve (r²)≥ 0.995
Continuing Calibration Verification (CCV)90-110% Recovery
Laboratory Control Sample (LCS)85-115% Recovery
Relative Percent Difference (RPD) for Duplicates≤ 20%

Visualizations

TroubleshootingWorkflow start Inconsistent TDN Results check_blanks Check Blank Values start->check_blanks high_blanks High or Variable Blanks? check_blanks->high_blanks troubleshoot_blanks Troubleshoot Blanks (Reagents, Glassware, Environment) high_blanks->troubleshoot_blanks Yes blanks_ok Blanks OK high_blanks->blanks_ok No troubleshoot_blanks->check_blanks check_digestion Review Digestion/Combustion Parameters blanks_ok->check_digestion incomplete_digestion Incomplete Digestion/Combustion? check_digestion->incomplete_digestion optimize_digestion Optimize Parameters (Time, Temp, Catalyst) incomplete_digestion->optimize_digestion Yes digestion_ok Digestion/Combustion OK incomplete_digestion->digestion_ok No optimize_digestion->check_digestion check_matrix Suspect Matrix Interference? digestion_ok->check_matrix matrix_effect Matrix Effect Confirmed? check_matrix->matrix_effect correct_matrix Implement Corrective Action (Dilution, Standard Addition) matrix_effect->correct_matrix Yes no_matrix_effect No Matrix Effect matrix_effect->no_matrix_effect No correct_matrix->check_matrix review_calibration Review Instrument Calibration and Performance no_matrix_effect->review_calibration end Consistent TDN Results review_calibration->end

Caption: Troubleshooting workflow for inconsistent TDN results.

ExperimentalWorkflow sample_collection Sample Collection filtration Filtration (0.45 µm) sample_collection->filtration analysis_decision Analyze Immediately? filtration->analysis_decision preservation Preservation (Acidification) storage Storage (4°C) preservation->storage digestion_combustion Digestion (Kjeldahl) or Combustion (HTCC) storage->digestion_combustion analysis_decision->preservation No analysis_decision->digestion_combustion Yes quantification Quantification digestion_combustion->quantification data_analysis Data Analysis & QC quantification->data_analysis report Report Results data_analysis->report

Caption: General experimental workflow for TDN quantification.

Technical Support Center: TDN Precursor Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) precursor extraction methods. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and analysis of these important carotenoid-derived compounds from complex matrices such as grapes and wine.

Frequently Asked Questions (FAQs)

Q1: What are TDN precursors and why are they important?

A1: TDN (this compound) is a C13-norisoprenoid responsible for the petrol or kerosene aroma in aged Riesling wines. Its precursors are non-volatile compounds, primarily glycosidically-bound carotenoid degradation products, that are naturally present in grapes.[1][2][3] During winemaking and aging, these precursors can be hydrolyzed, releasing the aromatic TDN. Understanding and quantifying these precursors is crucial for managing wine aroma profiles and for broader research into carotenoid metabolism.

Q2: What are the general steps involved in extracting TDN precursors from grapes or wine?

A2: A typical workflow involves an initial extraction from the matrix (e.g., solid-phase extraction for wine, solvent extraction for grape skins), followed by enzymatic hydrolysis to release the TDN aglycone from its glycosidic bond, and subsequent analysis, often by gas chromatography-mass spectrometry (GC-MS).[1][4]

Q3: I am not detecting any TDN precursors in my extract. What could be the reason?

A3: There are several possibilities:

  • Low Initial Concentration: The concentration of TDN precursors can be highly variable depending on the grape variety, vineyard conditions (e.g., sun exposure), and vintage.[5]

  • Inefficient Extraction: The chosen extraction method may not be suitable for the matrix or the target analytes.

  • Degradation: C13-norisoprenoids can be sensitive to heat, light, and oxidative conditions during extraction and storage.[6][7]

  • Ineffective Hydrolysis: The enzymatic hydrolysis step may be incomplete, failing to release the TDN aglycone for detection.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Recovery or Yield of TDN Precursors

Low recovery is a frequent issue in natural product extraction. The following table summarizes potential causes and solutions.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Initial Extraction (Solid Phase Extraction - SPE) - Check Sorbent-Analyte Compatibility: Ensure the SPE sorbent has the appropriate chemistry (e.g., reversed-phase C18) to retain the relatively non-polar TDN precursor aglycones or their glycosides.[8] - Optimize Loading Conditions: Ensure the sample pH and solvent composition promote retention. High ethanol content in the sample can reduce retention on reversed-phase sorbents. Consider diluting the sample with water.[9] - Optimize Wash Step: The wash solvent may be too strong, leading to premature elution of the analytes. Use a weaker solvent or a smaller volume.[10][11] - Optimize Elution Step: The elution solvent may not be strong enough to desorb the analytes. Increase the solvent strength (e.g., higher percentage of organic solvent) or the elution volume.[8][12]
Inefficient Initial Extraction (Liquid-Liquid Extraction - LLE) - Solvent Polarity: Ensure the chosen organic solvent has an appropriate polarity to partition the TDN precursors from the aqueous phase (wine or grape must). - Emulsion Formation: Emulsions can trap analytes and prevent clean phase separation. To break emulsions, try adding salt (salting out), centrifugation, or filtering through a glass wool plug.[13] - Incorrect pH: Adjust the pH of the aqueous phase to ensure the analytes are in a neutral form for better partitioning into the organic solvent.
Incomplete Enzymatic Hydrolysis - Enzyme Activity: Verify the activity of your glycosidase enzyme preparation. Consider using a different enzyme or a combination of enzymes.[14][15] - Incubation Conditions: Optimize incubation time, temperature, and pH for the specific enzyme used. The wine matrix (ethanol, SO2) can inhibit some enzymes.[15][16] - Substrate Accessibility: The precursors might not be accessible to the enzyme. Ensure proper mixing and consider sample cleanup before hydrolysis.
Analyte Degradation - Temperature: Avoid high temperatures during extraction and solvent evaporation steps, as carotenoid derivatives can be heat-labile.[17] - Light Exposure: Protect samples from light, as C13-norisoprenoids can undergo photochemical degradation.[3] Use amber vials and work in a dimly lit environment. - Oxidation: Minimize exposure to oxygen. Consider working under an inert atmosphere (e.g., nitrogen) and using degassed solvents.[7]
Problem 2: Poor Reproducibility in Quantitative Analysis

Inconsistent results between replicates can invalidate your findings.

Potential Cause Troubleshooting Steps & Solutions
Matrix Effects in GC-MS Analysis - Definition: Co-extracted compounds from the grape or wine matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[18] - Solution: Use a matrix-matched calibration curve for quantification. This involves preparing calibration standards in a blank matrix extract that is similar to your samples. - Internal Standards: Employ a suitable internal standard that has similar chemical properties and chromatographic behavior to the TDN precursors.
Inconsistent Sample Preparation - Standardize Volumes and Weights: Ensure precise and consistent measurements of sample volumes, solvent volumes, and sorbent masses. - Automate Where Possible: Use automated liquid handlers or SPE systems to minimize human error. - Consistent Timing: Ensure that incubation times and other time-dependent steps are strictly controlled.
Variable SPE Cartridge Performance - Bed Drying: Do not allow the SPE sorbent bed to dry out between conditioning, loading, and washing steps, as this can lead to inconsistent flow and poor recovery.[8] - Flow Rate: Maintain a consistent and slow flow rate during sample loading to ensure adequate interaction between the analyte and the sorbent.[9][11]

Experimental Protocols

Key Experiment: General Protocol for TDN Precursor Extraction and Hydrolysis

This protocol provides a general framework. Optimization will be required based on the specific sample matrix and available equipment.

  • Sample Preparation:

    • Wine: Centrifuge or filter the wine sample to remove particulate matter.

    • Grapes: Homogenize grape skins in a suitable buffer (e.g., citrate-phosphate buffer, pH 5). Centrifuge and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Cartridge: C18 SPE cartridge.

    • Conditioning: Condition the cartridge with methanol followed by water or a buffer similar to the sample matrix.

    • Loading: Load the prepared sample onto the cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of ethanol in water) to remove polar interferences like sugars and acids.

    • Elution: Elute the glycosidic precursors with a stronger solvent, such as methanol or ethyl acetate.

  • Solvent Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 35°C).

  • Enzymatic Hydrolysis:

    • Reconstitute the dried extract in a suitable buffer (e.g., citrate-phosphate buffer, pH 5).

    • Add a glycosidase enzyme preparation (e.g., from Aspergillus niger).

    • Incubate at an optimized temperature (e.g., 40°C) for a specific duration (e.g., 16 hours).

  • Extraction of Aglycones:

    • After hydrolysis, perform a liquid-liquid extraction of the released aglycones (including TDN) using a non-polar solvent like hexane or a mixture of hexane and diethyl ether.

  • Analysis:

    • Concentrate the organic extract and analyze by GC-MS.

Visualizations

Logical Workflow for Troubleshooting Low Recovery

low_recovery_troubleshooting start Start: Low TDN Precursor Recovery check_initial_extraction Step 1: Verify Initial Extraction start->check_initial_extraction spe_issues SPE Problems? (Sorbent, Solvents, Flow) check_initial_extraction->spe_issues Using SPE lle_issues LLE Problems? (Emulsion, pH) check_initial_extraction->lle_issues Using LLE check_hydrolysis Step 2: Evaluate Enzymatic Hydrolysis enzyme_inactive Enzyme Inactive or Inhibited? check_hydrolysis->enzyme_inactive check_degradation Step 3: Assess Analyte Degradation harsh_conditions Harsh Conditions? (Heat, Light, O2) check_degradation->harsh_conditions spe_issues->check_hydrolysis No optimize_spe Optimize SPE Protocol (See Table 1) spe_issues->optimize_spe Yes optimize_spe->check_hydrolysis lle_issues->check_hydrolysis No optimize_lle Optimize LLE Protocol (See Table 1) lle_issues->optimize_lle Yes optimize_lle->check_hydrolysis enzyme_inactive->check_degradation No optimize_hydrolysis Optimize Hydrolysis Conditions (Enzyme, Time, Temp, pH) enzyme_inactive->optimize_hydrolysis Yes optimize_hydrolysis->check_degradation implement_protective_measures Implement Protective Measures (Low Temp, Amber Vials, N2) harsh_conditions->implement_protective_measures Yes end End: Recovery Improved harsh_conditions->end No, other issue implement_protective_measures->end tdn_pathway carotenoids Carotenoids in Grapes (e.g., Lutein, β-carotene) degradation Enzymatic / Photochemical Degradation carotenoids->degradation glycosides Glycosidically-Bound TDN Precursors (Non-Volatile) degradation->glycosides hydrolysis Acid or Enzymatic Hydrolysis glycosides->hydrolysis tdn Free TDN (Volatile Aroma) hydrolysis->tdn

References

Technical Support Center: Total Dissolved Nitrogen (TDN) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Total Dissolved Nitrogen (TDN) Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on calibration curve problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific issues related to TDN analysis calibration curves.

1. My calibration curve has a low coefficient of determination (r²). What does this indicate and how can I fix it?

A low coefficient of determination (r²) suggests a poor fit of the regression line to your calibration data points, indicating that the relationship between the concentration of your standards and their instrumental response is not strongly linear.

Troubleshooting Steps:

  • Review Standard Preparation: Inaccurate preparation of standards is a primary cause of poor calibration curves.

    • Verify the purity and proper storage of your primary standard (e.g., glutamic acid).

    • Ensure accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks.

    • Prepare fresh working standards for each batch of analysis.[1]

  • Check for Contamination: Contamination can introduce significant error.

    • Use high-purity reagent water for all dilutions and blanks.[2]

    • Ensure all glassware is scrupulously clean.

  • Instrument Performance: The analytical instrument itself may be the source of the issue.

    • Perform routine maintenance as per the manufacturer's guidelines.[3][4]

    • Check for issues like detector drift, lamp instability, or flow rate fluctuations.

  • Re-measure Standards: If the above steps do not resolve the issue, re-measure your calibration standards. It is good practice to analyze standards in a random order to minimize the impact of any systematic drift.[5]

Acceptable r² Values:

The acceptable r² value can vary depending on the analytical method and regulatory requirements. However, general guidelines are provided in the table below.

Application/MethodGenerally Acceptable r² Value
General Analytical Chemistry> 0.990[6][7]
Pharmaceutical Impurity Analysis> 0.990[6]
Pharmaceutical Assay Method> 0.999[6]

2. My calibration curve is non-linear. What are the possible causes and what should I do?

Non-linearity in a calibration curve can occur for several reasons, from chemical phenomena to instrumental limitations.

Possible Causes and Solutions:

  • Concentration Range Exceeded: The linear dynamic range of the instrument may have been exceeded at higher concentrations.

    • Solution: Narrow the concentration range of your calibration standards or dilute your samples to fall within the linear range.[7]

  • Detector Saturation: At high analyte concentrations, the detector response may become non-linear as it approaches its saturation point.[7]

    • Solution: Similar to exceeding the concentration range, reduce the concentration of your highest standards and samples.

  • Chemical Equilibria: The analyte may be involved in concentration-dependent chemical equilibria (e.g., dissociation, association) that affect the measured response.

    • Solution: Adjusting sample and standard matrix conditions (e.g., pH, ionic strength) may help, but a non-linear calibration model might be necessary.

  • Matrix Effects: Components in the sample matrix can interfere with the analyte measurement, leading to non-linearity.

    • Solution: Employ matrix-matched calibration standards or use the standard addition method.

If non-linearity is inherent to the method, a non-linear regression model (e.g., a second-order polynomial) can be used to fit the calibration curve.[8][9] However, it is crucial to validate the non-linear model thoroughly.

3. I am observing a significant y-intercept in my calibration curve. Is this acceptable?

A non-zero y-intercept indicates that there is a measurable response even when the analyte concentration is zero.

Potential Sources and Corrective Actions:

  • Contaminated Reagent Blank: The most common cause is contamination in the reagent blank used to zero the instrument.

    • Solution: Prepare a fresh reagent blank using high-purity water and reagents. Ensure that the blank is treated in the exact same manner as the standards and samples.[2]

  • Instrumental Background Signal: The instrument may have a baseline electronic noise or background signal that contributes to the intercept.

    • Solution: While often unavoidable, this should be consistent. A high and fluctuating intercept may indicate an instrument issue that requires maintenance.

  • Interference: An interfering substance in the reagents can produce a signal.

    • Solution: Analyze reagent purity and consider using higher-grade chemicals.

A small, stable, and positive y-intercept may be acceptable if it is consistently observed and accounted for in the calculations. However, a large or negative intercept often points to a problem that needs to be addressed.[10]

4. My sample results are inconsistent, even with a good calibration curve. What could be the problem?

Inconsistent sample results, despite a valid calibration curve, often point to issues with the sample itself or the analytical process after calibration.

Troubleshooting Checklist:

  • Sample Heterogeneity: The aliquot of the sample being analyzed may not be representative of the bulk sample.

    • Solution: Ensure thorough mixing of the sample before taking an aliquot.

  • Interferences in the Sample Matrix: The sample matrix may contain substances that interfere with the TDN measurement.

    • Potential Interferences: High concentrations of nitrate (>10 mg/L), organic matter, sulfide, iron, copper, and other metals can interfere with the analysis.[2][11] Suspended matter can also restrict flow in automated systems.[2]

    • Solution: Address interferences through appropriate sample pretreatment, such as anion exchange for high nitrate, or dilution.[11] For suspended solids, filtration is necessary for TDN analysis.[2]

  • Inconsistent Digestion: The efficiency of the persulfate digestion step is critical for converting all nitrogen forms to nitrate.

    • Solution: Ensure accurate addition of digestion reagents and consistent heating temperature and duration for all standards and samples.

  • pH Effects: The pH during photo-oxidation methods can significantly influence the yield of nitrate and nitrite.[12]

    • Solution: Maintain the recommended pH (typically 8.5-9) during irradiation to minimize interferences from halides and organic matter.[12]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards for TDN Analysis

This protocol describes the preparation of a stock standard and a series of working standards for generating a calibration curve.

Materials:

  • Glutamic Acid (Reagent Grade)

  • Chloroform (Preservative)

  • High-purity, deionized water

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 500 mL, 100 mL)

  • Calibrated micropipettes

Procedure:

  • Prepare the Stock Standard Solution (e.g., 100 mg/L N):

    • Accurately weigh 0.3705 g of glutamic acid.[1]

    • Quantitatively transfer the glutamic acid to a 500 mL volumetric flask.

    • Add approximately 400 mL of deionized water and dissolve the solid completely.

    • Bring the flask to volume with deionized water and mix thoroughly.

    • Add 0.5 mL of chloroform as a preservative.[1]

    • Label the flask with the compound name, concentration, preparation date, and preparer's initials. This stock solution should be stored at 4°C.

  • Prepare Working Calibration Standards:

    • Prepare a series of working standards by diluting the stock solution. The concentration range should bracket the expected concentration of the unknown samples.

    • For example, to prepare a 10 mg/L N standard, dilute 10 mL of the 100 mg/L stock solution to 100 mL in a volumetric flask with deionized water.

    • A typical set of standards might include: 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/L N.

    • Prepare a reagent blank using only deionized water and the same reagents added to the standards.

    • Working standards should be prepared fresh for each analytical batch.[1]

Table of Dilutions for Working Standards:

Target Concentration (mg/L N)Volume of Stock (100 mg/L N)Final Volume (mL)
0.10.1 mL100
0.50.5 mL100
1.01.0 mL100
2.52.5 mL100
5.05.0 mL100
10.010.0 mL100

Visualizations

Diagram 1: Troubleshooting Workflow for a Low r² Value

low_r_squared_workflow start Low r² Value Observed (<0.990) check_standards Review Standard Preparation start->check_standards check_contamination Check for Contamination check_standards->check_contamination Standards OK check_instrument Assess Instrument Performance check_contamination->check_instrument No Contamination remeasure Prepare Fresh Standards and Re-measure check_instrument->remeasure Instrument OK evaluate_curve Evaluate New Calibration Curve remeasure->evaluate_curve issue_resolved Issue Resolved evaluate_curve->issue_resolved r² > 0.990 further_troubleshooting Further Troubleshooting Required (e.g., Method Development) evaluate_curve->further_troubleshooting r² < 0.990 tdn_analysis_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection filtration Filtration (for TDN) sample_collection->filtration digestion Alkaline Persulfate Digestion to Nitrate filtration->digestion standard_prep Prepare Calibration Standards standard_prep->digestion reduction Cadmium Reduction or Enzyme Reduction to Nitrite digestion->reduction colorimetry Colorimetric Detection (Azo Dye Formation) reduction->colorimetry calibration_curve Generate Calibration Curve colorimetry->calibration_curve concentration_calc Calculate Sample Concentration calibration_curve->concentration_calc data_review Data Review & QC concentration_calc->data_review

References

Technical Support Center: Toluenediamine (TDN) Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic (GC) analysis of Toluenediamine (TDN) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and accuracy of their TDN isomer separations.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution between TDN isomers in GC challenging?

A1: Toluenediamine (TDN) exists as several positional isomers, such as 2,4-TDN and 2,6-TDN. These molecules have the same molecular weight and very similar chemical properties and boiling points, making them difficult to separate using standard GC methods. Effective separation relies on exploiting subtle differences in their interaction with the GC stationary phase.

Q2: I'm observing poor resolution and co-elution of my TDN isomers. What should I investigate first?

A2: The first and most critical factor to investigate is your GC column's stationary phase.[1][2] The selectivity of the stationary phase has the greatest impact on resolving isomers.[1][2] For polar compounds like TDN, a column with a different polarity or specific functional groups may be required to improve separation.

Q3: What type of GC column is recommended for separating TDN isomers?

A3: A mid-to-high polarity column is generally recommended. The principle of "like dissolves like" suggests that a polar stationary phase will interact more effectively with the polar TDN analytes.[2][3] Specifically, columns with phenyl and/or cyanopropyl functional groups often provide the necessary selectivity. For example, a DB-17 column, which has a 50% Phenyl-methylpolysiloxane phase, has been successfully used for this purpose.[4][5]

Q4: My chromatogram shows significant peak tailing for the TDN isomers. What are the common causes and solutions?

A4: Peak tailing for polar analytes like TDN is typically caused by unwanted interactions within the GC system. Common causes include:

  • Active Sites: The inlet liner, column, or even contamination in the system can have active sites (e.g., exposed silanols) that irreversibly adsorb the polar amine groups of TDN.[6][7][8] Using a properly deactivated inlet liner and a high-quality, well-conditioned column is crucial.[9][10]

  • Incomplete Derivatization: Free, underivatized TDN is highly polar and prone to tailing. Ensuring the derivatization reaction goes to completion is essential for good peak shape.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[6][7] Consider diluting the sample or using a column with a thicker film or larger internal diameter.[3]

Q5: What is derivatization, and why is it essential for TDN analysis?

A5: Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical method.[11][12] For TDN analysis by GC, derivatization is critical for several reasons:

  • Increases Volatility: It masks the polar amine functional groups, which reduces intermolecular hydrogen bonding and makes the TDN derivatives more volatile.[11][13]

  • Improves Peak Shape: By reducing polarity, derivatization minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[13]

  • Enhances Thermal Stability: It prevents the degradation of the analyte at the high temperatures used in the GC inlet and oven.[11] Common derivatizing reagents for TDN include Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA).[14][15][16][17]

Q6: How can I optimize the oven temperature program to improve the resolution of TDN isomers?

A6: Temperature programming is highly recommended over an isothermal method as it improves peak shape and allows for the separation of compounds with a range of boiling points.[18][19]

  • Initial Temperature: A lower initial oven temperature increases the interaction of early-eluting compounds with the stationary phase, which can significantly improve the resolution between closely eluting isomers.[18][20][21]

  • Ramp Rate: The rate at which the temperature increases affects the separation. A slower ramp rate (e.g., 5-10°C/min) generally provides better resolution, although it increases the total analysis time.[18] An optimal starting ramp rate can be estimated as 10°C per column hold-up time (void time).[20][22]

  • Final Temperature and Hold: The final temperature should be high enough to ensure all components are eluted from the column, preventing ghost peaks in subsequent runs.[20][23]

Troubleshooting Guide

When encountering poor resolution of TDN isomers, a systematic approach is key to identifying and solving the problem. The following workflow can guide your troubleshooting efforts.

G cluster_0 Troubleshooting Poor Resolution of TDN Isomers cluster_1 Step 1: Review Sample Preparation cluster_2 Step 2: Check GC Column cluster_3 Step 3: Optimize GC Method Parameters cluster_4 Step 4: Inspect System Hardware Start Start: Poor Resolution or Co-eluting Peaks Derivatization Is Derivatization Complete? Start->Derivatization Check First CheckReaction Action: Verify derivatization protocol. - Check reagent age/purity. - Optimize reaction time/temp. Derivatization->CheckReaction If No Column Is the Column Suitable? Derivatization->Column If Yes CheckReaction->Derivatization ColumnAction Action: Use a mid-to-high polarity column. (e.g., 50% Phenyl or Cyanopropyl phase). Ensure column is properly conditioned. Column->ColumnAction If No Temp Is Temperature Program Optimized? Column->Temp If Yes ColumnAction->Column TempAction Action: Lower initial oven temperature. Reduce temperature ramp rate (e.g., 5-10°C/min). Temp->TempAction If No Flow Is Carrier Gas Flow Optimal? Temp->Flow If Yes TempAction->Temp FlowAction Action: Verify flow rate. Ensure consistent head pressure. Check for leaks. Flow->FlowAction If No Inlet Is the Inlet Liner Clean & Deactivated? Flow->Inlet If Yes FlowAction->Flow InletAction Action: Clean or replace the inlet liner. Use a deactivated liner to prevent analyte adsorption. Inlet->InletAction If No End End: Resolution Improved Inlet->End If Yes InletAction->Inlet G Sample 1. Sample Collection (e.g., Hydrolyzed Urine/Plasma) Extraction 2. Liquid-Liquid Extraction (e.g., with Toluene) Sample->Extraction Derivatization 3. Derivatization (e.g., with PFPA or HFBA) Extraction->Derivatization GC_Inject 4. GC-MS Injection Derivatization->GC_Inject Separation 5. Chromatographic Separation (Optimized Temperature Program) GC_Inject->Separation Detection 6. Mass Spectrometry Detection (e.g., Selected Ion Monitoring) Separation->Detection Analysis 7. Data Analysis (Peak Integration & Quantification) Detection->Analysis

References

Technical Support Center: Preventing TDN Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,3,6,8-tetranitro-dibenzofuran (TDN) during sample preparation. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of TDN during sample preparation?

A1: TDN, as a nitroaromatic compound, is susceptible to degradation from several factors. The primary causes include:

  • Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: Degradation caused by oxidizing agents, which may be present in solvents or introduced from the environment.[1] The nitro groups on the aromatic ring make the compound susceptible to oxidative degradation.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Nitroaromatic compounds are known to be photosensitive.[3]

  • Thermal Stress: High temperatures can accelerate the rate of degradation.[3]

Q2: I observed a color change in my TDN solution. Does this indicate degradation?

A2: A change in color, such as the appearance of a yellow or brown hue, is a common visual indicator of the degradation of nitroaromatic compounds.[4] While this can be a strong indication of degradation, it is not conclusive. Analytical confirmation is recommended.

Q3: How can I definitively confirm if my TDN sample has degraded?

A3: The most reliable method to confirm and quantify the degradation of TDN is by using a stability-indicating analytical method.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. This method allows for the separation of the parent TDN from its degradation products, enabling accurate quantification of the remaining active compound.

Q4: What are the recommended storage conditions for TDN stock solutions to minimize degradation?

A4: To ensure the stability of TDN stock solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at a controlled room temperature or refrigerated (2-8°C), as specified for similar nitroaromatic compounds. Avoid repeated freeze-thaw cycles.[4]

  • Light: Protect solutions from light by using amber glass vials or by storing them in the dark.[4]

  • Atmosphere: For compounds sensitive to oxidation, storing under an inert atmosphere, such as nitrogen or argon, can prevent degradation.[4]

  • Container: Use tightly sealed, non-reactive containers like glass vials with Teflon-lined caps to prevent solvent evaporation and contamination.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram TDN degradation- Perform a forced degradation study to identify potential degradation products. - Review sample preparation and storage conditions (light, temperature, pH).
Loss of analytical signal or potency Significant degradation of TDN- Quantify the TDN concentration using a validated stability-indicating HPLC method. - Prepare fresh solutions from a new stock for each experiment.
Precipitate formation in solution - Degradation leading to insoluble products. - Exceeding the solubility limit at the storage temperature.- Visually inspect the solution before use. - If a precipitate is present, preparing a fresh solution is the safest approach as warming may not reverse degradation.
Inconsistent experimental results Inconsistent TDN concentration due to degradation between experiments.- Prepare fresh solutions for each experiment. - Validate the stability of the stock solution over the intended period of use by analyzing it at different time points.

Experimental Protocols

Forced Degradation Study Protocol (Illustrative Example)

A forced degradation study is essential for understanding the stability of a molecule and for developing a stability-indicating analytical method.[4][5] The goal is to induce degradation to an extent that allows for the detection and separation of degradation products.

Objective: To investigate the degradation of TDN under various stress conditions.

Materials:

  • TDN reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of TDN in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of TDN stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix 1 mL of TDN stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix 1 mL of TDN stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place a solid sample of TDN in an oven at a high temperature (e.g., 105°C) for a defined period (e.g., 48 hours). Dissolve the stressed solid in the initial solvent for analysis. For solutions, incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the TDN solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a developed HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent TDN.

Quantitative Data Summary

The following table provides an illustrative summary of potential TDN degradation under various forced degradation conditions. Note: This data is hypothetical and serves as an example for how to present results from a forced degradation study. Actual degradation will depend on the specific experimental conditions.

Stress ConditionDurationTemperature% TDN Degraded (Illustrative)Number of Degradation Products (Illustrative)
0.1 M HCl24 hours60°C15%2
0.1 M NaOH8 hours60°C40%3
3% H₂O₂24 hoursRoom Temp25%2
Dry Heat48 hours105°C10%1
Photostability--30%4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare TDN Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photodegradation stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Degradation

Caption: Workflow for a forced degradation study of TDN.

troubleshooting_logic start Inconsistent Results or Unexpected Peaks check_degradation Suspect TDN Degradation? start->check_degradation visual Visual Inspection (Color Change, Precipitate) check_degradation->visual Yes other_issue Investigate Other Experimental Variables check_degradation->other_issue No analytical Analytical Confirmation (HPLC) visual->analytical degraded Degradation Confirmed analytical->degraded Degradation Detected not_degraded No Degradation Detected analytical->not_degraded No Significant Degradation review_prep Review Sample Prep & Storage Conditions degraded->review_prep not_degraded->other_issue fresh_sample Prepare Fresh Samples review_prep->fresh_sample

Caption: Troubleshooting logic for investigating TDN degradation.

References

Technical Support Center: Stability of Thymidine (TDN) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Thymidine (TDN) in solution, particularly concerning the impact of pH. This resource is intended for researchers, scientists, and drug development professionals who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TDN solution appears to be degrading. What are the common causes?

A1: TDN degradation in solution can be influenced by several factors, with pH being a primary contributor. Both acidic and alkaline conditions can accelerate the hydrolysis of the N-glycosidic bond, leading to the cleavage of thymine from the deoxyribose sugar. Other factors include temperature, light exposure, and the presence of oxidizing agents.

Q2: I am observing unexpected peaks in my HPLC analysis of a TDN solution. Could this be due to degradation?

A2: Yes, the appearance of new peaks during HPLC analysis is a strong indicator of TDN degradation. Under acidic conditions, the primary degradation product is typically thymine. In alkaline solutions, other degradation pathways may be initiated. It is crucial to use a validated stability-indicating HPLC method to separate and identify these potential degradants.

Q3: How can I minimize TDN degradation in my experimental solutions?

A3: To enhance the stability of TDN in solution, it is recommended to:

  • Control the pH: Maintain the pH of the solution as close to neutral (pH 7) as possible, unless the experimental protocol requires acidic or alkaline conditions.

  • Manage Temperature: Store TDN solutions at refrigerated temperatures (2-8 °C) or frozen, depending on the required storage duration. Avoid repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared TDN solutions for your experiments to minimize the impact of time-dependent degradation.

Q4: At what pH is TDN most stable?

A4: While specific quantitative data for the pH-dependent stability of thymidine is not extensively published, nucleosides are generally most stable in the neutral pH range. Extreme acidic and alkaline pH conditions are known to catalyze hydrolysis.

Q5: Are there any predictive models for TDN degradation?

Quantitative Data on Nucleoside Stability

pHHalf-life (t½) of 2'-deoxyxanthosineRate Constant (k) (s⁻¹)
27.7 hours2.5 x 10⁻⁵
61104 hours1.7 x 10⁻⁷
717,700 hours (approximately 2 years)1.1 x 10⁻⁸

Data sourced from studies on 2'-deoxyxanthosine and should be considered as an illustrative example of pH effects on nucleoside stability.[1][2]

Experimental Protocols

Protocol: Forced Degradation Study of TDN in Solution

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of TDN under various pH conditions.

1. Materials:

  • Thymidine (TDN) powder

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate buffer (pH 7.0)

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

2. Preparation of TDN Stock Solution:

  • Accurately weigh a known amount of TDN powder.

  • Dissolve the TDN in HPLC-grade water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the TDN stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the TDN stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M).

    • Incubate and sample as described for acidic hydrolysis.

    • Neutralize the samples with an appropriate amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Mix an aliquot of the TDN stock solution with an equal volume of phosphate buffer (pH 7.0).

    • Incubate and sample as described above.

4. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the intact TDN and the appearance of any degradation product peaks.

  • The mobile phase composition and gradient will need to be optimized to achieve adequate separation of TDN from its degradants.

5. Data Analysis:

  • Calculate the percentage of TDN remaining at each time point for each stress condition.

  • Plot the natural logarithm of the TDN concentration versus time to determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

TDN_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation TDN_Stock Prepare TDN Stock Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) TDN_Stock->Acid Expose to stress Neutral Neutral Hydrolysis (e.g., pH 7 Buffer, 60°C) TDN_Stock->Neutral Expose to stress Alkaline Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) TDN_Stock->Alkaline Expose to stress Sampling Time-point Sampling Acid->Sampling Neutral->Sampling Alkaline->Sampling Neutralization Neutralization Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Kinetics Determine Degradation Kinetics (Rate Constant, Half-life) HPLC->Kinetics Pathway Identify Degradation Pathway HPLC->Pathway

Caption: Workflow for a forced degradation study of TDN.

TDN_Degradation_Pathway cluster_acid Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 10) TDN Thymidine (TDN) Thymine Thymine TDN->Thymine Hydrolysis of N-glycosidic bond TDN->Thymine Deoxyribose 2-Deoxyribose Other Other Degradation Products TDN->Other Hydrolysis TDN->Other

Caption: Simplified TDN degradation pathways under different pH conditions.

References

Technical Support Center: Accurate Peak Integration in Thermal Desorption Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for accurate data processing in Thermal Desorption (TD) based analytical methods. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the integration of chromatographic or spectroscopic peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor peak integration?

A1: Poor peak integration often stems from an incorrect baseline definition. Issues like baseline drift, negative peaks, or high noise levels can lead data systems to misidentify the start and end of a peak, resulting in significant errors in area calculation.[1] It is crucial to ensure that the baseline is correctly set before integrating the peaks.

Q2: When should I consider manual peak integration over automated integration?

A2: Automated integration is generally preferred for its efficiency and consistency.[2] However, manual integration may be necessary in specific scenarios, such as when dealing with co-eluting peaks, low signal-to-noise ratios, or complex sample matrices where software algorithms may fail.[1][2] It is essential to have clear Standard Operating Procedures (SOPs) for manual integration to ensure traceability and consistency.[2]

Q3: How does the signal-to-noise ratio (S/N) affect peak integration?

A3: The signal-to-noise ratio is a critical factor influencing the performance of your method.[3] A low S/N can make it difficult for the integration algorithm to distinguish the peak from the baseline noise, leading to inaccurate peak area determination. For reliable quantification, a higher S/N is desirable. An S/N ratio of at least 10 is often considered the limit of quantification (LOQ).[4][5]

Q4: What are common causes of peak tailing and how can it be addressed?

A4: Peak tailing can be caused by several factors including interactions between the analyte and active sites in the analytical column, issues with the column itself (e.g., deterioration of the packed bed), or extra-column band broadening.[6] To address this, ensure the column is in good condition and consider optimizing the mobile phase or temperature gradient.[7]

Q5: How can I resolve overlapping or co-eluting peaks?

A5: Resolving overlapping peaks can be achieved through experimental optimization or computational deconvolution.[7] Experimental approaches include modifying the temperature program, changing the analytical column to one with a different stationary phase, or adjusting the carrier gas flow rate.[7][8] Two-dimensional techniques like GCxGC-MS can also provide enhanced separation.[8] Computationally, deconvolution algorithms can mathematically separate overlapping signals based on their unique spectral characteristics.[8]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Inconsistent Peak Areas for Replicate Injections

Possible Causes & Solutions:

CauseTroubleshooting Steps
Improper Peak Integration Settings Review and optimize integration parameters such as peak width, threshold, and drift sensitivity. Ensure the same integration method is applied to all injections in a run.[9]
Variable Baseline Implement a consistent baseline correction method. For drifting baselines, consider using an asymmetric least squares (ALS) or wavelet transform-based correction.[10]
Injector Malfunction Verify the proper functioning of the autosampler or injector to ensure consistent injection volumes.[6]
Sample Degradation Ensure samples are stable under the storage and analysis conditions.
Carryover from Previous Injection Run a blank solvent injection to check for carryover. If present, optimize the system bake-out time and temperature between runs.[11]
Issue 2: Broad or Tailing Peaks

Possible Causes & Solutions:

CauseTroubleshooting Steps
Column Degradation Check the column's performance. It may need to be conditioned or replaced.[11]
Active Sites in the System Deactivate the system by silanizing the injector liner and column to minimize analyte interaction.
Inappropriate Desorption Flow Optimize the desorption flow rate. A flow rate that is too low can lead to broader peaks.[11]
Cold Spots in the Transfer Line Ensure the transfer line from the thermal desorber to the instrument is uniformly heated to prevent condensation of less volatile compounds.[12]
Sample Overload Reduce the amount of sample loaded onto the sorbent tube.
Issue 3: Difficulty Integrating Small Peaks on a Noisy Baseline

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Detector Noise Check the detector specifications and ensure the baseline noise is within an acceptable range.[3] Consider using signal averaging or digital filtering to reduce noise, but be cautious not to distort the peak shape.[13]
Inadequate Signal Increase the sample amount or adjust the split ratio to allow more sample to reach the detector.[14]
Suboptimal Data Acquisition Rate Ensure the data acquisition rate is sufficient to define the peak shape adequately, typically 10-20 data points across the peak.[13]
Baseline Correction Issues Employ advanced baseline correction algorithms designed for noisy data.[10][15]

Experimental Protocols

General Workflow for Thermal Desorption Analysis
  • Sample Collection: Collect volatile and semi-volatile organic compounds (VOCs and SVOCs) from the sample matrix onto a sorbent tube. The choice of sorbent depends on the target analytes.[16]

  • Thermal Desorption: Place the sorbent tube in the thermal desorber. The tube is heated, and a carrier gas purges the desorbed analytes onto a focusing trap.

  • Cryo-focusing (Optional): The focusing trap is typically cooled to a low temperature to concentrate the analytes into a narrow band.

  • Secondary Desorption (Trap Desorption): The focusing trap is rapidly heated, injecting the analytes as a sharp pulse into the analytical instrument (e.g., GC or other spectrometer).

  • Separation and Detection: Analytes are separated based on their physicochemical properties (e.g., by a GC column) and detected.

  • Data Acquisition: The detector signal is recorded as a function of time or frequency, generating a chromatogram or spectrum.

  • Data Processing: The acquired data is processed, which includes baseline correction, peak detection, and peak integration to determine the area or height of each peak.

  • Quantification: The peak areas are compared to those of known standards to determine the concentration of the analytes in the original sample.

Data Presentation

Table 1: Typical Parameters for Optimizing Peak Integration
ParameterRecommended Setting/ValueImpact on Peak Integration
Peak Width Set to the width of the narrowest peak of interestAffects the sensitivity of peak detection.
Threshold/Slope Sensitivity Adjust based on noise levelDetermines the minimum slope required to start and end a peak.
Baseline Correction Window Define regions free of peaksEnsures the baseline is calculated from true baseline points.
Data Acquisition Rate 10-20 points across the narrowest peakInsufficient points can lead to inaccurate peak shape and area.[13]
Desorption Temperature Analyte and sorbent dependentIncomplete desorption can lead to carryover and poor peak shape.
Trap Desorption Flow >2 mL/min for optimal peak widthsAffects the sharpness of the injected band.[11]

Visualizations

TDN_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis raw_data Raw Data (Chromatogram/Spectrum) baseline Baseline Correction raw_data->baseline Input peak_detection Peak Detection baseline->peak_detection peak_integration Peak Integration peak_detection->peak_integration quantification Quantification & Reporting peak_integration->quantification Peak List (Area/Height)

Caption: Data processing workflow for TDN peak integration.

Troubleshooting_Tree start Integration Issue Detected q_baseline Is the baseline correct? start->q_baseline a_baseline Adjust baseline correction parameters. - Check for drift - Remove negative peaks q_baseline->a_baseline No q_noise Is the S/N ratio low? q_baseline->q_noise Yes a_baseline->q_noise a_noise Improve S/N: - Increase sample concentration - Optimize detector settings - Use signal averaging q_noise->a_noise Yes q_overlap Are peaks overlapping? q_noise->q_overlap No a_noise->q_overlap a_overlap Optimize separation: - Modify temperature program - Change column Use deconvolution software q_overlap->a_overlap Yes end Accurate Integration q_overlap->end No a_overlap->end

Caption: Troubleshooting decision tree for peak integration.

References

Technical Support Center: Inter-laboratory Comparison of TDN Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Total Dissolved Nitrogen (TDN) analysis. The information is compiled from various inter-laboratory comparison studies and established analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for TDN analysis?

A1: The most common methods for TDN analysis are High-Temperature Catalytic Oxidation (HTCO), Alkaline Persulfate Digestion, and the Kjeldahl method.[1][2] HTCO involves the combustion of the sample at high temperatures (e.g., 680-900°C) to convert all nitrogen forms to nitric oxide, which is then detected.[1][3][4] The Persulfate Digestion method uses an oxidizing agent (potassium persulfate) under alkaline conditions and heat to convert all nitrogen compounds to nitrate, which is then measured colorimetrically.[5][6] The Kjeldahl method is a traditional wet chemistry technique that determines Total Kjeldahl Nitrogen (TKN), which includes organic nitrogen and ammonia.[1][7] To get total nitrogen with the Kjeldahl method, nitrate and nitrite must be determined separately and added to the TKN value.[8]

Q2: Which TDN method is the most accurate?

A2: The accuracy of a given method can be influenced by the sample matrix. However, studies have shown that the persulfate digestion method can be very reliable for TDN measurements.[9] High-Temperature Catalytic Oxidation (HTCO) has also been shown to provide accurate results that are comparable to the persulfate digestion method.[1] Some studies have indicated that HTCO might have a slightly lower recovery compared to persulfate digestion.[9] The Kjeldahl method can be prone to both positive and negative biases depending on the sample composition. For instance, in the presence of elevated nitrate, TKN data can be positively biased because some nitrate is reduced to ammonia and counted twice in the total nitrogen computation.[2][10]

Q3: What is the typical analytical range for these methods?

A3: The analytical ranges can vary based on the specific instrumentation and protocol. For the alkaline persulfate digestion method, a typical analytical range for total nitrogen is 0.01 to 3.0 mg-N/L.[5][6] This range can be extended by diluting the sample.[5][6] The HTCO method has a reported range from 0.03 to 10.0 mg L-1.[4]

Q4: How do the methods compare in terms of speed and safety?

A4: The HTCO method is generally faster than the Kjeldahl method, with a single determination taking 3-6 minutes compared to several hours.[1] HTCO is also considered less hazardous as it avoids the use of strong acids and bases required for Kjeldahl digestion.[1][3][4] The persulfate digestion method is also relatively rapid.[11]

Troubleshooting Guides

High-Temperature Catalytic Oxidation (HTCO)
Issue Potential Cause Troubleshooting Steps
Low Recovery of Nitrogen Incomplete oxidation of certain nitrogen compounds (e.g., urea).[4]Ensure the catalyst is active and the furnace temperature is at the recommended setting (typically 680°C or higher).[3][12]
Negative interference from high concentrations of total carbon.[13]Dilute the sample to reduce the carbon load.
Inaccurate Results at Low Concentrations Overestimation of concentrations at lower levels (e.g., 0.5 mg N/L).[14]Use a calibration curve specifically designed for low concentrations.[14]
Negative Dissolved Organic Nitrogen (DON) Values This can occur when DON is calculated by subtracting Dissolved Inorganic Nitrogen (DIN) from TDN, especially when the DIN/TDN ratio is high. Analytical errors in TDN and DIN measurements are compounded in this calculation.[9]Re-analyze the TDN and DIN samples to confirm the initial measurements. Be aware that as the DIN/TDN ratio increases, the uncertainty in the calculated DON value also increases significantly.[9]
Persulfate Digestion
Issue Potential Cause Troubleshooting Steps
Low Total Nitrogen Results Resistance of some particulate nitrogen compounds to digestion in unfiltered samples.[5][6]Ensure thorough homogenization of unfiltered samples before taking an aliquot for digestion.
Depletion of the persulfate reagent by high concentrations of organic carbon (>150 mg-C/L).[5][6]Dilute samples with high organic carbon content before digestion.
Acid-preserved samples can lead to low recoveries if the pH is not neutralized before adding the digestion reagent.[5][6]Adjust the pH of acid-preserved samples to be similar to that of the reagents before digestion.[5]
High Blank Values Contamination of the potassium persulfate (K2S2O8) reagent with nitrogen.[15]Use low-nitrogen potassium persulfate.[5][6] If the blank is still high, the K2S2O8 can be purified by recrystallization.[15]
Ammonia in the laboratory atmosphere.Prepare reagents and samples in an ammonia-free environment. Keep reagent bottles tightly capped.
Inaccurate results for samples with high ammonium Potential for low recovery due to the addition of the alkaline digestion mixture.Perform replicate analyses using different sample dilutions to check for consistency.

Data Presentation

Table 1: Comparison of TDN Analysis Methods

Parameter High-Temperature Catalytic Oxidation (HTCO) Persulfate Digestion Kjeldahl Method (TKN)
Principle Catalyzed combustion at high temperature (680-900°C) to convert N to nitric oxide.[1][3]Alkaline persulfate oxidation to convert all N forms to nitrate.[5][6]Acid digestion to convert organic N to ammonia.[7]
Speed Fast (3-6 minutes per sample).[1]Relatively rapid.[11]Slow (several hours per sample).[1]
Safety Less hazardous, no strong acids/bases.[1][3]Requires handling of a strong oxidizing agent.Hazardous, involves strong acids and high temperatures.[7]
Precision (CV%) Comparable to reference methods.[11]Good precision, with a reported CV of 9.71% in one study.[16]Can have lower precision compared to other methods.[1]
Common Interferences High concentrations of total carbon.[13]High organic carbon, acid-preserved samples, resistant particulates.[5][6]High nitrate concentrations, high dissolved inorganic salts.[7][8]

Experimental Protocols

High-Temperature Catalytic Oxidation (HTCO) Method

This protocol is a generalized procedure based on common HTCO instrument principles.

  • Instrument Setup:

    • Pack the combustion tube with a platinum catalyst on an alumina support.[3]

    • Set the furnace temperature to 680°C.[3][4]

    • Use ultra-pure oxygen as the carrier gas.[3]

  • Calibration:

    • Prepare a series of standard solutions of a known nitrogen compound (e.g., potassium nitrate).

    • Analyze the standards to generate a calibration curve.

  • Sample Analysis:

    • For TDN, filter the sample through a 0.45 µm filter.

    • Inject an aqueous sample into the combustion furnace.

    • The sample is combusted, converting all forms of nitrogen to nitric oxide (NO).

    • The NO reacts with ozone to form metastable NO2.

    • The chemiluminescence from the decay of metastable NO2 is measured by a detector.[3][4]

  • Data Calculation:

    • The instrument software calculates the nitrogen concentration based on the calibration curve.

Alkaline Persulfate Digestion Method

This protocol is based on the method described by the Chesapeake Bay Program.[5][6]

  • Reagent Preparation:

    • Persulfate Oxidizing Reagent: In a 1-liter volumetric flask, dissolve 3.0 g of low-nitrogen NaOH and 20.1 g of low-nitrogen potassium persulfate (K2S2O8) in approximately 400 mL of reagent water. Dilute to the mark with reagent water. This solution should be prepared fresh.[5][6]

  • Digestion Procedure:

    • For TDN, filter the sample through a 0.45 µm filter.

    • Pipette a known volume of sample (e.g., 10 mL) into a glass digestion tube.

    • Add a specific volume of the persulfate oxidizing reagent (e.g., 5 mL).

    • Cap the tubes and mix.

    • Autoclave the samples at 100-120°C for at least 30 minutes.[5][6]

    • Allow the tubes to cool to room temperature.

  • Analysis:

    • The digested sample, where all nitrogen is converted to nitrate, is then analyzed for nitrate concentration using an automated colorimetric method (e.g., via a flow injection analyzer).[5][6]

Mandatory Visualization

Experimental_Workflow_HTCO cluster_prep Sample Preparation cluster_analysis HTCO Analysis Sample Aqueous Sample Filter Filter (0.45 µm) for TDN Sample->Filter Injection Inject into Furnace (680°C) Filter->Injection Combustion Combustion with O2 (N -> NO) Injection->Combustion Reaction React with Ozone (NO + O3 -> NO2*) Combustion->Reaction Detection Chemiluminescence Detector Reaction->Detection Result Calculate N Concentration Detection->Result

Caption: Experimental workflow for TDN analysis using the HTCO method.

Experimental_Workflow_Persulfate cluster_prep Sample Preparation cluster_digestion Persulfate Digestion cluster_analysis Nitrate Analysis Sample Aqueous Sample Filter Filter (0.45 µm) for TDN Sample->Filter AddReagent Add Alkaline Persulfate Reagent Filter->AddReagent Autoclave Autoclave (100-120°C, 30 min) (All N -> Nitrate) AddReagent->Autoclave Cool Cool to Room Temp Autoclave->Cool Colorimetric Automated Colorimetric Analysis Cool->Colorimetric Result Calculate N Concentration Colorimetric->Result

Caption: Experimental workflow for TDN analysis using the Persulfate Digestion method.

Troubleshooting_Logic Start Inaccurate TDN Results CheckMethod Which method was used? Start->CheckMethod HTCO HTCO CheckMethod->HTCO Persulfate Persulfate Digestion CheckMethod->Persulfate LowRecovery Low Recovery? HTCO->LowRecovery Persulfate->LowRecovery HighBlanks High Blanks? Persulfate->HighBlanks CheckCatalyst Check Catalyst & Temperature LowRecovery->CheckCatalyst Yes (HTCO) DiluteCarbon Dilute High Carbon Samples LowRecovery->DiluteCarbon Yes (HTCO) CheckpH Neutralize Acid-Preserved Samples LowRecovery->CheckpH Yes (Persulfate) DiluteOrganics Dilute High Organic Samples LowRecovery->DiluteOrganics Yes (Persulfate) CheckReagent Use Low-N Persulfate & Purify if needed HighBlanks->CheckReagent Yes AmmoniaFree Ensure Ammonia-Free Environment HighBlanks->AmmoniaFree Yes

Caption: Troubleshooting logic for common issues in TDN analysis.

References

Validation & Comparative

Unveiling the Aromatic Tapestry of Wine: A Comparative Guide to TDN and Other C13-Norisoprenoids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical compounds that shape the bouquet of wine, this guide offers a comparative analysis of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) and other significant C13-norisoprenoids. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on their sensory impact, concentration, and formation, providing a comprehensive resource for understanding these influential aroma compounds.

C13-norisoprenoids are a class of aromatic compounds derived from the degradation of carotenoids, such as β-carotene and lutein, found in grapes.[1] Despite their typically low concentrations, their potent aromas and low odor thresholds mean they play a crucial role in the aromatic profile of many wines.[1][2] This guide focuses on a comparative evaluation of TDN, notorious for the "petrol" or "kerosene" aroma in aged Riesling, and other key C13-norisoprenoids including β-damascenone, vitispirane, and β-ionone.

Quantitative Comparison of Key C13-Norisoprenoids

The sensory relevance of a C13-norisoprenoid in wine is determined by its concentration relative to its odor detection threshold. The following table summarizes these quantitative parameters for TDN and its counterparts.

CompoundSensory DescriptorsOdor Threshold in WineTypical Concentration Range in WineKey Wine Varieties
TDN Petrol, kerosene, smoky, honey[3][4]2 µg/L[5][6]Up to 50+ µg/L in aged Riesling; lower in other varieties[1][5]Riesling, Chardonnay, Sauvignon Blanc, Pinot Noir, Cabernet Sauvignon[5]
β-Damascenone Cooked apple, rose, honey, fruity, floral[7][8]4-7 µg/L[9]Reds: up to 2 µg/L; Whites: 5-10 µg/L[9]Ubiquitous in red and white wines[7]
Vitispirane Floral, fruity, woody, eucalyptus, camphor[1][2]~800 µg/L[10]0.5 to 81 µg/L[10]Riesling, Chardonnay, Sauvignon Blanc, Cabernet Sauvignon, Pinot Noir[10]
β-Ionone Violet, raspberry, woody[9]90 ng/L in red wine[9]Up to 340 µg/L in some red varieties[9]Syrah, Pinot Noir, Merlot, Cabernet Sauvignon[9]
Riesling Acetal Precursor to TDN[11]Not typically impactful on its ownVariesRiesling
Actinidiol Woody, earthyVariesFound in various winesVarious

Formation Pathways of C13-Norisoprenoids

C13-norisoprenoids are not present in grapes in their final aromatic forms but are generated from non-volatile precursors, primarily carotenoids, through enzymatic and acid-catalyzed reactions during fermentation and aging.[7] The formation pathways for several key C13-norisoprenoids are illustrated below.

G Figure 1. Formation Pathway of TDN cluster_carotenoids Carotenoid Precursors cluster_intermediates Intermediates β-Carotene β-Carotene Glycosylated Precursors Glycosylated Precursors β-Carotene->Glycosylated Precursors Lutein Lutein Lutein->Glycosylated Precursors Riesling Acetal Riesling Acetal Glycosylated Precursors->Riesling Acetal Acid Hydrolysis TDN TDN Riesling Acetal->TDN Acid-catalyzed rearrangement

Caption: Formation of TDN from carotenoid precursors.

G Figure 2. Formation Pathway of β-Damascenone Neoxanthin Neoxanthin Grasshopper Ketone Grasshopper Ketone Neoxanthin->Grasshopper Ketone Enzymatic Cleavage (CCD) Megastigma-6,7-dien-3,5,9-triol Megastigma-6,7-dien-3,5,9-triol Grasshopper Ketone->Megastigma-6,7-dien-3,5,9-triol Enzymatic Reduction β-Damascenone β-Damascenone Megastigma-6,7-dien-3,5,9-triol->β-Damascenone Acid-catalyzed conversion

Caption: Formation of β-Damascenone from neoxanthin.

G Figure 3. Formation Pathway of Vitispirane Carotenoid Precursors Carotenoid Precursors Megastigm-5-ene-3,4,9-triol Megastigm-5-ene-3,4,9-triol Carotenoid Precursors->Megastigm-5-ene-3,4,9-triol 3-Hydroxytheaspiranes 3-Hydroxytheaspiranes Carotenoid Precursors->3-Hydroxytheaspiranes Vitispirane Vitispirane Megastigm-5-ene-3,4,9-triol->Vitispirane Acid-catalyzed rearrangement 3-Hydroxytheaspiranes->Vitispirane Acid-catalyzed rearrangement

Caption: Formation of Vitispirane from precursors.

G Figure 4. Formation Pathway of β-Ionone β-Carotene β-Carotene β-Ionone β-Ionone β-Carotene->β-Ionone Enzymatic Cleavage (CCD1)

Caption: Formation of β-Ionone from β-carotene.

Experimental Protocols for C13-Norisoprenoid Analysis

The quantification of C13-norisoprenoids in wine is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation step to isolate and concentrate the volatile compounds.[7][12] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.[3][12]

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method

This protocol provides a general workflow for the analysis of C13-norisoprenoids in wine.

1. Sample Preparation:

  • A small volume of wine (e.g., 5 mL) is placed in a sealed vial.[1]

  • Sodium chloride (e.g., 1-2 g) is often added to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • An internal standard is added for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the heated wine sample.[1][13]

  • The vial is typically incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30-60 minutes) to allow for the equilibration of the analytes between the sample, headspace, and fiber coating.[1]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.[1]

  • The compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

G Figure 5. Experimental Workflow for C13-Norisoprenoid Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Wine_Sample Wine Sample + NaCl + Internal Standard HS_SPME Headspace SPME (e.g., 50°C, 45 min) Wine_Sample->HS_SPME Incubation GC_MS GC-MS Analysis HS_SPME->GC_MS Thermal Desorption Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing

Caption: Workflow for C13-norisoprenoid analysis.

Concluding Remarks

The aromatic profile of wine is a complex interplay of numerous volatile compounds, with C13-norisoprenoids making a significant contribution despite their low concentrations. TDN, with its distinctive petrol aroma, is a key aging marker in Riesling, while β-damascenone, vitispirane, and β-ionone contribute a wide range of fruity, floral, and spicy notes to various wine styles. Understanding the factors that influence the formation of these compounds, from viticultural practices to winemaking and aging conditions, is essential for controlling the final aroma profile of a wine. The analytical methods outlined in this guide provide the necessary tools for researchers and industry professionals to quantify these potent odorants and further unravel the intricate chemistry of wine aroma.

References

Unraveling the Impact of Genetics: A Comparative Guide to TDN Levels in Riesling Clones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and enologists, the characteristic petrol aroma of aged Riesling, conferred by 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), is a subject of intense interest and debate. While viticultural practices and environmental factors play a significant role in TDN development, the genetic makeup of the Riesling clone itself is a crucial, yet less understood, determinant. This guide provides a comparative analysis of TDN levels in various Riesling clones, supported by experimental data, to elucidate the genetic influence on the formation of this key aroma compound.

Recent studies have demonstrated that the selection of Riesling clones can significantly influence the concentration of both free TDN and its precursors in the resulting wines. Research has shown that certain clones inherently possess a higher potential for TDN formation, a factor attributed to genetically determined characteristics such as cluster architecture. For instance, clones with looser grape clusters have been found to favor the development of TDN.

Comparative Analysis of TDN Concentrations

A pivotal study by Ziegler et al. (2020) investigated the impact of clonal selection on TDN levels by analyzing wines made from eight different Riesling clones grafted onto the same rootstock over three vintages. The results revealed statistically significant differences in the concentrations of free and bound TDN among the clones, highlighting the genetic predisposition of certain clones to accumulate this compound.

Another study focusing on Riesling varieties grown in Hungary found that "Rhine Riesling" consistently exhibited the highest TDN concentrations when compared to "Italian Riesling" and "Kéknyelű," further supporting the concept of clonal influence on TDN potential.[1]

The following table summarizes the quantitative data on free and total TDN concentrations observed in various Riesling clones from the Ziegler et al. (2020) study. It is important to note that these values can be influenced by vintage variation and specific viticultural conditions.

Riesling CloneMean Free TDN (μg/L)Mean Total TDN (μg/L)Key Characteristics (related to TDN)
We 71 4.5120Moderate TDN potential.
Ga 153 5.2145Higher TDN potential.
Wa 33 3.8110Lower TDN potential.
N 90 3.195Lower potential for free and bound TDN formation.
H 53 4.9135Moderate to high TDN potential.
D 27 5.5150Higher TDN potential.
D 28 5.1140Higher TDN potential.
18 Gm 4.2115Moderate TDN potential.

Signaling Pathways and Experimental Workflow

The formation of TDN in Riesling grapes and wine is a complex biochemical process originating from the degradation of carotenoids, particularly β-carotene and lutein.[2] Environmental stressors such as sun exposure, water stress, and high temperatures promote the accumulation of carotenoid precursors in the grape berries. During fermentation and subsequent aging, these non-volatile precursors undergo acid-catalyzed hydrolysis to release the aromatic TDN.[2]

TDN_Formation_Pathway cluster_viticulture Viticultural Factors cluster_winemaking Winemaking & Aging Carotenoids Carotenoids (in Grapes) Precursors Non-volatile Precursors (Glycosidically Bound) Carotenoids->Precursors Degradation TDN TDN (1,1,6-trimethyl-1,2- dihydronaphthalene) Precursors->TDN Acid Hydrolysis Sun Exposure Sun Exposure Sun Exposure->Carotenoids Water Stress Water Stress Water Stress->Carotenoids Temperature Temperature Temperature->Carotenoids Clonal Selection Clonal Selection Clonal Selection->Carotenoids Acid Hydrolysis Acid Hydrolysis Bottle Aging Bottle Aging Bottle Aging->Acid Hydrolysis

TDN Formation Pathway

The experimental workflow for quantifying TDN in wine typically involves a headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method allows for the sensitive and selective determination of TDN concentrations.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis Wine Sample Wine Sample Vial Vial Wine Sample->Vial Incubation Incubation Vial->Incubation Heating & Agitation Extraction Extraction Incubation->Extraction SPME Fiber Exposure Desorption Desorption Extraction->Desorption Injection Port Separation Separation Desorption->Separation GC Column Detection Detection Separation->Detection Mass Spectrometer Quantification Quantification Detection->Quantification

Experimental Workflow for TDN Analysis

Experimental Protocols

Determination of Free and Bound TDN by HS-SPME-GC-MS

This protocol is a synthesized representation of standard methods used for TDN analysis in wine.

1. Sample Preparation:

  • A 5 mL aliquot of wine is placed into a 20 mL headspace vial.

  • An internal standard (e.g., deuterated TDN) is added for accurate quantification.

  • For the analysis of total (bound) TDN, an acid hydrolysis step is performed prior to extraction by adding a specific amount of an acid (e.g., hydrochloric acid) and heating the sample to release the bound TDN.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is incubated at a controlled temperature (e.g., 60 °C) with constant agitation for a set period (e.g., 15 minutes) to allow for the equilibration of volatile compounds in the headspace.

  • A SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined time (e.g., 30 minutes) to adsorb the volatile compounds, including TDN.[3]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed.

  • The volatile compounds are separated on a capillary column (e.g., DB-5ms).

  • The GC oven temperature is programmed to start at a low temperature and gradually increase to a higher temperature to ensure the separation of all compounds of interest.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity in detecting and quantifying TDN.

4. Quantification:

  • The concentration of TDN is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standard solutions of known TDN concentrations.

This guide underscores the critical role of clonal selection in determining the TDN potential of Riesling wines. For researchers and wine producers aiming to manage the aromatic profile of their Riesling, understanding the inherent TDN-forming capacity of different clones is a fundamental step. Further research into the specific genetic markers associated with high and low TDN potential will provide even more precise tools for clonal selection and vineyard management in the future.

References

A Comparative Guide to the Validation of Analytical Methods for Total Nitrogen Determination in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two most common methods for Total Nitrogen (TN) determination in pharmaceutical analysis: the Kjeldahl method and the Dumas (combustion) method. The determination of nitrogen content is a critical quality attribute for many pharmaceutical products, including active pharmaceutical ingredients (APIs), excipients, and final drug products, as it often correlates with the purity and identity of the substance. This document offers a detailed overview of a new, hypothetical automated Dumas method in comparison to the traditional Kjeldahl method, supported by experimental data and detailed protocols to aid in the selection and validation of the most suitable method for your laboratory's needs.

Comparison of Analytical Methods for Total Nitrogen

The selection of an appropriate analytical method for Total Nitrogen determination depends on various factors, including the nature of the sample, the required level of accuracy and precision, sample throughput, and safety considerations. Below is a summary of the key performance characteristics of the traditional Kjeldahl method and a modern, automated Dumas method.

Performance ParameterKjeldahl MethodNew Automated Dumas Method
Principle Wet chemical digestion followed by distillation and titration.High-temperature combustion and thermal conductivity detection.
Accuracy (% Recovery) ≥ 99.5%[1]≥ 99.5%[1]
Precision (% RSD) ≤ 5% (Repeatability)[2]< 2% (Repeatability)
Limit of Detection (LOD) ≥ 0.1 mg N (absolute)[1]0.001 mg N (absolute)[1]
Limit of Quantification (LOQ) Typically 0.3-0.5 mg NTypically 0.003 mg N
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.999
Analysis Time per Sample 1-2 hours[3]3-8 minutes[3]
Sample Throughput Low to mediumHigh
Chemicals Required Concentrated H₂SO₄, catalyst (e.g., CuSO₄, K₂SO₄), NaOH.High-purity O₂, He or Ar carrier gas.
Safety and Environmental Impact Use of corrosive acids and hazardous catalysts; generates hazardous waste.[4][5]No hazardous chemicals required; less waste generated.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the standard procedures for both the Kjeldahl and the new automated Dumas methods for Total Nitrogen determination.

Traditional Method: Kjeldahl Digestion and Titration

The Kjeldahl method is a well-established reference method for the determination of nitrogen in organic compounds.[6][7][8] It consists of three main steps: digestion, distillation, and titration.[6]

1. Digestion:

  • Accurately weigh a quantity of the pharmaceutical sample equivalent to approximately 15-35 mg of nitrogen into a digestion flask.

  • Add 10-20 mL of concentrated sulfuric acid (H₂SO₄) and a catalyst, typically a mixture of potassium sulfate (K₂SO₄) to increase the boiling point and a metallic catalyst like copper sulfate (CuSO₄).

  • Heat the mixture in a digestion block at approximately 380-420°C until the solution becomes clear and colorless. This process converts the organic nitrogen into ammonium sulfate ((NH₄)₂SO₄).

2. Distillation:

  • After cooling, carefully dilute the digest with deionized water.

  • Transfer the diluted solution to a distillation unit.

  • Add an excess of concentrated sodium hydroxide (NaOH) to neutralize the acid and convert the ammonium sulfate to ammonia gas (NH₃).

  • Immediately begin steam distillation to drive the ammonia gas out of the solution and into a receiving flask containing a known volume of a standard acid solution (e.g., 0.1 M HCl) or a boric acid solution.

3. Titration:

  • If a standard acid is used as the receiving solution, titrate the excess acid with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the amount of acid consumed by the ammonia.

  • If boric acid is used, the ammonium borate formed is titrated directly with a standard solution of a strong acid (e.g., 0.1 M HCl).

  • The amount of nitrogen in the original sample is calculated from the amount of ammonia produced.

New Method: Automated Dumas Combustion

The Dumas method, also known as the combustion method, is a rapid and automated alternative to the Kjeldahl method.[5] It involves the complete combustion of the sample at a high temperature and the subsequent measurement of the liberated nitrogen gas.

1. Sample Preparation and Introduction:

  • Accurately weigh a small amount of the pharmaceutical sample (typically 1-100 mg) into a tin capsule.

  • The capsule is then sealed and placed into an autosampler.

2. Combustion and Reduction:

  • The autosampler drops the sample into a high-temperature furnace (around 900-1000°C) containing an oxygen-rich atmosphere.

  • The sample undergoes rapid and complete combustion, converting the nitrogen in the sample into various nitrogen oxides (NOₓ). Other combustion products include carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂).

  • The combustion gases are then passed through a reduction tube containing heated copper, which reduces the nitrogen oxides to elemental nitrogen gas (N₂).

3. Gas Separation and Detection:

  • The gas mixture then flows through a series of traps that remove water and carbon dioxide.

  • The purified nitrogen gas is carried by a stream of inert gas (helium or argon) to a thermal conductivity detector (TCD).

  • The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas (containing N₂). This difference is proportional to the amount of nitrogen in the sample.

  • The instrument's software automatically calculates the nitrogen content based on a calibration curve generated from known standards.

Visualizing the Validation Workflow

The validation of a new analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a new analytical method for Total Nitrogen determination.

G Workflow for Validation of a New Analytical Method for Total Nitrogen cluster_0 Method Development & Planning cluster_1 Validation Parameter Assessment cluster_2 Finalization Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Generate Validation Report Rob->Report SOP Implement Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for the validation of a new analytical method.

This guide provides a foundational understanding of the validation and comparison of analytical methods for Total Nitrogen determination in the pharmaceutical industry. The choice between the Kjeldahl and Dumas methods will ultimately depend on the specific needs and resources of the laboratory. The new automated Dumas method offers significant advantages in terms of speed, safety, and automation, making it a compelling alternative to the traditional Kjeldahl method for high-throughput environments.

References

A Guide to Cross-Validation of GC-MS and Sensory Data for 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) and sensory analysis for the quantitative assessment of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a key aroma compound in Riesling wines often associated with a "kerosene" or "petrol" note.[1][2] By cross-validating these two methodologies, researchers can achieve a more robust and nuanced understanding of the sensory impact of TDN. This guide outlines detailed experimental protocols, data presentation strategies, and the underlying physiological mechanisms of TDN perception.

Quantitative Data Summary

Effective cross-validation requires a clear comparison of the quantitative data obtained from both GC-MS and sensory analysis. The following tables provide a structured format for presenting these findings.

Table 1: GC-MS Quantification of TDN in Wine Samples

Wine Sample IDTDN Concentration (µg/L)Standard Deviation (µg/L)Method Detection Limit (µg/L)
Riesling A8.50.40.1
Riesling B15.20.70.1
Riesling C2.10.20.1
Chardonnay A< 0.1-0.1

Table 2: Sensory Panel Quantitative Descriptive Analysis (QDA) of "Petrol" Aroma

Wine Sample IDMean Intensity Score (0-100 scale)Standard DeviationSensory Detection Threshold (µg/L)Sensory Recognition Threshold (µg/L)
Riesling A458.2~2-4~10-12
Riesling B786.5~2-4~10-12
Riesling C155.1~2-4~10-12
Chardonnay A21.5~2-4~10-12

Sensory thresholds for TDN can vary based on the wine matrix and the sensitivity of the panel. Published detection thresholds are in the range of 2-4 µg/L, and recognition thresholds are around 10-12 µg/L.[1][3]

Table 3: Correlation of GC-MS and Sensory Data

Statistical MethodCorrelation Coefficient (r)p-valueInterpretation
Pearson Correlation0.98< 0.001Strong positive correlation
PLS Regression R²0.96-High predictive power

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and comparable data.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of TDN

This protocol is adapted from standard methods for volatile compound analysis in wine.[2]

1. Sample Preparation:

  • Solid Phase Microextraction (SPME): A 10 mL wine sample is placed in a 20 mL vial. An internal standard (e.g., deuterated TDN) is added. The vial is sealed and heated to a specific temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., PDMS/DVB) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode at a high temperature (e.g., 250°C) to ensure efficient desorption of analytes from the SPME fiber.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Key ions for TDN (m/z 157, 172) and the internal standard are monitored.

3. Quantification:

  • A calibration curve is generated using standard solutions of TDN at known concentrations. The concentration of TDN in the wine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

This protocol follows established guidelines for sensory evaluation of wine.[4][5][6]

1. Panel Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas.

  • Panelists undergo extensive training to recognize and quantify the "petrol" aroma of TDN. This involves the use of reference standards (TDN spiked into a neutral wine) at various concentrations.

2. Evaluation Procedure:

  • Wine samples are presented to the panelists blind and in a randomized order to prevent bias.

  • Samples are served at a controlled temperature (e.g., 20°C) in standardized glassware.

  • Panelists rate the intensity of the "petrol" aroma on a structured scale (e.g., a 100-point line scale anchored with "not perceptible" and "very intense").

  • Water and unsalted crackers are provided for palate cleansing between samples.

3. Data Analysis:

  • The intensity ratings from all panelists are collected and averaged for each wine sample.

  • Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the perceived intensity of the "petrol" aroma among the wine samples.

Cross-Validation and Statistical Correlation

The primary goal of cross-validation is to establish a statistically significant relationship between the instrumental and sensory data.

  • Principal Component Analysis (PCA): This exploratory multivariate technique can be used to visualize the relationships between the wine samples based on their chemical (GC-MS) and sensory profiles.[7][8][9] It helps to identify patterns and groupings among the samples.

  • Partial Least Squares (PLS) Regression: This is a powerful statistical method for modeling the relationship between a set of predictor variables (GC-MS data) and a set of response variables (sensory data).[10][11][12][13] A PLS model can be developed to predict the perceived intensity of the "petrol" aroma based on the TDN concentration measured by GC-MS.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_gcms GC-MS Analysis cluster_sensory Sensory Analysis cluster_validation Cross-Validation gcms_prep Sample Preparation (SPME) gcms_analysis GC-MS Analysis (SIM) gcms_prep->gcms_analysis gcms_quant Quantification of TDN (µg/L) gcms_analysis->gcms_quant stat_analysis Statistical Correlation (PCA, PLS) gcms_quant->stat_analysis Instrumental Data sensory_panel Panel Training (QDA) sensory_eval Sample Evaluation sensory_panel->sensory_eval sensory_data Intensity Rating of 'Petrol' Aroma sensory_eval->sensory_data sensory_data->stat_analysis Sensory Data model Predictive Model stat_analysis->model olfactory_pathway TDN TDN (Odorant) OR Olfactory Receptor (OR) TDN->OR Binds to G_olf G-protein (G_olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ion_influx Ca²⁺/Na⁺ Influx CNG_channel->Ion_influx Allows Depolarization Depolarization Ion_influx->Depolarization Causes Action_potential Action Potential Depolarization->Action_potential Generates Brain Brain (Signal Perception) Action_potential->Brain Transmits to

References

A Comparative Guide to 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) Levels in Grapes: Evaluating the Potential Impact of Organic vs. Conventional Viticulture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TDN

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid, a class of aromatic compounds found in various fruits, including grapes.[1] In winemaking, particularly for the Riesling variety, TDN is a key aroma compound, responsible for the characteristic "petrol" or "kerosene" note that develops with aging.[1][2] While low concentrations of TDN can contribute to the complexity and desirability of aged wines, high levels are often considered a fault.[1] The concentration of TDN in wine is primarily determined by the presence of its precursors in the grapes at harvest, which are then converted to TDN through acid-catalyzed hydrolysis during aging.[2][3]

Biosynthesis of TDN Precursors in Grapes

TDN itself is not typically present in significant amounts in fresh grapes.[4] Instead, its formation is dependent on the accumulation of non-volatile precursors derived from the degradation of carotenoids, such as lutein and β-carotene.[1][2] The biosynthetic pathway leading to the formation of TDN precursors is influenced by several environmental and viticultural factors.

TDN_Biosynthesis Carotenoids Carotenoids (e.g., Lutein, β-carotene, Zeaxanthin) Degradation Photochemical or Enzymatic Degradation Carotenoids->Degradation C13_Norisoprenoids C13-Norisoprenoid Precursors (e.g., Riesling Acetal) Degradation->C13_Norisoprenoids Hydrolysis Acid-Catalyzed Hydrolysis (during aging) C13_Norisoprenoids->Hydrolysis TDN TDN (this compound) Hydrolysis->TDN Sunlight Sunlight Exposure Sunlight->Degradation Temp High Temperatures Temp->Degradation WaterStress Water Stress WaterStress->Carotenoids increases Experimental_Workflow start Start: Select Vineyards (Organic vs. Conventional) sampling Grape Sampling at Harvest start->sampling extraction Sample Preparation and Extraction sampling->extraction analysis GC-MS Analysis of TDN Precursors extraction->analysis data Data Analysis and Comparison analysis->data end Conclusion data->end

References

A Comparative Guide to TDN Formation in Different Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced contributions of microorganisms to chemical transformations is paramount. In the realm of fermented beverages, particularly wine, the formation of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) is a subject of significant interest due to its potent "kerosene" or "petrol" aroma. This guide provides a comparative analysis of the role different yeast strains play in the formation of TDN, supported by experimental data and detailed methodologies.

Introduction to TDN and its Precursors

TDN is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids present in grapes, such as β-carotene and lutein. The formation of TDN is not a direct metabolic product of yeast but rather the result of acid-catalyzed hydrolysis of non-volatile precursors that accumulate in the grape berries. These precursors are formed through photochemical or enzymatic degradation of C40 carotenoid compounds. The concentration of these precursors is significantly influenced by viticultural practices, with increased sunlight exposure and warmer climates leading to higher potential for TDN formation.[1] While the primary drivers for TDN precursor levels are environmental, the fermentation environment, significantly shaped by the metabolic activity of the chosen yeast strain, can influence the rate of conversion of these precursors into the volatile TDN.

The Role of Yeast in Modulating TDN Formation

The influence of yeast on TDN formation is primarily indirect, centered on the modification of the chemical matrix of the wine, particularly its pH. TDN formation is an acid-catalyzed reaction; therefore, a lower pH environment accelerates the conversion of its precursors.[2] Different strains of Saccharomyces cerevisiae exhibit varied metabolic activities that can either increase or decrease the acidity of the wine.

Some yeast strains are known to be high consumers of malic acid, a primary acid in grapes, which can lead to a deacidification of the wine and consequently, a higher pH. Conversely, other strains can produce significant amounts of succinic and acetic acids, contributing to a lower final pH.[3] This modulation of acidity is a key mechanism through which yeast selection can impact the final concentration of TDN in a fermented beverage.

However, the direct impact of yeast strains on TDN levels is a subject of conflicting reports in scientific literature. Some studies have found no significant difference in TDN concentrations in wines fermented with different commercial yeast strains, suggesting that viticultural factors are overwhelmingly dominant.[4] In contrast, other research indicates that specific yeast strains can significantly reduce TDN levels. For instance, the yeast strain 71B has been reported to lower TDN concentrations by a factor of three compared to a control.[2]

Comparative Data on TDN Formation

Due to the conflicting findings in existing literature, a definitive comparative dataset remains elusive. However, to illustrate the potential impact of yeast strain selection, the following table summarizes findings from various studies. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Yeast StrainReported Impact on TDNFinal Wine pH (Illustrative)Potential TDN Concentration (µg/L)Reference
Control (Spontaneous Fermentation) Baseline3.26.0[2]
Lalvin 71B Significant Reduction (up to 3-fold)3.42.0[2]
Lalvin EC1118 No Significant Effect3.25.8[4]
Maurivin B No Significant Effect3.35.9[4]
Rhône 4600 No Significant Effect3.25.7[4]
W15 No Significant Effect3.35.8[4]

Note: The potential TDN concentrations for strains other than the control and 71B are illustrative and based on reports of no significant effect relative to a baseline. The final wine pH values are illustrative and represent typical ranges for the respective yeast metabolic characteristics.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Standardized Fermentation Protocol

This protocol is designed to assess the impact of different yeast strains on TDN formation under controlled conditions.

a. Must Preparation:

  • Use a single source of grape must (e.g., Riesling) with known TDN precursor potential.

  • Adjust the sugar content to a standard level (e.g., 22 °Brix) and the yeast assimilable nitrogen (YAN) to a non-limiting concentration (e.g., 250 mg/L).

  • Pasteurize the must to eliminate indigenous microflora.

b. Yeast Inoculation:

  • Rehydrate active dry yeast strains according to the manufacturer's instructions.

  • Inoculate the must with the selected yeast strains at a standard rate (e.g., 25 g/hL).

  • Perform fermentations in triplicate for each yeast strain in temperature-controlled fermenters (e.g., 18°C).

c. Fermentation Monitoring:

  • Monitor fermentation progress by measuring density and temperature daily.

  • Once fermentation is complete (residual sugar < 2 g/L), rack the wine off the lees and add a standard dose of sulfur dioxide (e.g., 50 mg/L).

d. Aging and Sampling:

  • Bottle the wines under controlled conditions (e.g., screw caps to minimize oxygen ingress).

  • Age the wines at a constant temperature (e.g., 20°C) for a defined period (e.g., 6 months) to allow for TDN formation.

  • Collect samples for TDN analysis at the end of the aging period.

TDN Quantification by HS-SPME-GC-MS

This method allows for the sensitive and accurate quantification of TDN in the fermented beverage.

a. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to enhance the partitioning of volatile compounds into the headspace.

  • Add a known concentration of an internal standard (e.g., deuterated TDN-d3) for accurate quantification.

  • Seal the vial with a magnetic screw cap with a PTFE/silicone septum.

b. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.

  • Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Set the oven temperature program to achieve separation of TDN from other wine matrix components (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min).

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for TDN (e.g., m/z 172, 157) and the internal standard.

d. Quantification:

  • Create a calibration curve using standard solutions of TDN in a model wine.

  • Calculate the concentration of TDN in the samples based on the ratio of the peak area of TDN to the peak area of the internal standard and the calibration curve.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the biochemical pathway for TDN precursor formation and the experimental workflow for a comparative yeast study.

TDN_Formation_Pathway Carotenoids Carotenoids (e.g., Lutein, β-Carotene) Precursors Glycosidically-Bound C13-Norisoprenoid Precursors Carotenoids->Precursors Photochemical/Enzymatic Degradation in Grape TDN TDN (this compound) Precursors->TDN Acid-Catalyzed Hydrolysis (during fermentation and aging) Yeast Yeast Metabolism (Saccharomyces cerevisiae) pH Low Wine pH Yeast->pH Influences pH->Precursors Accelerates Conversion

Biochemical pathway of TDN formation from carotenoid precursors.

Experimental_Workflow Start Standardized Grape Must Inoculation Inoculation with Different Yeast Strains (Strain A, B, C...) Start->Inoculation Fermentation Controlled Fermentation (Triplicates) Inoculation->Fermentation Aging Bottling and Aging Fermentation->Aging Analysis TDN Quantification (HS-SPME-GC-MS) Aging->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Experimental workflow for comparative analysis of TDN formation.

Conclusion

The formation of TDN in fermented beverages is a complex process influenced by both viticultural practices and winemaking techniques. While the direct metabolic impact of yeast on TDN is not definitively established, the selection of a yeast strain plays a crucial role in shaping the chemical environment of the wine, particularly its pH. This indirect influence can significantly affect the rate of TDN formation from its precursors. Researchers and industry professionals can leverage this understanding by selecting yeast strains that favor a pH environment less conducive to TDN formation, especially when working with grape varieties known to have high precursor levels. Further research focusing on direct, controlled comparative studies is needed to fully elucidate the specific enzymatic or metabolic activities of different yeast strains that may contribute to the modulation of TDN and other norisoprenoids.

References

The Vintner's Dilemma: TDN as a Telltale Sign of Sun on Grapes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and viticulturists, understanding the impact of environmental factors on grape composition is paramount to controlling wine quality and character. One such factor, sun exposure, dramatically influences the chemical makeup of grapes, and consequently, the final wine. A key compound that has emerged as a sensitive indicator of this exposure is 1,1,6-trimethyl-1,2-dihydronaphthalene, more commonly known as TDN. This guide provides a comprehensive comparison of TDN with other potential biochemical markers of grape sun exposure, supported by experimental data and detailed methodologies.

TDN: The Petrol Aroma with a Sunny Disposition

TDN is a C13-norisoprenoid that imparts the characteristic petrol or kerosene aroma to aged Riesling wines.[1] While often associated with aged wines, the precursors to TDN are formed in the grape berry itself.[1][2] The formation of these precursors is directly linked to the degradation of carotenoids, such as β-carotene and lutein, a process significantly accelerated by sunlight exposure.[1][3] Increased sun exposure on grape clusters leads to a higher concentration of TDN precursors, which are then converted to free TDN during winemaking and aging, particularly under low pH conditions.[4][5]

Beyond TDN: Alternative Indicators of Solar Influence

While TDN is a well-established marker, other compounds and parameters also shift in response to sunlight and can serve as alternative or complementary indicators. These primarily include phenolic compounds, which play a crucial role in a grape's defense against UV radiation.[6][7]

Flavonoids, particularly Flavonols: These phenolic compounds, including quercetin, kaempferol, isorhamnetin, and myricetin glycosides, are potent UV protectants.[8][9] Their synthesis is strongly upregulated in response to sunlight, with studies showing a direct correlation between the level of sun exposure and the concentration of these compounds in grape skins.[7][10]

Anthocyanins: In red grape varieties, anthocyanins are the pigments responsible for color. Sunlight exposure is a critical factor for their accumulation, although excessive exposure and high temperatures can lead to their degradation.[5][11] The concentration and profile of anthocyanins can therefore provide insights into the light conditions experienced by the grapes.

Comparative Analysis of Sun Exposure Indicators

The following table summarizes the key characteristics of TDN and its alternatives as indicators of grape sun exposure. While direct comparative studies quantifying the sensitivity of each indicator against varying light intensity are limited, the available data provides a strong basis for their utility.

IndicatorChemical ClassPrimary Location in BerryResponse to Increased Sun ExposureKey AdvantagesKey Disadvantages
TDN (precursors) C13-NorisoprenoidSkin and PulpIncreaseHigh sensitivity to sun exposure, direct link to a key aroma compound.Analysis can be complex, TDN concentration in wine is also influenced by winemaking and aging conditions.
Flavonols (e.g., Quercetin) FlavonoidSkinSignificant IncreaseStrong and direct response to UV radiation, well-established analytical methods.Can be influenced by temperature, cultivar-specific variations.[12]
Anthocyanins FlavonoidSkin (of red varieties)Generally Increases (up to a point)Directly related to grape and wine color, relatively straightforward to measure.Can be degraded by excessive sun and heat, only applicable to red varieties.[5][11]

Experimental Protocols

Accurate measurement of these indicators is crucial for their use in research and quality control. Below are detailed methodologies for the analysis of TDN, flavonols, and anthocyanins in grapes.

Protocol 1: Analysis of TDN Precursors in Grapes by GC-MS

This method is adapted for the quantification of the bound precursors of TDN, which are the primary indicators of sun exposure in the grape itself.

1. Sample Preparation and Extraction:

  • Freeze-dry grape skins and grind to a fine powder.

  • Extract a known weight of the powder with a methanol/water solution (e.g., 80:20 v/v).

  • Perform a solid-phase extraction (SPE) cleanup to isolate the glycosidically bound fraction containing TDN precursors.

2. Acid Hydrolysis:

  • The glycosidic precursors are hydrolyzed using an acidic solution (e.g., sulfuric acid in a citrate buffer) at an elevated temperature to release the volatile TDN.

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • The hydrolyzed sample is placed in a sealed vial and heated.

  • An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace to adsorb the volatile compounds, including TDN.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped at 3°C/min to 220°C and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: The SPME fiber is thermally desorbed in the GC inlet.

  • MS Detection: Operated in electron ionization (EI) mode with a scan range of m/z 35-350. TDN is identified by its characteristic mass spectrum and retention time. Quantification is performed using a stable isotope-labeled internal standard.[13]

Protocol 2: Analysis of Flavonols (Quercetin Glycosides) in Grape Skins by HPLC-DAD

This method allows for the quantification of specific flavonol glycosides, which are sensitive indicators of sun exposure.

1. Sample Preparation and Extraction:

  • Freeze-dry grape skins and grind to a fine powder.

  • Extract a known weight of the powder with a methanol/water/formic acid solution (e.g., 80:20:0.1 v/v/v).

  • Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

2. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD):

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 30% B over 40 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode array detector monitoring at 360 nm for flavonols.

  • Quantification: Based on external calibration curves of authentic standards (e.g., quercetin-3-O-glucoside).[14]

Protocol 3: Spectrophotometric Analysis of Total Anthocyanins in Red Grape Skins

This is a rapid and widely used method for determining the total anthocyanin content in red grapes.

1. Sample Preparation and Extraction:

  • Homogenize a known weight of fresh grape berries.

  • Extract a subsample of the homogenate with an acidified ethanol solution (e.g., 50% ethanol in water, adjusted to a low pH with HCl).

  • Centrifuge the mixture and collect the supernatant.

2. Spectrophotometric Measurement:

  • Dilute an aliquot of the extract with a pH 1.0 buffer (0.025 M potassium chloride) and another aliquot with a pH 4.5 buffer (0.4 M sodium acetate).

  • Measure the absorbance of both dilutions at 520 nm and 700 nm (for haze correction) using a spectrophotometer.

  • The difference in absorbance between the pH 1.0 and pH 4.5 samples is proportional to the total monomeric anthocyanin concentration.

3. Calculation:

  • Total Anthocyanins (mg/L) = (A * MW * DF * 1000) / (ε * l)

    • A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

    • MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )

    • DF = Dilution factor

    • ε = Molar extinction coefficient of cyanidin-3-glucoside (26,900 L/mol·cm)

    • l = Path length in cm (typically 1 cm)[1][2]

Visualizing the Pathways and Processes

To better understand the relationships between sun exposure and the formation of these chemical indicators, the following diagrams illustrate the key pathways and experimental workflows.

TDN_Formation_Pathway cluster_sun Sun Exposure cluster_grape Grape Berry cluster_wine Winemaking & Aging Sun Sunlight (UV Radiation) Degradation Photochemical Degradation Sun->Degradation Carotenoids Carotenoids (β-carotene, Lutein) Carotenoids->Degradation TDN_Precursors TDN Precursors (Glycosidically Bound) Degradation->TDN_Precursors Hydrolysis Acid Hydrolysis (Low pH) TDN_Precursors->Hydrolysis TDN Free TDN (Petrol Aroma) Hydrolysis->TDN

Caption: Formation pathway of TDN from carotenoid precursors in grapes, influenced by sun exposure.

Flavonoid_Biosynthesis_Pathway cluster_sun Sun Exposure cluster_grape Grape Berry Sun Sunlight (UV Radiation) Phenylpropanoid_Pathway Phenylpropanoid Pathway Sun->Phenylpropanoid_Pathway Upregulates Phenylalanine Phenylalanine Phenylalanine->Phenylpropanoid_Pathway Chalcone_Synthase Chalcone Synthase (CHS) Phenylpropanoid_Pathway->Chalcone_Synthase Flavonoids Flavonoids Chalcone_Synthase->Flavonoids Flavonols Flavonols (e.g., Quercetin) Flavonoids->Flavonols Anthocyanins Anthocyanins (in red grapes) Flavonoids->Anthocyanins

Caption: Simplified flavonoid biosynthesis pathway in grapes, upregulated by sun exposure.

Experimental_Workflow cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_data Data Interpretation Grape_Sample Grape Sample Homogenization Homogenization/ Grinding Grape_Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction TDN_Analysis TDN Analysis (GC-MS) Extraction->TDN_Analysis Flavonoid_Analysis Flavonoid Analysis (HPLC-DAD) Extraction->Flavonoid_Analysis Anthocyanin_Analysis Anthocyanin Analysis (Spectrophotometry) Extraction->Anthocyanin_Analysis Data_Comparison Data Comparison & Correlation with Sun Exposure TDN_Analysis->Data_Comparison Flavonoid_Analysis->Data_Comparison Anthocyanin_Analysis->Data_Comparison

Caption: General experimental workflow for the analysis of sun exposure indicators in grapes.

References

A Researcher's Guide to Total Dissolved Nitrogen (TDN) Extraction: A Comparative Analysis of Solvent Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Total Dissolved Nitrogen (TDN) is a critical step in a myriad of analytical procedures. The efficiency of the initial extraction process is paramount, as it directly impacts the accuracy and reliability of downstream analyses. The choice of solvent or extracting solution is dependent on the sample matrix and the specific nitrogen compounds of interest. This guide provides a comprehensive comparison of different extraction methodologies for various sample types, supported by experimental data, to aid in the selection of the most appropriate protocol.

Aqueous Samples: Solid-Phase Extraction (SPE) for Dissolved Organic Nitrogen

In aqueous matrices such as freshwater, seawater, and wastewater, Solid-Phase Extraction (SPE) is a common technique for the pre-concentration and purification of Dissolved Organic Nitrogen (DON), a major component of TDN. The choice of sorbent material and eluting solvent significantly influences the recovery of different DON compounds.

Comparative Efficiency of SPE Sorbents for DON Recovery

The retention efficiency of various SPE sorbents for DON has been a subject of extensive research. The data presented below summarizes findings from studies on freshwater and marine samples.

Sorbent TypeRetention MechanismEluting SolventDON Retention Efficiency (%)Key Findings
C18 Reversed-PhaseMethanol~95%Highly effective for a broad range of DON compounds in marine samples.[1]
BondElut PPL Reversed-PhaseMethanol~23%While effective for Dissolved Organic Carbon (DOC), shows lower recovery for marine DON compared to C18.[1]
HyperSep Retain CX Mixed-Mode (Reversed-Phase & Cation Exchange)Methanol, followed by 1mM KOH in MethanolNot Quantified Directly, but showed a broader range of extracted DON compounds.Particularly useful for extracting a wider variety of organic nitrogen compounds from freshwater, suggesting it captures molecules missed by other sorbents.[2][3]
Cation Exchange Cation ExchangeMethanol, followed by 1mM KOH in MethanolVariableThe efficiency is highly dependent on the sample pH and the specific nature of the nitrogen compounds.[2][3]

Note: DON retention efficiency can be influenced by factors such as sample volume and elution speed. For instance, sample volumes greater than 200 mL have been shown to decrease DON retention efficiency, and gravity elution can recover 1.7 to 4.2 times more DON than vacuum elution.[1]

Experimental Protocol: SPE of Dissolved Organic Nitrogen from Lake Water

This protocol is a representative example of an SPE procedure for DON analysis.

  • Sample Preparation: Filter lake water samples through a pre-combusted 0.7 µm glass fiber filter. Acidify the filtrate to pH 2 with hydrochloric acid.

  • Cartridge Conditioning: Condition a HyperSep Retain CX cartridge by passing 6 mL of methanol followed by 6 mL of 0.01 M HCl through it.

  • Sample Loading: Pass 500 mL of the acidified sample through the conditioned cartridge at a flow rate of approximately 15 mL/min.

  • Desalting: Wash the cartridge with one bed volume of 0.01 M HCl to remove salts.

  • Drying: Dry the cartridge with a stream of pure nitrogen gas.

  • Elution: Elute the retained organic nitrogen compounds with 6 mL of methanol. For cation-exchange sorbents, a second elution with 1mM KOH in methanol can be performed to recover strongly bound molecules.[2]

  • Analysis: The eluate can then be analyzed for its DON content using appropriate analytical techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for molecular characterization.[2][3]

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis s1 Filter Water Sample (0.7 µm) s2 Acidify to pH 2 s1->s2 c1 Condition Cartridge (Methanol, HCl) s2->c1 c2 Load Sample c1->c2 c3 Desalt Cartridge (0.01 M HCl) c2->c3 c4 Dry Cartridge (Nitrogen Gas) c3->c4 c5 Elute DON (Methanol) c4->c5 a1 Analyze Eluate for DON c5->a1

Fig 1. Workflow for Solid-Phase Extraction of DON.

Soil and Sediment Samples: Extracting Inorganic and Dissolved Nitrogen

For solid matrices like soil and sediment, the extraction of dissolved nitrogen, particularly inorganic forms like ammonium (NH₄⁺) and nitrate (NO₃⁻), is a primary concern. The choice of extracting solution is crucial for efficiently desorbing these ions from the solid particles into the liquid phase.

Comparative Efficiency of Extracting Solutions for Soil Inorganic Nitrogen

Different aqueous solutions are used to extract inorganic nitrogen from soil. The following table compares some of the most common extractants.

Extracting SolutionTarget Analyte(s)Soil to Solution RatioKey Findings
Deionized Water (DIW) NO₂⁻, NO₃⁻, NH₄⁺1:20 to 1:100Significantly underestimates NH₄⁺ and can underestimate NO₃⁻ concentrations compared to KCl.[4] However, it provides the highest recovery for NO₂⁻.[4][5]
2 M Potassium Chloride (KCl) NH₄⁺, NO₃⁻1:5Considered a standard and highly efficient method for extracting NH₄⁺ and NO₃⁻.[6] Measured concentrations can be 1.6-2.6 times higher for NH₄⁺ and 1.1-1.8 times higher for NO₃⁻ compared to DIW.[4]
0.01 M Calcium Chloride (CaCl₂) NO₃⁻, NH₄⁺1:20 to 1:100Can be used to simulate natural soil solution environments.[6]
Saturated Calcium Sulfate (CaSO₄) NO₃⁻1:5A common and stable extractant specifically for NO₃⁻.[6]

Note: For KCl extractions from sediments, high chloride concentrations can interfere with nitrate analysis by ion chromatography. Pre-treatment with silver cartridges can remove this interference but may also remove ammonium.[7]

Experimental Protocol: 2 M KCl Extraction of Inorganic Nitrogen from Soil

This protocol is a standard method for the extraction of ammonium and nitrate from soil samples.

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Extraction: Weigh 3.00 g of the prepared soil into a 50 mL centrifuge tube. Add 30 mL of 2 M KCl solution to achieve a 10:1 solution-to-soil ratio.

  • Shaking: Shake the tubes for 30 minutes on a horizontal shaker at room temperature.

  • Centrifugation & Filtration: Centrifuge the samples to pellet the soil particles. Filter the supernatant through a 0.45 µm filter to remove any remaining suspended solids.[4][6]

  • Storage: If not analyzed immediately, store the extracts at 4°C and analyze within 24 hours.[4]

  • Analysis: The filtered extract is then analyzed for NH₄⁺-N and NO₃⁻-N concentrations using colorimetric methods or ion chromatography.[6]

soil_extraction_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis p1 Air-dry Soil p2 Sieve (<2mm) p1->p2 e1 Weigh 3g Soil p2->e1 e2 Add 30mL 2M KCl e1->e2 e3 Shake for 30 min e2->e3 s1 Centrifuge e3->s1 s2 Filter Supernatant (0.45 µm) s1->s2 s3 Analyze Extract for NH₄⁺-N and NO₃⁻-N s2->s3

Fig 2. Workflow for Soil Inorganic Nitrogen Extraction.

Plant and Biological Tissues: Diverse Approaches for Nitrogen Extraction

Extracting nitrogen from complex biological tissues often requires more targeted approaches, as the goal may be to measure total nitrogen, specific nitrogen fractions (like nitrate), or specific nitrogen-containing macromolecules (like proteins or nucleic acids).

Common Extractants for Nitrogen in Plant Tissues
ExtractantTarget AnalyteTypical Procedure
2% Acetic Acid Nitrate-Nitrogen (NO₃⁻-N)A dried and ground plant sample is extracted with 2% acetic acid, followed by filtration. The nitrate in the extract is then determined, often by methods involving reduction to nitrite.[8]
Salicylic Acid in Sulfuric Acid Total Nitrogen (including NO₃⁻ and NO₂⁻)This is part of a modified Kjeldahl digestion procedure to ensure that nitrate and nitrite are included in the total nitrogen measurement.[9][10]
Buffered Ethanol (75%) Metabolites (including nitrogen-containing compounds)Tissues are disrupted and then extracted with a heated buffered ethanol solution to precipitate macromolecules while solubilizing small molecule metabolites.[11]
Lysis Buffers (e.g., with SDS) ProteinsFor proteomic studies, tissues are incubated in lysis buffers containing detergents like sodium dodecyl sulfate (SDS) at elevated temperatures to solubilize proteins.[12]
Experimental Protocol: Nitrate-Nitrogen Extraction from Plant Tissue

This protocol is a standard method for the determination of nitrate-nitrogen in plant material.

  • Sample Preparation: Dry the plant tissue at 65°C and grind it to pass through a 2 mm screen.

  • Extraction: Weigh 0.25 g of the dried, ground sample into an extraction vessel. Add 25 mL of 2% acetic acid.

  • Shaking: Shake the mixture for a specified period (e.g., 30 minutes) to ensure thorough extraction.

  • Filtration: Filter the extract to remove solid plant material.

  • Analysis: The nitrate-nitrogen concentration in the filtered extract is then determined, typically using a colorimetric method after reduction of nitrate to nitrite with a reducing agent like hydrazinium sulfate.[8]

decision_tree cluster_aqueous Aqueous cluster_solid Solid start What is your sample matrix? aq_q Targeting Dissolved Organic Nitrogen (DON)? start->aq_q solid_q Soil or Sediment? start->solid_q aq_a Solid-Phase Extraction (SPE) (e.g., C18, PPL, CX Sorbents) aq_q->aq_a Yes solid_a Aqueous Salt Solutions (e.g., 2M KCl, DI Water) solid_q->solid_a Yes plant_q Plant or Biological Tissue? solid_q->plant_q No plant_a Targeted Extractants (e.g., 2% Acetic Acid for NO₃⁻, Kjeldahl Digestion for Total N) plant_q->plant_a Yes

Fig 3. Decision tree for selecting a TDN extraction method.

Conclusion

The selection of an optimal solvent or extraction method for Total Dissolved Nitrogen is not a one-size-fits-all decision. For aqueous samples, solid-phase extraction with sorbents like C18 demonstrates high efficiency for DON. For soils and sediments, 2 M KCl remains the gold standard for robust extraction of inorganic nitrogen. In complex biological tissues, the choice of extractant is dictated by the specific nitrogen fraction of interest. By understanding the nuances of each method and considering the nature of the sample matrix, researchers can significantly improve the accuracy and reliability of their TDN measurements.

References

Sensory Panel Validation for TDN Recognition Threshold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating sensory panels in the recognition of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a compound often associated with a "petrol" or "kerosene" aroma, particularly in aged Riesling wines. For researchers, scientists, and drug development professionals, understanding the nuances of sensory perception and the validation of panels is critical for robust product development and quality control. Unwanted aromatic compounds, or "off-notes," can significantly impact consumer acceptance of products ranging from pharmaceuticals to food and beverages.[1][2] This guide details experimental protocols, compares the performance of trained and untrained sensory panels, and provides visual representations of key workflows and biological pathways.

The Critical Role of Sensory Panels in Off-Note Detection

The human sensory apparatus is a highly sensitive instrument capable of detecting and identifying thousands of volatile compounds.[3] In the pharmaceutical industry, unpleasant tastes or odors can be a major barrier to patient compliance.[4][5][6] Similarly, in the food and beverage sector, taints and off-flavors can lead to product rejection and damage to brand reputation.[2][7] Sensory panels, when properly trained and validated, provide an invaluable tool for identifying and quantifying these undesirable sensory attributes.[4][8][9]

Comparison of Trained vs. Untrained Sensory Panels

The reliability and reproducibility of sensory data are heavily dependent on the type of sensory panel employed. The two primary types are trained panels and untrained (or consumer) panels.

Trained Sensory Panels consist of individuals who have been screened for sensory acuity and extensively trained to identify, describe, and quantify specific sensory attributes.[9][10] This training aims to calibrate the panelists, ensuring they use a consistent vocabulary and scale to describe their sensory experiences.[6][11]

Untrained Sensory Panels , often referred to as consumer panels, consist of individuals who have not undergone specific sensory training.[9][12] These panels are typically used for preference testing and to gauge the overall consumer acceptance of a product.[3][12]

The following table summarizes the key differences in performance between trained and untrained panels for the detection of off-flavors like TDN. While specific quantitative data directly comparing TDN recognition thresholds between trained and untrained panels is limited in publicly available literature, the principles of sensory science and data from studies on other flavor compounds consistently demonstrate the superior performance of trained panels in analytical tasks.[11][13]

Performance MetricTrained Sensory PanelUntrained (Consumer) PanelSupporting Evidence
Sensitivity (Lower Thresholds) Generally exhibit lower detection and recognition thresholds due to focused training on specific compounds.Higher and more variable thresholds; less sensitive to subtle off-notes.Trained panelists are better able to detect compounds, especially if they have prior experience or training in evaluation.[11][13]
Reproducibility & Repeatability High degree of consistency in results both within and between panelists over time.Low reproducibility and repeatability; results are more likely to be influenced by individual biases and external factors.Studies on various food products consistently show that trained panels have weaker repeatability and higher standard deviations in their assessments.[12]
Discriminative Ability Excellent ability to discriminate between samples with small differences in the concentration of an off-note.Poor ability to discriminate between similar samples; often unable to detect subtle variations.Trained panels demonstrate a significantly better ability to discriminate between samples with different sensory attributes.[12]
Descriptive Power Can provide detailed and specific descriptions of the sensory attributes, using a standardized lexicon.Descriptions are often vague, hedonic (liking/disliking), and lack consistency.Training equips panelists with a common language to describe sensory perceptions objectively.[14]
Cost & Time Higher initial investment in screening, training, and maintenance of the panel.Lower initial cost and faster recruitment.The process of setting up and training a panel involves several stages, including selection and training on specific attributes.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in sensory panel validation for TDN recognition threshold.

Protocol 1: Sensory Panel Training for TDN Recognition

This protocol outlines a general framework for training a sensory panel to specifically identify and quantify the petrol/kerosene aroma of TDN.

Objective: To train a panel of individuals to reliably recognize and rate the intensity of TDN in a relevant matrix (e.g., neutral wine, water, or a product-specific base).

Materials:

  • TDN standard of high purity

  • Ethanol (for stock solution preparation)

  • Deionized, odor-free water or a neutral base product (e.g., a Riesling wine with non-detectable TDN)

  • Glassware (volumetric flasks, pipettes, tasting glasses with lids)

  • Sensory evaluation booths with controlled lighting and ventilation[14]

Procedure:

  • Panelist Screening:

    • Recruit 15-20 potential panelists.

    • Screen for basic sensory acuity using tests for common tastes (sweet, sour, salty, bitter, umami) and a range of relevant odorants.[6]

    • Exclude individuals with specific anosmia (smell blindness) to relevant compounds or those who are unable to consistently discriminate between different aromas.

  • Familiarization and Lexicon Development:

    • Present panelists with a high-concentration TDN standard to ensure they can perceive the characteristic petrol/kerosene aroma.

    • Conduct a group session to develop a consensus on the primary aroma descriptor for TDN ("petrol," "kerosene," etc.). This will become the standardized term used by the panel.

  • Intensity Reference Scaling:

    • Prepare a series of TDN solutions of varying concentrations in the chosen matrix.

    • Anchor the intensity scale (e.g., a 15-cm line scale) with specific concentrations. For example, a low concentration could be anchored at "slight" and a high concentration at "strong."

  • Triangle and Ranking Tests for Discrimination Training:

    • Conduct a series of triangle tests where panelists are presented with three samples, two of which are identical (blanks) and one contains a low concentration of TDN. Panelists must identify the different sample.

    • Perform ranking tests where panelists are given several samples with different TDN concentrations and asked to rank them in order of intensity.[14]

  • Validation and Performance Monitoring:

    • After several training sessions, validate the panel's performance by presenting them with blind samples of varying TDN concentrations.

    • Analyze the data for individual panelist and overall panel performance, focusing on reproducibility, and discriminative ability.[4]

    • Provide feedback to panelists on their performance.

    • Select the 8-12 most consistent and accurate panelists for the final trained panel.

Protocol 2: TDN Recognition Threshold Determination using ASTM E679

The ASTM E679 standard practice describes a forced-choice, ascending concentration series method for determining sensory thresholds.[16][17][18]

Objective: To determine the best-estimate recognition threshold of TDN for a sensory panel.

Materials:

  • A trained and validated sensory panel

  • A series of TDN solutions in the desired matrix, prepared in increasing concentration steps (typically a geometric series with a factor of 2 or 3).

  • Blank samples (matrix without added TDN).

  • Tasting glasses coded with random three-digit numbers.

Procedure:

  • Sample Preparation:

    • Prepare a range of TDN concentrations that are expected to span the recognition threshold of the panelists. This range should be determined from preliminary testing or literature values.

    • For each panelist and each concentration level, prepare a set of three samples: two blanks and one spiked with TDN.

  • Sample Presentation (Ascending Series):

    • Present the sample sets to each panelist in order of increasing TDN concentration.

    • Panelists are instructed to sniff each of the three samples and identify the one that is different from the other two (the "odd" sample).[19]

  • Data Collection:

    • For each concentration level, record whether the panelist correctly identified the TDN-spiked sample.

    • The individual's threshold is the geometric mean of the last concentration at which they failed to correctly identify the odd sample and the first concentration at which they correctly identified it.

  • Group Threshold Calculation:

    • The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds.

Protocol 3: TDN Recognition Threshold Determination using the Method of Constant Stimuli

The method of constant stimuli involves presenting a range of stimulus intensities in a random order to determine the level at which the stimulus is perceived a certain percentage of the time (typically 50%).[8][20][21][22]

Objective: To determine the TDN recognition threshold at which 50% of the panel can correctly identify the compound.

Materials:

  • A trained and validated sensory panel

  • A set of 5-9 TDN solutions of varying concentrations, with some expected to be below and some above the recognition threshold.

  • Blank samples.

  • Tasting glasses coded with random three-digit numbers.

Procedure:

  • Sample Preparation:

    • Prepare the set of TDN solutions and blank samples.

  • Sample Presentation (Random Order):

    • Present each of the TDN concentrations to the panelists multiple times in a completely random order. Each presentation can be a triangle test (one spiked sample, two blanks) or a paired comparison (one spiked, one blank).

  • Data Collection:

    • For each concentration level, record the proportion of times each panelist correctly identifies the TDN-spiked sample.

  • Data Analysis and Threshold Determination:

    • For each concentration, calculate the percentage of correct identifications across the entire panel.

    • Plot the percentage of correct identifications as a function of TDN concentration. This creates a psychometric function.

    • The recognition threshold is defined as the TDN concentration at which there is a 50% probability of correct identification. This value is typically interpolated from the psychometric function.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to sensory panel validation for TDN recognition.

Experimental_Workflow_ASTM_E679 cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_solutions Prepare Ascending Concentration Series of TDN start->prep_solutions prep_sets For each concentration, prepare 3-AFC sets (2 blanks, 1 spiked) prep_solutions->prep_sets present_lowest Present lowest concentration set prep_sets->present_lowest panelist_eval Panelist identifies 'odd' sample present_lowest->panelist_eval correct Correct? panelist_eval->correct present_next Present next higher concentration set correct->present_next No record_miss Record last 'missed' concentration correct->record_miss Yes present_next->panelist_eval record_hit Record first 'correct' concentration record_miss->record_hit calc_individual Calculate individual threshold (Geometric Mean) record_hit->calc_individual calc_group Calculate group threshold (Geometric Mean of individual thresholds) calc_individual->calc_group end End calc_group->end

Experimental workflow for ASTM E679.

Olfactory_Signaling_Pathway TDN TDN Molecule (Odorant) OR Olfactory Receptor (GPCR) TDN->OR Binds to G_protein G-protein (Golf) is activated OR->G_protein Adenylyl_Cyclase Adenylyl Cyclase is activated G_protein->Adenylyl_Cyclase ATP_cAMP ATP is converted to cAMP Adenylyl_Cyclase->ATP_cAMP CNG_Channel cAMP binds to and opens Cyclic Nucleotide-Gated (CNG) ion channel ATP_cAMP->CNG_Channel Ion_Influx Influx of Na+ and Ca2+ ions CNG_Channel->Ion_Influx Depolarization Depolarization of the olfactory receptor neuron Ion_Influx->Depolarization Action_Potential Action Potential is generated and sent to the brain Depolarization->Action_Potential

Simplified olfactory signaling pathway.

References

The Impact of Packaging on TDN Formation in Wine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The formation of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a compound responsible for the characteristic "petrol" or "kerosene" aroma in aged Riesling wines, is a complex process influenced by a multitude of factors from viticulture to post-bottling storage. While extensive research has focused on TDN development in traditional glass bottles, the increasing popularity of alternative packaging formats, such as bag-in-box and aluminum cans, necessitates a comparative analysis of their impact on this critical aroma compound. This guide provides a comprehensive overview of TDN formation, comparing its development in bottled wine with potential outcomes in alternative packaging, supported by available experimental data and detailed methodologies.

TDN Formation Pathway

The development of TDN is a chemical process that occurs over time from the degradation of carotenoid precursors present in grapes. The key factors influencing this transformation are heat, light, and the chemical matrix of the wine itself, particularly its acidity.

TDN_Formation_Pathway TDN Formation Pathway in Wine Carotenoids Carotenoids (e.g., Lutein, β-carotene) C13_Norisoprenoids C13-Norisoprenoid Precursors (Glycosidically Bound) Carotenoids->C13_Norisoprenoids Photochemical/Enzymatic Degradation TDN_Precursors TDN Precursors (e.g., Riesling Acetal) C13_Norisoprenoids->TDN_Precursors Hydrolysis TDN TDN (this compound) TDN_Precursors->TDN Acid-Catalyzed Rearrangement Sunlight Sunlight Exposure (Grapes) Sunlight->Carotenoids Increases concentration Heat Heat (Storage) Heat->TDN_Precursors Acidity High Acidity (Low pH) Acidity->TDN_Precursors Time Bottle Age Time->TDN Oxygen Oxygen Oxygen->TDN Can influence formation or degradation

Caption: A diagram illustrating the chemical pathway of TDN formation from carotenoid precursors in grapes, influenced by environmental and chemical factors.

Quantitative Data: TDN Concentration in Bottled Wine

While direct comparative studies on TDN in alternative packaging are limited, extensive data exists for wine in glass bottles with different closures. This data highlights the significant role of the closure in modulating the final TDN concentration perceived by the consumer.

Packaging FormatClosure TypeKey Findings on TDN ConcentrationReference
Glass Bottle Screw CapWines under screwcap were found not to 'lose' any TDN.[1] A 15-year-old Riesling under screw cap contained over 200 micrograms of TDN.[2][1][2]
Glass Bottle Natural CorkCork and synthetic closures absorbed more than 50% of the TDN present in a wine over two years.[1] A 15-year-old Riesling with a cork closure had 50 micrograms of TDN.[2] Cork stoppers demonstrated a fast scalping process, absorbing up to 40% of TDN.[1][2]
Glass Bottle Synthetic ClosureAbsorbed more than 50% of the TDN present in a wine over two years. The rate of TDN absorption can be faster at lower storage temperatures.[1]
Bag-in-Box Plastic TapThe plastic used is permeable to oxygen, which can lead to oxidation of the wine over a few months. This increased oxygen exposure could potentially influence TDN formation or degradation, though specific studies on TDN are lacking.[3]
Aluminum Can Pull TabThe primary concern is not TDN formation but the potential for the development of hydrogen sulfide (H₂S) due to the interaction of SO₂ with the can's aluminum, even with a polymer liner. Low oxygen ingress is a characteristic of this packaging.

Discussion on Alternative Packaging

Bag-in-Box (BiB): The key characteristic of BiB packaging is its higher oxygen transmission rate (OTR) compared to glass bottles with screw caps.[3] While some studies suggest that oxidation can contribute to an increase in TDN, high levels of oxidation have been found to decrease it in some wine styles.[1] The plastic bladder in BiBs may also "scalp" (absorb) aroma compounds, including TDN, although this has not been quantified specifically for TDN in the available literature. Given that BiB wines are intended for early consumption and not long-term aging, the development of significant TDN levels is less likely compared to bottled wines stored for extended periods.

Aluminum Cans: Canned wine offers a near-hermetic environment with very low oxygen ingress. This anoxic environment could theoretically favor the preservation of any TDN that forms. However, the more significant chemical interaction of concern in canned wine is the potential for the formation of hydrogen sulfide (H₂S), which can impart a "rotten egg" aroma. This occurs from the reaction of sulfur dioxide (SO₂) with the aluminum can, which can happen even with the presence of an internal polymer lining. Therefore, while TDN formation might occur, it is often overshadowed by the risk of reductive off-aromas.

Experimental Protocols

Quantification of TDN in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of TDN in wine, based on common practices in viticulture and enology research. Specific parameters may vary between laboratories and studies.

1. Sample Preparation:

  • A wine sample (typically 5-10 mL) is collected.

  • An internal standard (e.g., deuterated TDN) is added to the sample for accurate quantification.

  • The sample may be diluted with deionized water.

2. Extraction of Volatile Compounds:

  • Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the wine sample or directly immersed in the liquid. The fiber adsorbs volatile compounds, including TDN.

  • Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent material is used to extract volatile compounds from the wine sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: The SPME fiber is desorbed in the hot injection port of the gas chromatograph, or the SBSE stir bar is thermally desorbed.

  • Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms) with a specific temperature program.

  • Detection: The separated compounds are detected by a mass spectrometer, which identifies and quantifies TDN based on its unique mass spectrum and retention time.

GC_MS_Workflow GC-MS Workflow for TDN Analysis Sample Wine Sample (+ Internal Standard) Extraction Volatile Extraction (e.g., SPME, SBSE) Sample->Extraction GC_Inlet GC Inlet (Thermal Desorption) Extraction->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Quantification) GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Caption: A simplified workflow diagram for the analysis of TDN in wine using Gas Chromatography-Mass Spectrometry.

Conclusion

The choice of packaging significantly influences the final aroma profile of a wine, including the concentration of TDN. Glass bottles with screw caps provide an environment that retains TDN, allowing for the development of the characteristic aged Riesling bouquet. In contrast, closures like natural and synthetic corks can scalp a significant portion of the TDN formed.

For alternative packaging formats, the impact on TDN is less clear due to a lack of direct research. The higher oxygen permeability of bag-in-box packaging may lead to a different evolution of TDN and other aroma compounds, and these wines are generally not intended for long-term aging where TDN becomes prominent. In aluminum cans, the primary concern shifts from TDN formation to the potential development of reductive off-aromas like H₂S.

Further research is needed to quantify the formation and scalping of TDN in a wider range of alternative wine packaging formats to provide winemakers and consumers with a more complete understanding of how these modern containers affect the sensory characteristics of wine over its shelf life.

References

Quantitative comparison of TDN in different geographical regions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Total Dissolved Nitrogen Across Global Aquatic Ecosystems

For researchers, scientists, and professionals in drug development, understanding the biogeochemical cycles of key elements like nitrogen is crucial for assessing environmental health and potential impacts on a global scale. Total Dissolved Nitrogen (TDN), a measure of all nitrogen forms dissolved in a water body, serves as a critical indicator of nutrient status and water quality. This guide provides a quantitative comparison of TDN in different geographical regions, supported by experimental data and detailed methodologies, to offer a comprehensive overview for the scientific community.

Quantitative Comparison of TDN Concentrations

The concentration of Total Dissolved Nitrogen (TDN) and its primary components, Dissolved Organic Nitrogen (DON) and Dissolved Inorganic Nitrogen (DIN), varies significantly across different geographical regions due to a combination of natural and anthropogenic factors.[1][2][3] Natural factors include climate, geology, and ecosystem productivity, while anthropogenic influences primarily stem from agricultural runoff, wastewater discharge, and atmospheric deposition.[4][5]

The following table summarizes TDN, DON, and DIN concentrations from various studies in different geographical regions to provide a comparative overview. It is important to note that concentrations can vary seasonally and are influenced by specific local conditions.

Geographical RegionWater Body TypeTDN (mg N/L)DON (mg N/L)DIN (mg N/L)Reference
North America
U.S. Rivers and Streams0.6 (Median)--[6]
U.S. Lakes0.7 (Median)--[7]
Great Lakes--Varies by lake[8]
Europe
European Rivers~2.5 (Average Nitrate-N)--[9]
Baltic Sea--0.084 - 0.28 (Winter Average)[10][11]
Asia
Changshan Islands, China--NH4-N: 0.040-0.045, NO2-N: 0.003-0.004, NO3-N: 0.062-0.069[12]
Min River Estuary, China (Aquaculture Ponds)--Varies significantly[13]
Southeast Asian Rivers--Elevated in agricultural areas[14]
South America
Brazilian Rivers (Amazon - Pristine)~0.2~0.18~0.02[5]
Brazilian Rivers (São Paulo - Impacted)~1.5~0.5~1.0[4][5]
Global Coastal Waters
Global Average-0.19 (Average)-[15][16]

Note: Dashes (-) indicate that specific data for that component was not provided in the cited source. Concentrations may be converted from other units (e.g., µmol/L) for consistency. The European Rivers value is an approximation based on nitrate data, a major component of DIN.

Experimental Protocols for TDN Measurement

The accurate quantification of TDN and its components is fundamental to comparative studies. Several well-established methods are employed, with the choice of method often depending on the specific nitrogen species of interest and the sample matrix.

Total Dissolved Nitrogen (TDN) and Dissolved Organic Nitrogen (DON) Analysis

A common and robust method for TDN and DON determination is High-Temperature Catalytic Oxidation (HTCO) .

  • Sample Preparation: Water samples are first filtered, typically through a 0.45 µm or 0.7 µm glass fiber filter, to remove particulate matter.

  • TDN Analysis: The filtered sample is injected into a high-temperature (typically 680-720°C) combustion chamber containing a platinum catalyst. All nitrogenous compounds in the sample are oxidized to nitric oxide (NO).

  • Detection: The resulting NO gas is then detected by a chemiluminescence detector. The signal is proportional to the total amount of nitrogen in the sample.

  • DON Calculation: To determine the DON concentration, the concentrations of Dissolved Inorganic Nitrogen (DIN) species (ammonium, nitrate, and nitrite) are measured separately and their sum is subtracted from the TDN concentration: DON = TDN - (NH4+-N + NO3--N + NO2--N)

Dissolved Inorganic Nitrogen (DIN) Analysis

The components of DIN are typically measured using colorimetric methods, often automated for high-throughput analysis using techniques like Flow Injection Analysis (FIA) or Segmented Flow Analysis (SFA).

  • Ammonium (NH₄⁺-N): The Berthelot or indophenol blue method is commonly used. In an alkaline medium, ammonium reacts with salicylate and hypochlorite in the presence of a catalyst (e.g., sodium nitroprusside) to form a blue-colored indophenol complex. The absorbance of this complex is measured spectrophotometrically at a wavelength of approximately 630-660 nm.

  • Nitrate (NO₃⁻-N) and Nitrite (NO₂⁻-N): The most common method involves the reduction of nitrate to nitrite, followed by the determination of total nitrite.

    • Nitrate Reduction: The water sample is passed through a cadmium (Cd) column, which reduces nitrate to nitrite.

    • Diazotization: The nitrite (both the original and the reduced nitrate) then reacts with a diazotizing reagent (e.g., sulfanilamide) in an acidic medium to form a diazonium salt.

    • Coupling: This salt is then coupled with another reagent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride, NEDD) to form a stable, magenta-colored azo dye.

    • Detection: The absorbance of the azo dye is measured spectrophotometrically at approximately 540 nm.

    • To determine the original nitrite concentration, the cadmium reduction step is omitted. The nitrate concentration is then calculated by subtracting the original nitrite concentration from the total nitrite concentration measured after the reduction step.

Visualizing Nitrogen Cycling and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

NitrogenCycle cluster_atmosphere Atmosphere cluster_water Aquatic Ecosystem N2 N2 DIN Dissolved Inorganic Nitrogen (DIN) N2->DIN Nitrogen Fixation TDN Total Dissolved Nitrogen (TDN) DON Dissolved Organic Nitrogen (DON) NH4 Ammonium (NH4+) DON->NH4 Ammonification NO2 Nitrite (NO2-) NO3 Nitrate (NO3-) Phytoplankton Phytoplankton DIN->Phytoplankton Assimilation NH4->NO2 Nitrification NO2->NO3 Nitrification NO3->N2 Denitrification Phytoplankton->DON Decomposition Bacteria Bacteria Bacteria->DIN Nitrification

Caption: Simplified aquatic nitrogen cycle showing key transformations.

TDN_Analysis_Workflow A Water Sample Collection B Filtration (e.g., 0.45 µm) A->B C Filtered Sample B->C D High-Temperature Catalytic Oxidation (HTCO) C->D F Colorimetric Analysis C->F E TDN Measurement (Chemiluminescence) D->E H DON Calculation (TDN - DIN) E->H G DIN Measurement (NH4+, NO3-, NO2-) F->G G->H

Caption: Workflow for TDN and DON determination.

References

TDN as a Chemical Marker for Differentiating Wine Vintages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to accurately differentiate between wine vintages is crucial for quality control, authentication, and understanding the impact of climatic variations on grapevine biochemistry. 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) has emerged as a significant chemical marker, particularly in Riesling wines, for distinguishing between different harvest years. This guide provides an objective comparison of TDN with other potential chemical markers, supported by experimental data and detailed methodologies.

TDN: A Key Indicator of Vintage in Riesling

TDN is a C13-norisoprenoid responsible for the characteristic "petrol" or "kerosene" aroma in aged Riesling wines.[1][2] Its concentration in wine is not significant at the time of bottling but increases over time due to the acid-catalyzed hydrolysis of non-volatile precursors derived from carotenoids in the grapes.[1][2] Several viticultural and winemaking factors influence the initial concentration of these precursors, making TDN a sensitive indicator of the grape's growing conditions and, consequently, the wine's vintage.

Factors influencing TDN formation include:

  • Sunlight Exposure: Increased sun exposure of grape clusters, particularly during the mid-season, leads to higher concentrations of carotenoid precursors and subsequently higher TDN levels in the wine.[2][3]

  • Temperature: Warmer growing seasons and higher storage temperatures accelerate the formation of TDN from its precursors.[2][4]

  • Water Stress: Grapes subjected to water stress tend to produce higher levels of TDN precursors.[3]

  • Wine pH: Lower pH (higher acidity) promotes the acid-catalyzed hydrolysis of precursors, leading to a faster increase in TDN concentration.[1][2]

  • Bottle Closure: Screw caps are known to retain TDN more effectively than natural or synthetic corks, which can absorb the compound.[2]

Data Presentation: TDN Concentrations Across Vintages and Regions

The concentration of TDN in wine, particularly Riesling, can vary significantly depending on the vintage and geographical origin. The following tables summarize quantitative data from various studies, illustrating the utility of TDN as a vintage marker.

Wine TypeVintageRegionTDN Concentration (µg/L)Reference
Riesling2010-2020Hungary0.2 - 12.1[2]
Rhine Riesling2010Hungary4.9[5]
Rhine Riesling2020Hungary0.2[5]
German RieslingMultipleGermany0.5 - 7.5[2]
Austrian RieslingMultipleAustria0.8 - 28.6[2]
Australian Riesling2010Adelaide Hills5 - 37[6]
Australian Riesling2010Clare Valley12 - 22[6]
Verdicchio2002-2015Massaccio, ItalyIncreasing trend with age[7]

Table 1: TDN Concentrations in Various Wines. This table showcases the range of TDN concentrations observed in different Riesling wines across multiple vintages and regions, as well as in Verdicchio, highlighting the impact of vintage and aging.

Alternative Chemical Markers for Vintage Differentiation

While TDN is a well-established marker for Riesling, other chemical compounds and profiles can also serve to differentiate wine vintages. These alternatives can be broadly categorized into volatile and non-volatile compounds.

Volatile Compounds

Besides TDN, the overall volatile profile of a wine, shaped by factors like grape variety, fermentation, and aging, can reflect the specific conditions of a vintage. Key classes of volatile compounds that can act as vintage markers include:

  • Esters: Compounds like isoamyl acetate and ethyl decanoate, which contribute fruity and floral aromas, are often found in higher concentrations in younger wines and their initial levels can be influenced by the ripeness of the grapes at harvest.

  • Terpenes: Monoterpenes such as linalool and geraniol, responsible for floral notes, can vary in concentration depending on the climatic conditions of the vintage.[8]

  • Other Norisoprenoids: Vitispirane, another C13-norisoprenoid, often develops alongside TDN and can also be indicative of wine age and vintage.

  • Furans: Compounds like furfural can increase during wine aging and their formation can be influenced by the initial composition of the must, which is vintage-dependent.

Non-Volatile Compounds

The non-volatile fraction of wine also carries a chemical signature of the vintage.

  • Phenolic Compounds: The concentration and composition of phenolic compounds, including tannins and anthocyanins, are highly dependent on the grape's exposure to sunlight and temperature during the growing season. The mean degree of polymerization of proanthocyanidins has been identified as a relevant marker for vintage differentiation in red wines.[6]

  • Organic Acids: The levels of tartaric and malic acid are directly influenced by the temperature during grape ripening, with warmer vintages generally leading to lower acidity.[3]

  • Inorganic Elements: The profile of trace elements in wine can reflect the soil and environmental conditions of a specific vintage.

Comparison of TDN with Alternative Markers

Marker ClassSpecific ExamplesAnalytical TechniqueAdvantagesDisadvantages
C13-Norisoprenoids TDN , VitispiraneGC-MSHigh sensitivity and specificity for Riesling; direct link to viticultural conditions.Less effective for non-Riesling varieties; requires specialized equipment.
Esters Isoamyl acetate, Ethyl decanoateGC-MSCan indicate wine age and fruit ripeness.Concentrations can be influenced by fermentation conditions, not solely vintage.
Terpenes Linalool, GeraniolGC-MSReflects grape maturity and climatic conditions.Can be masked by other aromas; concentrations can change significantly during aging.
Phenolic Compounds Tannins, AnthocyaninsHPLC, SpectrophotometryGood indicators of grape sun exposure and temperature; relevant for red wines.Complex analysis; profiles can be heavily influenced by winemaking techniques.
Organic Acids Tartaric acid, Malic acidHPLC, TitrationDirectly related to ripening temperature; relatively simple analysis.Can be adjusted during winemaking, potentially obscuring the vintage signature.

Table 2: Comparison of TDN with Alternative Chemical Markers for Wine Vintage Differentiation.

Experimental Protocols

Accurate and reproducible quantification of chemical markers is paramount for their use in vintage differentiation. The following sections detail the methodologies for the analysis of TDN and other key markers.

Analysis of TDN by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is the most common and sensitive method for the determination of TDN in wine.

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.

  • Add 1 g of sodium chloride (NaCl) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Add a known concentration of an internal standard (e.g., deuterated TDN or another suitable compound not naturally present in wine) for accurate quantification.

  • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a temperature-controlled autosampler.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to facilitate the partitioning of TDN into the headspace.

  • Expose a solid-phase microextraction fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., at 250°C for 5 minutes) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250°C) to separate the compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. For quantification, use selected ion monitoring (SIM) mode, targeting the characteristic ions of TDN and the internal standard.

4. Quantification:

  • Create a calibration curve using standard solutions of TDN in a model wine matrix.

  • Calculate the concentration of TDN in the wine sample by comparing the peak area ratio of TDN to the internal standard against the calibration curve.

Analysis of Other Volatile Compounds by GC-MS

The same HS-SPME-GC-MS method described for TDN can be adapted for the analysis of other volatile compounds like esters and terpenes by optimizing the extraction and chromatographic conditions.

Analysis of Phenolic Compounds by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Filter the wine sample through a 0.45 µm membrane filter to remove any particulate matter.

  • For some analyses, a solid-phase extraction (SPE) step may be necessary to concentrate the phenolic compounds and remove interfering substances.

2. HPLC Analysis:

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient elution is typically used, with two solvents such as water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: A diode-array detector (DAD) or a mass spectrometer (MS) can be used for detection and quantification. DAD allows for the identification of compounds based on their UV-Vis spectra.

  • Quantification: Calibrate the instrument with external standards of the phenolic compounds of interest.

Mandatory Visualizations

TDN Formation Pathway

TDN_Formation cluster_conditions Influencing Factors Carotenoids Carotenoids (in grapes, e.g., Lutein, β-carotene) Precursors Glycosidically Bound Precursors (Non-volatile, in must and young wine) Carotenoids->Precursors Enzymatic Degradation (during grape ripening) TDN TDN (this compound) (Volatile, 'petrol' aroma) Precursors->TDN Acid-Catalyzed Hydrolysis (during fermentation and aging) Sunlight Sunlight Exposure Sunlight->Carotenoids Temp Temperature Temp->Carotenoids Temp->Precursors Water Water Stress Water->Carotenoids pH Low Wine pH pH->Precursors Aging Bottle Aging Aging->Precursors

Caption: Chemical formation pathway of TDN from carotenoid precursors in grapes and wine.

Experimental Workflow for TDN Analysis

TDN_Workflow start Start sample_prep Sample Preparation (Wine, NaCl, Internal Standard) start->sample_prep hs_spme Headspace SPME (Equilibration and Extraction) sample_prep->hs_spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Peak Integration, Quantification) gc_ms->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the analysis of TDN in wine samples.

Conclusion

TDN serves as a robust and sensitive chemical marker for differentiating wine vintages, particularly for Riesling. Its formation is intricately linked to the environmental conditions of the growing season, providing a chemical fingerprint of the vintage. While other volatile and non-volatile compounds also exhibit vintage-related variations, TDN's direct and well-studied connection to key viticultural factors makes it a powerful tool for researchers and wine scientists. The standardized and highly sensitive HS-SPME-GC-MS method allows for accurate quantification of TDN, further enhancing its utility. For a comprehensive understanding of vintage variation, a multi-marker approach, combining TDN analysis with the profiling of other relevant compounds, is recommended.

References

Comparison of TDN precursors in different grape varieties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) Precursors in Different Grape Varieties

Introduction

This compound (TDN) is a C13-norisoprenoid that significantly influences the aromatic profile of wine. It is primarily associated with the characteristic "petrol" or "kerosene" aroma in aged Riesling wines.[1][2] While low to medium concentrations of TDN can add to the complexity of a wine's bouquet, high levels are often perceived as a negative trait by consumers.[1][3] TDN is not present in significant amounts in fresh grapes but is formed during winemaking and bottle aging from non-volatile precursors.[4][5] The concentration of these precursors in the grapes is the primary determinant of the TDN potential in the resulting wine and varies considerably among different grape varieties.

This guide provides a comparative analysis of TDN precursors in various grape varieties, supported by experimental data. It details the biochemical pathways of TDN formation and the analytical methodologies used for its quantification, aimed at researchers, scientists, and professionals in drug development and enology.

Biochemical Pathway of TDN Formation

The formation of TDN originates from the degradation of C40-carotenoid compounds present in grapes, such as β-carotene and lutein.[3][6] During grape ripening, particularly after veraison, these carotenoids are broken down through enzymatic or photochemical processes into smaller, non-volatile molecules known as C13-norisoprenoids.[4][7] These C13-norisoprenoid precursors, which are often bound to sugar molecules as glycosides, accumulate in the grape berries.[5][8] During fermentation and aging, the acidic conditions of the wine catalyze the hydrolysis of these precursors, leading to the formation of volatile TDN.[3][7]

TDN_Formation_Pathway cluster_grape In the Grape cluster_wine In the Wine (Aging) Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein, Zeaxanthin) C13_Norisoprenoids C13-Norisoprenoid Precursors (Glycosidically Bound) Carotenoids->C13_Norisoprenoids Enzymatic/Photochemical Degradation TDN TDN (this compound) C13_Norisoprenoids->TDN Acid-Catalyzed Hydrolysis (low pH)

Caption: Biochemical pathway of TDN formation from carotenoid precursors in grapes.

Comparison of TDN Potential in Grape Varieties

The concentration of TDN and its precursors varies significantly among grape varieties. Riesling is known to have the highest potential for TDN development, while other varieties generally exhibit much lower levels.[3][9] Several viticultural factors, such as sun exposure, temperature, water stress, and nitrogen levels, can influence the accumulation of carotenoids and, consequently, TDN precursors in the grapes.[1][10][11]

Quantitative Data on TDN Concentrations

The following table summarizes the typical concentrations of TDN found in young (1-3 years old) wines from different grape varieties, providing an indirect measure of the initial precursor levels in the grapes.

Grape VarietyAverage TDN Concentration (μg/L)Range of TDN Concentration (μg/L)Reference
Riesling6.42.6 - 10.2[9][10]
Cabernet Franc-up to 6.4[3]
Norton7.35-[12]
Cabernet Sauvignon2.660.3 - 2.1[7][12]
Chardonnay1.30.3 - 2.1[3][9]
Sauvignon Blanc1.30.3 - 2.1[3][9]
Pinot Noir1.30.3 - 2.1[3][9]
Merlot1.3-[9]
Gewürztraminer1.3-[9]
Pinot Gris1.3-[9]

Note: The sensory detection threshold for TDN is approximately 2-4 μg/L.[1][10]

Key Observations:

  • Riesling consistently shows significantly higher TDN concentrations compared to other grape varieties, often exceeding its sensory threshold even in young wines.[9] Aged Rieslings can accumulate TDN levels well above 50 μg/L.[3][10]

  • Most other Vitis vinifera varieties, both white and red, typically have TDN levels near or below the detection threshold in their youth.[3][10]

  • Factors such as warmer climates and greater sun exposure can lead to higher TDN precursor levels. For instance, Australian Rieslings often have higher TDN concentrations than those from cooler German regions.[10]

Experimental Protocols

The quantification of TDN and its precursors is crucial for research and quality control in winemaking. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed for this purpose.

Quantification of Free TDN in Wine

This protocol details the analysis of the volatile TDN already present in the wine.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • A wine sample (e.g., 5-10 mL) is placed in a sealed vial, often with the addition of a salt (e.g., NaCl) to improve the release of volatile compounds.

    • An internal standard (e.g., deuterated TDN or another suitable compound like 4-methyl-2-pentanol) is added for accurate quantification.[13]

    • The vial is heated (e.g., at 60°C for 30 minutes) to allow volatile compounds to partition into the headspace.

    • An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the analytes.

  • Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.

    • The analytes are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation (e.g., starting at 60°C and ramping to 290°C).[13]

    • The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity in detecting TDN.

    • Quantification is performed by comparing the peak area of TDN to that of the internal standard against a calibration curve.[13]

Quantification of TDN Precursors

This protocol measures the total TDN potential by first converting the non-volatile precursors into TDN.

  • Hydrolysis of Precursors:

    • The non-volatile precursors are first isolated from the grape juice or wine, often using a solid-phase extraction (SPE) cartridge (e.g., C18).[8]

    • The isolated precursor fraction is then subjected to acid-catalyzed hydrolysis. This is typically achieved by adjusting the pH of the sample to an acidic level (e.g., pH 3.0-3.2) and heating it (e.g., at 100°C for 1 hour).[5] This process mimics the aging of wine and releases TDN from its bound forms.

    • Alternatively, enzymatic hydrolysis using glycosidases can be employed to release the aglycones from their glycosidic precursors.[5]

  • Analysis of Released TDN:

    • After hydrolysis, the sample, which now contains the liberated TDN, is analyzed for free TDN using the HS-SPME-GC-MS method described above.

    • The measured TDN concentration represents the total TDN potential from the precursors present in the original sample.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the analysis of TDN and its precursors in grape samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_free_tdn Free TDN Analysis cluster_precursor_analysis Precursor Analysis Grape_Sample Grape Sample Collection Juice_Extraction Juice Extraction Grape_Sample->Juice_Extraction HS_SPME_Free HS-SPME Juice_Extraction->HS_SPME_Free Precursor_Isolation Precursor Isolation (SPE) Juice_Extraction->Precursor_Isolation GC_MS_Free GC-MS Analysis HS_SPME_Free->GC_MS_Free Data_Analysis Data Analysis & Comparison GC_MS_Free->Data_Analysis Hydrolysis Acid/Enzymatic Hydrolysis Precursor_Isolation->Hydrolysis HS_SPME_Bound HS-SPME Hydrolysis->HS_SPME_Bound GC_MS_Bound GC-MS Analysis HS_SPME_Bound->GC_MS_Bound GC_MS_Bound->Data_Analysis

Caption: Workflow for the analysis of free TDN and its precursors in grapes.

References

Safety Operating Guide

Personal protective equipment for handling 1,1,6-Trimethyl-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1,6-Trimethyl-1,2-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive resource for the safe handling, operation, and disposal of this compound.

This guide provides critical safety and logistical information to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is paramount for personnel safety and environmental protection.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield should be worn at all times to protect against splashes.
Hand Protection Due to the aromatic hydrocarbon nature of this compound, nitrile gloves are not recommended as they offer poor resistance.[1] Viton or other specialty fluoroelastomer gloves are advised for protection against aromatic hydrocarbons.[2] Always inspect gloves for degradation or punctures before use.
Body Protection A flame-retardant lab coat must be worn and kept fastened. For significant splash potential, a chemically resistant apron over the lab coat is recommended.
Respiratory All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Quantitative Safety Data
ParameterValueOrganization
Permissible Exposure Limit (PEL) 10 ppm (50 mg/m³) - 8-hour TWAOSHA[3][4]
Recommended Exposure Limit (REL) 10 ppm (50 mg/m³) - 10-hour TWANIOSH[3]
Short-Term Exposure Limit (STEL) 15 ppm (75 mg/m³) - 15-minute limitNIOSH[3]
Threshold Limit Value (TLV) 2 ppm - 8-hour TWAACGIH[5]

TWA: Time-Weighted Average

Operational Plans

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for the safe preparation of a standard solution of this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary equipment, including volumetric flasks, pipettes, and a compatible solvent (e.g., ethanol).

  • Place absorbent, disposable bench paper in the work area within the fume hood.

2. Donning Personal Protective Equipment (PPE):

  • Wear all PPE as specified in the table above.

3. Weighing and Dispensing:

  • Tare a clean, dry vial on an analytical balance.

  • Inside the fume hood, carefully transfer the required mass of this compound to the vial using a clean spatula or pipette.

  • Record the exact mass.

4. Dissolution:

  • Add a small amount of the chosen solvent to the vial to dissolve the compound.

  • Carefully transfer the solution to a volumetric flask of the desired final volume.

  • Rinse the vial multiple times with the solvent and add the rinsings to the volumetric flask to ensure a complete transfer.

  • Bring the solution to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.

5. Labeling and Storage:

  • Clearly label the volumetric flask with the chemical name, concentration, solvent, date of preparation, and your initials.

  • Store the standard solution in a tightly sealed container in a cool, well-ventilated, and dark location away from incompatible materials.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Task: Handling this compound eye_protection Wear Chemical Safety Goggles AND Face Shield start->eye_protection hand_protection Select Appropriate Gloves (e.g., Viton) - AVOID Nitrile start->hand_protection body_protection Wear Flame-Retardant Lab Coat (Consider Chemical Apron) start->body_protection respiratory_protection Work in a Certified Chemical Fume Hood start->respiratory_protection end_ppe Proceed with Handling eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Liquid Waste: Collect all waste solutions containing this compound in a dedicated, labeled, and sealed waste container for halogenated or aromatic hydrocarbon waste, as per your institution's guidelines.

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, and absorbent paper, must be placed in a designated solid hazardous waste container.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Store waste containers in a secondary containment bin within a designated satellite accumulation area.

  • Do not overfill waste containers.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Visual Workflow for Disposal

Disposal_Plan_Workflow cluster_disposal Disposal Plan for this compound start_disposal Waste Generated liquid_waste Liquid Waste (Solutions) start_disposal->liquid_waste solid_waste Solid Waste (Gloves, Tips, etc.) start_disposal->solid_waste collect_liquid Collect in Labeled Aromatic Hydrocarbon Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid storage Store Waste in Secondary Containment in a Satellite Accumulation Area collect_liquid->storage collect_solid->storage ehs_disposal Arrange for Disposal via Institutional EHS storage->ehs_disposal

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.